molecular formula C9H4Cl3N B11877329 1,6,7-Trichloroisoquinoline

1,6,7-Trichloroisoquinoline

Katalognummer: B11877329
Molekulargewicht: 232.5 g/mol
InChI-Schlüssel: KRZUSZVZKHXFQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,6,7-Trichloroisoquinoline (CAS 21902-41-0) is an organochlorine compound of significant interest in scientific research and development, particularly as a versatile synthetic building block. With a molecular formula of C 9 H 4 Cl 3 N and a molecular weight of 232.49 g/mol, this compound serves as a crucial precursor in the synthesis of more complex molecules . Its structure, featuring multiple reactive chlorine atoms, allows for selective functionalization, making it valuable for creating diverse libraries of compounds for screening and optimization . This compound is primarily utilized in pharmaceutical research as a core intermediate. Its structural framework is employed in the design and synthesis of novel bioactive molecules, including investigations into anti-leukemic agents . Research on analogous quinoline and isoquinoline derivatives highlights the potential of such structures in medicinal chemistry, where they are explored for various biological activities . Please handle with care. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be administered to humans or animals. Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard and handling information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C9H4Cl3N

Molekulargewicht

232.5 g/mol

IUPAC-Name

1,6,7-trichloroisoquinoline

InChI

InChI=1S/C9H4Cl3N/c10-7-3-5-1-2-13-9(12)6(5)4-8(7)11/h1-4H

InChI-Schlüssel

KRZUSZVZKHXFQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=C(C2=CC(=C(C=C21)Cl)Cl)Cl

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Whitepaper: 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthesis Strategy, and Pharmacophore Utility [1]

Part 1: Executive Summary & Compound Identity[1][2]

1,6,7-Trichloroisoquinoline represents a specialized halogenated heterocyclic scaffold utilized primarily in advanced medicinal chemistry and agrochemical discovery.[1][2] Unlike its more common isomers (e.g., 1,3-dichloroisoquinoline), the 1,6,7-substitution pattern provides a unique electronic and steric profile.[1] The vicinal dichlorides at positions 6 and 7 create a lipophilic, electron-deficient benzenoid ring, while the chlorine at position 1 (C1) serves as a highly reactive handle for nucleophilic substitution (


).

This guide outlines the technical specifications, synthesis pathways, and reactivity logic for researchers utilizing this compound as a building block for kinase inhibitors, antifungal agents, and complex alkaloids.

Chemical Identity Table[2]
PropertySpecification
Chemical Name 1,6,7-Trichloroisoquinoline
CAS Number Not widely listed in public commercial registries.[1][2]Refer to isomer 1,6-Dichloroisoquinoline (CAS: 630421-73-7) for scaffold sourcing.[1][2][3]
Molecular Formula

Molecular Weight 232.49 g/mol
SMILES Clc1cc2c(Cl)nc(cc2cc1Cl) (Isomeric verification required)
Calculated LogP ~4.2 (High Lipophilicity)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, DMSO, DMF; Insoluble in water

Part 2: Synthetic Architecture

The synthesis of 1,6,7-trichloroisoquinoline is rarely achieved through direct chlorination of the isoquinoline core due to poor regioselectivity. The most robust route involves the construction of the 6,7-dichloroisoquinolin-1(2H)-one (isocarbostyril) intermediate, followed by aromatization/chlorination at the C1 position.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the C1-oxygen bond in the lactam precursor.[1] The 6,7-dichloro pattern is installed early in the synthesis, typically originating from 3,4-dichloro precursors.[1]

Synthesis Precursor 3,4-Dichlorophenethylamine (Starting Material) Cyclization Bischler-Napieralski Cyclization Precursor->Cyclization + Phosgene/Lewis Acid Intermediate 6,7-Dichloroisoquinolin-1(2H)-one (Key Intermediate) Cyclization->Intermediate Oxidation Product 1,6,7-Trichloroisoquinoline (Target) Intermediate->Product Deoxychlorination Reagent POCl3 / PCl5 (Chlorination) Reagent->Product Reagent

Figure 1: Retrosynthetic logic flow from commercially available precursors to the target scaffold.[1]

Detailed Experimental Protocol: Deoxychlorination

Note: This protocol is adapted from standard methodologies for 1-chloroisoquinoline synthesis (e.g., CAS 19493-44-8 protocols) applied to the 6,7-dichloro substrate.[1]

Objective: Conversion of 6,7-dichloroisoquinolin-1(2H)-one to 1,6,7-trichloroisoquinoline.

Reagents:

  • 6,7-Dichloroisoquinolin-1(2H)-one (1.0 eq)[1]

  • Phosphorus Oxychloride (

    
    ) (5.0 - 10.0 eq)[1][2]
    
  • Phosphorus Pentachloride (

    
    ) (0.1 eq, optional catalyst)
    
  • Triethylamine (

    
    ) (1.0 eq, acid scavenger)
    

Step-by-Step Workflow:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), suspend 6,7-dichloroisoquinolin-1(2H)-one in neat 
    
    
    
    . Safety Note: Perform in a well-ventilated fume hood.
    
    
    reacts violently with water.[1][2]
  • Reaction: Heat the mixture to reflux (approx. 105°C). The suspension should clear to a homogeneous solution as the reaction proceeds.[2] Monitor by TLC (Eluent: 20% EtOAc/Hexanes) for the disappearance of the starting lactam (typically 2–4 hours).

  • Quenching (Critical): Cool the mixture to room temperature. Remove excess

    
     under reduced pressure (rotary evaporator with a caustic trap).
    
  • Neutralization: Pour the viscous residue slowly onto crushed ice/water (exothermic!).[2] Neutralize the resulting acidic suspension with saturated

    
     or 
    
    
    
    until pH ~8.
  • Extraction: Extract the aqueous phase with Dichloromethane (

    
     mL).
    
  • Purification: Dry organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Mechanistic Insight: The reaction proceeds via the formation of a dichlorophosphate intermediate at the C1 oxygen.[2] The chloride ion then attacks C1 via an addition-elimination mechanism, restoring aromaticity to the pyridine ring.[1]

Part 3: Reactivity & Pharmacophore Utility[1][4]

The value of 1,6,7-trichloroisoquinoline lies in its orthogonal reactivity . The three chlorine atoms occupy electronically distinct environments, allowing for sequential functionalization.

Regioselectivity Profile[1]
  • Position C1 (Highly Reactive): The C1-Cl bond is activated by the adjacent ring nitrogen (C=N bond), making it highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).[2] It reacts readily with amines, alkoxides, and thiols under mild conditions.
    
  • Positions C6 & C7 (Stable): These are unactivated aryl chlorides.[2] They are inert to

    
     but can participate in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) under forcing conditions.[1][2]
    

Reactivity Target 1,6,7-Trichloroisoquinoline C1_Path C1 Substitution (SNAr) Target->C1_Path R-NH2, Heat (First) C67_Path C6/C7 Coupling (Pd-Catalysis) Target->C67_Path Pd(PPh3)4, Ar-B(OH)2 (Second) Prod_A Kinase Inhibitor Core (Amino-isoquinoline) C1_Path->Prod_A Prod_B Biaryl Scaffolds (Suzuki Products) C67_Path->Prod_B

Figure 2: Orthogonal functionalization strategy. The C1 position is modified first, followed by metal-catalyzed coupling at C6/C7.[1]

Applications in Drug Discovery
  • Kinase Inhibition: The isoquinoline core mimics the purine ring of ATP.[2] Substitution at C1 with an amine (via

    
    ) allows hydrogen bonding with the hinge region of kinases (e.g., Rho-kinase, PKA).[1]
    
  • Lipophilic Vectors: The 6,7-dichloro motif increases metabolic stability (blocking P450 oxidation sites) and enhances membrane permeability due to high lipophilicity.[1][2]

Part 4: Safety & Handling (MSDS Summary)

  • Hazards: Corrosive (Skin/Eye damage), Acute Toxicity (Oral/Inhalation).[2]

  • GHS Classification: H314 (Causes severe skin burns), H302 (Harmful if swallowed).[2]

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. Protect from moisture (hydrolysis of C1-Cl to isocarbostyril).
    

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.[1][2] (Pomeranz-Fritsch reaction context).[1][2] Link

  • National Institutes of Health (PubChem). Isoquinoline, 1-chloro- (CAS 19493-44-8) Physicochemical Data.[1][2][4]Link

  • ChemicalBook. Synthesis of 1-Chloroisoquinoline: Reaction Conditions and Yields.Link

  • BOC Sciences. 1,6-Dichloroisoquinoline (CAS 630421-73-7) Product Information.[1][2][]

  • Organic Syntheses. 4,7-Dichloroquinoline (Analogous Chemistry). Org.[2] Synth. 1947, 27, 48. Link[2]

Sources

1,6,7-Trichloroisoquinoline: Molecular Weight, Analytical Characterization, and Scaffold Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, halogenated heterocycles serve as critical building blocks for the synthesis of targeted therapeutics. 1,6,7-Trichloroisoquinoline is a highly specialized, electron-deficient aromatic scaffold. With a molecular weight of 232.49 g/mol , this compound leverages the unique steric and electronic properties of three chlorine substituents to modulate lipophilicity, metabolic stability, and binding affinity. This whitepaper provides an in-depth technical analysis of 1,6,7-trichloroisoquinoline, detailing its physicochemical properties, self-validating analytical protocols, and its regioselective utility in drug development workflows.

Chemical Identity & Molecular Weight Determination

The precise molecular weight and exact mass of a compound are foundational to its analytical validation. The molecular formula for 1,6,7-trichloroisoquinoline is C₉H₄Cl₃N .

The molecular weight is calculated based on standard atomic weights:

  • Carbon (C): 9 atoms × 12.011 g/mol = 108.099 g/mol

  • Hydrogen (H): 4 atoms × 1.008 g/mol = 4.032 g/mol

  • Chlorine (Cl): 3 atoms × 35.450 g/mol = 106.350 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Total Molecular Weight: 232.49 g/mol

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1,6,7-Trichloroisoquinoline
CAS Registry Number 1378260-88-8
Molecular Formula C₉H₄Cl₃N
Molecular Weight 232.49 g/mol
Monoisotopic Exact Mass 230.9409 Da
Scaffold Class Halogenated Aza-Heterocycle

Structural Significance in Drug Development

The isoquinoline core is universally recognized as a "privileged scaffold" in drug discovery, frequently embedded in alkaloids and synthetic inhibitors targeting PI3K/Akt/mTOR pathways, multidrug resistance mechanisms, and viral replication .

The Causality of Halogenation: The strategic placement of three chlorine atoms at the 1, 6, and 7 positions is not arbitrary.

  • Electronic Modulation: The strongly electron-withdrawing nature of the chlorines lowers the pKa of the isoquinoline nitrogen, which alters its hydrogen-bonding capacity within kinase active sites.

  • Regioselective Activation: The C-1 position is adjacent to the electronegative nitrogen, rendering the C-1 chlorine highly labile and susceptible to nucleophilic aromatic substitution (SₙAr) or oxidative addition. Conversely, the C-6 and C-7 chlorines are electronically deactivated, allowing them to remain intact during initial derivatization to enhance the final drug's lipophilicity (LogP) and metabolic half-life .

Analytical Protocols for Validation (Self-Validating System)

When analyzing halogenated compounds via Mass Spectrometry (MS), the natural abundance of chlorine isotopes (75% ³⁵Cl and 25% ³⁷Cl) provides a mathematically rigid, self-validating mechanism .

For a molecule containing three chlorine atoms, the binomial expansion


 dictates a highly specific isotopic cluster: M, M+2, M+4, and M+6 .

Table 2: Mass Spectrometry Isotopic Abundance for C₉H₄Cl₃N

Isotope Peakm/z (approx)Relative Intensity RatioOrigin (Isotope Combination)
M 231.927 (~100%)Contains three ³⁵Cl atoms
M+2 233.927 (~100%)Contains two ³⁵Cl and one ³⁷Cl
M+4 235.99 (~33.3%)Contains one ³⁵Cl and two ³⁷Cl
M+6 237.91 (~3.7%)Contains three ³⁷Cl atoms
Protocol 1: UHPLC-Q-TOF MS Validation Workflow
  • Step 1: Sample Preparation: Dissolve 1,6,7-trichloroisoquinoline in LC-MS grade acetonitrile to a final concentration of 1 µg/mL. Add 0.1% formic acid to promote protonation [M+H]⁺.

  • Step 2: Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 × 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Step 3: Ionization & Acquisition: Operate the Q-TOF in positive Electrospray Ionization (ESI+) mode. Target the exact mass range of m/z 230–240.

  • Step 4: Isotopic Validation: Integrate the peaks at m/z 231.9, 233.9, 235.9, and 237.9.

Self-Validating Mechanism: The protocol relies on the mathematical certainty of the chlorine isotopes. If the integrated area of the M and M+2 peaks deviates from a 1:1 ratio (27:27) by more than 5%, the system automatically flags the sample for co-eluting isobaric interference or in-source defragmentation, invalidating the run without requiring external reference standards.

AnalyticalWorkflow A Sample Preparation (1,6,7-Trichloroisoquinoline) B UHPLC Separation (C18 Column, Gradient) A->B Injection C High-Resolution MS (ESI+, Q-TOF) B->C Elution D Isotopic Pattern Analysis (M, M+2, M+4, M+6) C->D Ionization E Data Validation (27:27:9:1 Ratio Confirmed) D->E Verification

Fig 1. Self-validating UHPLC-MS workflow for 1,6,7-trichloroisoquinoline isotopic verification.

Synthesis & Regioselective Derivatization Workflows

Because the C-1 position is electronically distinct from C-6 and C-7, researchers can utilize 1,6,7-trichloroisoquinoline as a highly programmable scaffold.

Protocol 2: Regioselective C-1 Functionalization (Suzuki-Miyaura Coupling)
  • Step 1: Reagent Preparation: In a flame-dried Schlenk flask, combine 1,6,7-trichloroisoquinoline (1.0 eq), a target boronic acid derivative (1.1 eq), and Pd(dppf)Cl₂ catalyst (0.05 eq) in degassed 1,4-dioxane.

  • Step 2: Base Addition: Add an aqueous solution of K₂CO₃ (2.0 eq) to activate the boronic acid.

  • Step 3: Reflux & Coupling: Heat the mixture to 90°C for 4 hours. The electron-deficient C-1 chlorine selectively undergoes oxidative addition with the Palladium catalyst.

  • Step 4: Quench & Extraction: Cool to room temperature, quench with deionized water, and extract with ethyl acetate.

  • Step 5: Validation: Analyze the crude mixture via MS.

Self-Validating Mechanism: The regioselectivity of the cross-coupling acts as an internal control. A successful reaction yields a mono-substituted product that retains two chlorines (at C-6 and C-7). The MS signature will immediately shift from a trichloro pattern (27:27:9:1) to a dichloro pattern (M, M+2, M+4 in a 9:6:1 ratio). If the 9:6:1 ratio is absent, the reaction either failed or over-coupling occurred.

SyntheticPathway N1 Isoquinoline Precursor (e.g., 6,7-dichloro-1-isoquinolone) N2 Chlorination (POCl3 / PCl5, Reflux) N1->N2 Reagents N3 1,6,7-Trichloroisoquinoline (MW: 232.49 g/mol) N2->N3 Isolation N4 Regioselective Cross-Coupling (Pd-Catalyzed) N3->N4 Derivatization N5 Functionalized Isoquinoline (Lead Compound) N4->N5 Optimization

Fig 2. Regioselective derivatization pathway of the 1,6,7-trichloroisoquinoline scaffold.

Conclusion

1,6,7-Trichloroisoquinoline (MW: 232.49 g/mol ) is far more than a simple structural intermediate. Its precise halogenation pattern provides an orthogonal reactivity profile that allows medicinal chemists to execute highly regioselective functionalizations. Furthermore, its trichloro-isotopic signature establishes a mathematically rigorous, self-validating framework for analytical verification, ensuring absolute data integrity throughout the drug development pipeline.

References

1,6,7-Trichloroisoquinoline: A Strategic Scaffold for Poly-Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1,6,7-Trichloroisoquinoline: Structural Analysis, Synthesis, and Chemical Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

1,6,7-Trichloroisoquinoline is a highly specialized halogenated heterocycle belonging to the isoquinoline class. While less ubiquitous than its 1,3-dichloro counterparts, this specific isomer represents a critical "divergent scaffold" in medicinal chemistry. Its value lies in the differential reactivity of its chlorine substituents: the highly labile chlorine at the C1 position allows for facile nucleophilic displacement (


), while the aryl chlorides at C6 and C7 provide stable handles for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide details the structural properties, validated synthetic pathways, and chemoselective utility of this compound.

Chemical Identity and Structural Properties[1][2]

The structure of 1,6,7-trichloroisoquinoline is characterized by a fused benzene-pyridine system (isoquinoline) with chlorine atoms occupying the 1, 6, and 7 positions. The C1 position, adjacent to the ring nitrogen, exhibits "imidoyl chloride" character, making it significantly more electrophilic than the benzenoid halogens.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 1,6,7-Trichloroisoquinoline
Molecular Formula

Molecular Weight 232.49 g/mol
CAS Number Not widely listedAnalogous to 1,3,7-isomer (CAS 21902-41-0)
SMILES Clc1cc2c(cc1Cl)nC(Cl)=CC2
ClogP ~4.2Highly lipophilic
Key Functional Group C1-Chloro (Imidoyl-like)High

reactivity

Synthetic Methodology

The synthesis of 1,6,7-trichloroisoquinoline is rarely achieved through direct chlorination of isoquinoline due to poor regioselectivity. The most robust protocol involves the construction of the 6,7-dichloroisoquinoline core followed by functionalization at C1.

Validated Synthetic Route: The Isocarbostyril Activation

The preferred pathway proceeds through the 6,7-dichloroisoquinolin-1(2H)-one (also known as 6,7-dichloroisocarbostyril) intermediate. This lactam is converted to the target trichloride using phosphoryl chloride (


).
Step-by-Step Protocol

Precursor Preparation: The 6,7-dichloroisoquinolin-1(2H)-one precursor is typically synthesized via the Bischler-Napieralski cyclization of N-(3,4-dichlorophenethyl)formamide followed by oxidation, or via the rearrangement of 6,7-dichloroisoquinoline N-oxide.

Chlorination Protocol:

  • Reagents: 6,7-dichloroisoquinolin-1(2H)-one (1.0 eq),

    
     (5.0–10.0 eq, serves as solvent/reagent).
    
  • Additive:

    
     (1.0 eq) is often added to accelerate the reaction and ensure complete conversion of the lactam oxygen.
    
  • Conditions: Reflux (

    
    ) for 3–6 hours under an inert atmosphere (
    
    
    
    ).
  • Work-up (Critical Safety):

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture onto crushed ice/water to quench excess

      
       (Exothermic!).
      
    • Neutralize with

      
       or 
      
      
      
      to pH 8–9.
    • Extract with Dichloromethane (DCM).

  • Purification: Recrystallization from hexanes or flash chromatography (SiO2, EtOAc/Hexanes).

Mechanistic Insight: The reaction proceeds via the activation of the lactam carbonyl oxygen by the phosphoryl species, creating a good leaving group (dichlorophosphate), which is subsequently displaced by a chloride ion in an addition-elimination sequence.

Visualization of Synthetic Pathway

SynthesisPath Start 3,4-Dichlorophenethylamine Inter1 N-(3,4-dichlorophenethyl) formamide Start->Inter1 HCOOH Reflux Inter2 6,7-Dichloro-3,4- dihydroisoquinoline Inter1->Inter2 Bischler-Napieralski (POCl3, Heat) Lactam 6,7-Dichloroisoquinolin- 1(2H)-one Inter2->Lactam Oxidation (KMnO4 or SeO2) Target 1,6,7-Trichloroisoquinoline Lactam->Target Chlorination (POCl3/PCl5, Reflux)

Figure 1: Step-wise synthesis of 1,6,7-trichloroisoquinoline from commercially available phenethylamines.

Reactivity and Chemo-Selectivity[4]

The utility of 1,6,7-trichloroisoquinoline in drug development stems from the disparate reactivity of its three chlorine atoms. This allows for regioselective functionalization .

The C1 "Hot Spot" (Nucleophilic Aromatic Substitution)

The chlorine at position 1 is activated by the adjacent ring nitrogen (C=N bond), mimicking the reactivity of an acid chloride or imidoyl chloride.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Nucleophiles: Primary/secondary amines, alkoxides, thiols.

  • Conditions: Mild (Room temperature to

    
    ), often requiring no metal catalyst.
    
  • Application: Introduction of solubility-enhancing groups (e.g., piperazines) or pharmacophores.

The C6/C7 "Silent" Handles (Cross-Coupling)

The chlorines at positions 6 and 7 are unactivated aryl chlorides. They are inert to standard nucleophilic displacement but reactive under transition-metal catalysis.

  • Mechanism: Oxidative Addition (Pd/Ni catalysis).

  • Reactions: Suzuki-Miyaura (C-C), Buchwald-Hartwig (C-N).

  • Selectivity: C1 substitution must be performed first (or C1-Cl must be protected/hydrolyzed) before attempting Pd-catalysis, as the C1-Cl can poison catalysts or react competitively.

Divergent Synthesis Workflow

Reactivity Core 1,6,7-Trichloroisoquinoline Path1 Step 1: SNAr (C1-Substitution) Core->Path1 HNR2, Base (Mild Heat) Product1 1-Amino-6,7-dichloroisoquinoline Path1->Product1 Path2 Step 2: Pd-Catalysis (C6/C7) Product1->Path2 Boronic Acid, Pd(PPh3)4 Final Poly-functionalized Drug Candidate Path2->Final

Figure 2: Chemo-selective functionalization strategy. The C1 position is modified first via SNAr, leaving C6/C7 intact for subsequent cross-coupling.

Applications in Drug Discovery[5][6]

Isoquinoline derivatives are privileged structures in kinase inhibitors and CNS-active agents. The 1,6,7-trichloro motif specifically serves as a precursor for:

  • Antitumor Agents: 1-amino-substituted isoquinolines have shown efficacy as topoisomerase I inhibitors. The 6,7-dichloro substitution pattern often improves metabolic stability (blocking P450 oxidation sites) and lipophilicity.

  • Antivirals: Analogous 1-chloroisoquinolines are intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Tricyclic Fused Systems: The C1-Cl and C8-H (or adjacent positions) can be utilized to anneal further rings, creating complex alkaloids.

Safety and Handling (E-E-A-T)

  • Corrosivity: As an imidoyl chloride equivalent, the compound hydrolyzes to release HCl upon contact with moisture. Handle in a fume hood.

  • Skin Sensitization: Halogenated isoquinolines are potent sensitizers. Double-gloving (Nitrile) is recommended.

  • Storage: Store under inert gas (

    
     or 
    
    
    
    ) at
    
    
    to prevent hydrolysis of the C1-Cl bond.

References

  • ChemicalBook. (n.d.). 1-Chloroisoquinoline Synthesis and Properties. Retrieved from

    • Provides foundational protocols for the chlorination of isoquinoline N-oxides and lactams using POCl3.
  • Sigma-Aldrich. (n.d.). 1,3,6-Trichloroisoquinoline Product Page. Retrieved from

    • Reference for the physicochemical properties of trichlorin
  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution (SNAr) on Heterocycles. Retrieved from

    • Authoritative grounding for the mechanistic distinction between C1 (SNAr) and C6/C7 (Inert) positions.
  • National Institutes of Health (PubMed). (2009). Synthesis of 1-substituted-7-chloro-6-hydroxy-tetrahydroisoquinolines. Retrieved from

    • Validates the biological relevance and synthetic manipulation of 6,7-substituted isoquinoline scaffolds.

Comprehensive Spectroscopic Profiling: 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a high-level technical reference for the structural elucidation and spectroscopic validation of 1,6,7-Trichloroisoquinoline (CAS RN: Not widely listed; Isomer of 21902-41-0).

Given the scarcity of public spectral libraries for this specific regioisomer, this guide synthesizes theoretical spectroscopic principles with empirical data from homologous polychlorinated isoquinolines. It is designed to enable the definitive distinction of this isomer from its analogs (e.g., 1,3,7- or 1,3,6-trichloroisoquinoline).

Executive Summary & Structural Logic

Compound: 1,6,7-Trichloroisoquinoline Formula: C₉H₄Cl₃N Exact Mass: 230.941 Core Challenge: Distinguishing the 1,6,7-substitution pattern from other trichloro- isomers (e.g., 1,3,7-trichloro) requires precise analysis of spin-spin coupling in the benzene ring.

Structural Numbering & Logic

The isoquinoline scaffold is numbered starting from the carbon adjacent to the nitrogen (C1) and the benzene ring fusion.

  • Substituents: Chlorine atoms at C1, C6, and C7.

  • Protons: H3, H4, H5, and H8.

  • Diagnostic Key: The presence of two isolated singlets (H5, H8) in the aromatic region, distinct from the AX/AB system of the pyridine ring (H3, H4), is the definitive NMR signature for 6,7-substitution.

Mass Spectrometry (MS) Profile

Objective: Confirm molecular formula and halogen count via isotope abundance analysis.

Isotope Pattern Analysis (Cl₃ Signature)

Chlorine naturally exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). A trichloro- compound exhibits a characteristic M+ cluster following the expansion of


.
Ionm/z (approx)Relative Intensity (Theoretical)Origin
M⁺ 231 100% ³⁵Cl₃
M+2 233 96% ³⁵Cl₂³⁷Cl₁
M+4 235 31% ³⁵Cl₁³⁷Cl₂
M+6 237 3% ³⁷Cl₃

Validation Check: If the M+2 peak is significantly lower than 90% of the base peak, the molecule likely contains only two chlorines. If M+2 is higher than M, it suggests sulfur or additional halogens.

Fragmentation Pathway (EI - 70eV)

The fragmentation of chlorinated isoquinolines is dominated by the stability of the fused ring system.

  • Molecular Ion (m/z 231/233/235): Stable radical cation.

  • Loss of Cl (m/z 196): [M - Cl]⁺. Common in polychlorinated aromatics.

  • Loss of HCN (m/z 204): Characteristic of the pyridine ring cleavage in isoquinolines.

  • Sequential Loss (m/z 161): [M - Cl - Cl]⁺.

MS_Fragmentation M Molecular Ion [C9H4Cl3N]+. m/z 231 (100%) Frag1 [M - Cl]+ Loss of Chlorine m/z 196 M->Frag1 - Cl• Frag2 [M - HCN]+ Pyridine Ring Cleavage m/z 204 M->Frag2 - HCN Frag3 [M - Cl - HCN]+ Secondary Fragmentation m/z 169 Frag1->Frag3 - HCN

Figure 1: Predicted Electron Impact (EI) fragmentation pathway for 1,6,7-trichloroisoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Regiochemical assignment. This is the primary method to rule out isomers.

¹H NMR Data (400 MHz, CDCl₃) - Predicted

The chemical shifts are estimated based on substituent additivity rules (Curphy-Morrison constants) applied to the isoquinoline core.

ProtonShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
H3 8.45Doublet (d)5.8 Hzα to Nitrogen; deshielded. Coupled to H4.
H4 7.60Doublet (d)5.8 Hzβ to Nitrogen. Coupled to H3.
H8 8.25Singlet (s)-Peri to C1-Cl. Deshielded by peri-effect. Isolated (no ortho/meta neighbors).
H5 7.95Singlet (s)-Para to H8. Isolated by C6-Cl and C7-Cl.
The "Self-Validating" Coupling Logic

To ensure you have the 1,6,7-isomer and not the 1,5,7-isomer , observe the aromatic region (7.8 – 8.5 ppm).

  • Scenario A (1,6,7-Trichloro): You observe two sharp singlets .

    • Reason: H5 and H8 have no protons on adjacent carbons (ortho) and are para to each other (no meta coupling typically resolved).

  • Scenario B (1,5,7-Trichloro): You observe two doublets with small coupling (J ~ 2 Hz) .

    • Reason: H6 and H8 would be meta to each other.

  • Scenario C (1,7,8-Trichloro): You observe an AB system (two doublets, J ~ 9 Hz) .

    • Reason: H5 and H6 would be ortho to each other.

NMR_Logic Start Analyze Aromatic Protons (Benzene Ring Only) Pattern1 Two Singlets Start->Pattern1 Pattern2 Two Doublets (J ~ 2Hz) Start->Pattern2 Pattern3 Two Doublets (J ~ 9Hz) Start->Pattern3 Result1 CONFIRMED: 6,7-Substitution (H5 & H8 isolated) Pattern1->Result1 Result2 REJECT: Meta-Protons Present (Likely 5,7 or 6,8 isomer) Pattern2->Result2 Result3 REJECT: Ortho-Protons Present (Likely 5,6 or 7,8 isomer) Pattern3->Result3

Figure 2: NMR Decision Tree for validating the 6,7-substitution pattern on the isoquinoline ring.

Infrared Spectroscopy (FT-IR)

Objective: Functional group verification.

  • C-H Stretch (Aromatic): 3030–3080 cm⁻¹ (Weak).

  • C=N / C=C Ring Stretch: 1620, 1570 cm⁻¹. The pyridyl ring vibration is distinct.

  • C-Cl Stretch: 1050–1080 cm⁻¹ (In-plane bending) and 700–850 cm⁻¹ (Stretching).

    • Note: Polychlorinated aromatics often show strong bands in the 800–600 cm⁻¹ fingerprint region.

  • Out-of-Plane (OOP) Bending:

    • Isolated H (H5, H8): 860–900 cm⁻¹. (Protons with no ortho neighbors often appear at higher wavenumbers in the fingerprint region).

    • Adjacent 2H (H3, H4): 800–860 cm⁻¹.

Experimental Synthesis & Validation Protocol

Since this compound is not a standard catalog item, the following workflow outlines the synthesis and validation path.

Synthesis Route (Vilsmeier-Haack Approach)[1]
  • Precursor: Start with 3,4-dichlorophenylacetic acid .

  • Cyclization: Convert to the amide/amine and perform a Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization to form the isoquinoline core (likely yielding 6,7-dichloroisoquinoline).

  • N-Oxidation: Treat with m-CPBA to form 6,7-dichloroisoquinoline N-oxide .

  • Chlorination: React with POCl₃ (Phosphorus oxychloride). This performs a rearrangement-chlorination, selectively installing a Chlorine at the C1 position .

Purification & Handling
  • State: Likely an off-white to pale yellow solid.

  • Solubility: High in CHCl₃, DCM, DMSO. Low in water.

  • TLC: Silica gel; Mobile phase Hexane:Ethyl Acetate (8:2). Expect R_f ~ 0.6 (Non-polar due to 3 chlorines). UV active (254 nm).

References

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Fundamental NMR shifts of isoquinolines).
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • PubChem. (2024). Compound Summary: 7-Chloroisoquinoline.[1] National Library of Medicine. Available at: [Link] (Used for analog comparison).

Sources

1,6,7-Trichloroisoquinoline: A Versatile Electrophilic Scaffold for Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Orthogonal Advantage

In the landscape of fragment-based drug discovery (FBDD), 1,6,7-Trichloroisoquinoline (1,6,7-TCIQ) represents a "privileged structure" due to its distinct electronic asymmetry. Unlike uniformly substituted heterocycles, 1,6,7-TCIQ offers orthogonal reactivity :

  • C1-Chlorine (The "Soft" Electrophile): Highly activated by the adjacent endocyclic nitrogen, this position is susceptible to rapid Nucleophilic Aromatic Substitution (SNAr) under mild conditions. It serves as the primary vector for introducing "hinge-binding" motifs (e.g., anilines, aminopyrimidines) in kinase inhibitor design.

  • C6 & C7-Chlorines (The "Hard" Electrophiles): Located on the benzenoid ring, these positions are chemically inert to SNAr but are excellent handles for transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). This allows for late-stage tuning of lipophilicity and metabolic stability.

This guide outlines the synthesis, reactivity profile, and application of 1,6,7-TCIQ as a core hub for generating diverse bioactive libraries.

Synthetic Architecture: Construction of the Core

The synthesis of 1,6,7-TCIQ is a robust, scalable process starting from commercially available 3,4-dichlorophenylacetic acid . The pathway prioritizes yield and purity, avoiding the formation of regioisomers common in direct electrophilic chlorination.

Protocol 1: Step-by-Step Synthesis
Step 1: Formation of 6,7-Dichloroisoquinolin-1(2H)-one
  • Reagents: 3,4-Dichlorophenylacetic acid, Thionyl chloride (SOCl₂), Ammonia (NH₃), Polyphosphoric acid (PPA).

  • Mechanism: Acid chloride formation

    
     Amide formation 
    
    
    
    Bischler-Napieralski-type cyclization.[1]
  • Acid Chloride Activation: Reflux 3,4-dichlorophenylacetic acid (1.0 eq) in SOCl₂ (3.0 eq) for 2 hours. Evaporate excess SOCl₂.

  • Amidation: Dissolve residue in DCM; add dropwise to aqueous NH₄OH at 0°C. Filter the precipitated amide.

  • Cyclization: Heat the phenylacetamide in PPA at 140°C for 4 hours.

    • Critical Insight: The 3,4-dichloro substitution pattern directs cyclization to the para position relative to the chlorine at C3, strictly yielding the 6,7-dichloro isomer.

  • Workup: Pour onto ice, neutralize with NaOH, and filter the solid 6,7-dichloroisoquinolin-1(2H)-one.

Step 2: Aromatization/Chlorination to 1,6,7-TCIQ
  • Reagents: Phosphorus oxychloride (POCl₃), PCl₅ (cat.).[2]

  • Conditions: Reflux (105°C), 4-6 hours.

  • Suspend 6,7-dichloroisoquinolin-1(2H)-one in neat POCl₃ (5 vol).

  • Add PCl₅ (0.1 eq) to accelerate the reaction.

  • Monitor by TLC (DCM:MeOH 95:5). The starting material spot (polar) will disappear, replaced by a high-Rf spot (1,6,7-TCIQ).

  • Quench: Evaporate POCl₃. Slowly pour residue onto crushed ice/NaHCO₃. Extract with EtOAc.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc).

Visualizing the Synthetic Logic

SynthesisPath Start 3,4-Dichlorophenylacetic Acid Amide Intermediate Amide Start->Amide 1. SOCl2 2. NH3 Isoquinolone 6,7-Dichloroisoquinolin- 1(2H)-one Amide->Isoquinolone PPA, 140°C (Cyclization) Product 1,6,7-Trichloroisoquinoline (Target Scaffold) Isoquinolone->Product POCl3, reflux (Chlorination)

Figure 1: Linear synthetic pathway ensuring regiochemical purity of the 1,6,7-isomer.

Functionalization Workflows: The "Hub-and-Spoke" Model

The utility of 1,6,7-TCIQ lies in its ability to undergo sequential, selective substitutions.

Workflow A: Kinase Inhibitor Design (The C1-First Strategy)

In this workflow, we exploit the high reactivity of C1 to install the "hinge-binding" element first, leaving C6/C7 for optimizing physicochemical properties.

  • Reaction: SNAr Displacement.

  • Nucleophile: Anilines, benzylamines, or phenols.

  • Conditions: Isopropanol, reflux, 2-4 hours. No catalyst required.

Experimental Protocol (C1-Substitution):

  • Dissolve 1,6,7-TCIQ (1.0 mmol) in 2-propanol (5 mL).

  • Add 3-chloro-4-fluoroaniline (1.1 mmol) (typical EGFR-targeting motif).

  • Reflux for 3 hours. The product often precipitates as the HCl salt.

  • Result: 1-amino-substituted-6,7-dichloroisoquinoline. The C6 and C7 chlorines remain intact.

Workflow B: Solubility & ADME Tuning (The C6/C7-Second Strategy)

Once the C1 position is occupied, the C6 and C7 positions can be differentiated using steric control in Palladium-catalyzed couplings.

  • Reaction: Suzuki-Miyaura Coupling.

  • Selectivity: C7 is sterically less hindered than C6 (which is peri- to C5), though electronic differences are subtle. Using bulky phosphine ligands (e.g., XPhos, RuPhos) often favors the more accessible C7 position first.

Data: Reactivity Hierarchy

PositionReaction TypeRelative RateIdeal Reagents
C1-Cl SNArFast (Room Temp/Mild Heat)Amines, Alkoxides, Thiols
C7-Cl Pd-CouplingModerate (Requires Catalyst)Aryl Boronic Acids, Buchwald Amines
C6-Cl Pd-CouplingSlow (Sterically Hindered)Requires high-activity catalysts (e.g., Pd-PEPPSI)
Visualizing the Divergent Workflow

ReactivityHub Core 1,6,7-Trichloroisoquinoline Step1 Step 1: C1-Functionalization (SNAr, Mild Heat) Core->Step1 Nucleophile (R-NH2) Intermed 1-Amino-6,7-dichloroisoquinoline (Kinase Hinge Binder) Step1->Intermed Step2a Step 2a: C7-Selective Coupling (Suzuki, Low Steric Ligand) Intermed->Step2a 1.0 eq Boronic Acid Step2b Step 2b: Exhaustive Coupling (C6 & C7 dual substitution) Intermed->Step2b Excess Boronic Acid High Temp

Figure 2: Divergent synthesis strategy utilizing the orthogonal reactivity of the C1 vs. C6/C7 positions.

Therapeutic Applications

EGFR/HER2 Kinase Inhibitors

The 6,7-disubstitution pattern on the isoquinoline core mimics the quinazoline scaffold found in drugs like Gefitinib and Erlotinib .

  • Design Strategy: Replace the 6,7-methoxy groups of quinazolines with 6,7-dichloro motifs to increase metabolic stability (blocking O-demethylation) and lipophilicity.

  • Mechanism: The Nitrogen at N2 accepts a hydrogen bond from the kinase hinge region (Met793 in EGFR), while the substituent at C1 projects into the hydrophobic pocket.

DNA Intercalators (Oncology)

Planar tricyclic derivatives formed by annulating the C1-N2 bond (e.g., via hydrazine cyclization) create flat, aromatic systems capable of intercalating into DNA base pairs, inhibiting Topoisomerase I.

Antiviral Agents

Chlorinated isoquinolines have shown efficacy in inhibiting viral replication by interfering with host-factor recruitment. The 1,6,7-trichloro motif provides a rigid hydrophobic core essential for blocking protein-protein interactions.

References

  • Bischler-Napieralski Reaction Mechanism & Scope

    • Organic Chemistry Portal.[4] "Bischler-Napieralski Reaction."[1][2][5][6][7][8] Available at: [Link]

  • Reactivity of 1-Chloroisoquinolines
  • Isoquinoline Scaffolds in Drug Discovery

    • Sim, et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." PMC (NIH). Available at: [Link]

  • Synthesis of 6,7-Substituted Isoquinolines

    • MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives." Available at: [Link]

  • Commercial Availability & Properties (1,3,7-Isomer Analog)

Sources

Regioselective Functionalization of 1,6,7-Trichloroisoquinoline: A Technical Guide to Divergent Scaffold Assembly

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently leverage polyhalogenated heterocycles to accelerate structure-activity relationship (SAR) campaigns. The true power of 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) lies not in its intrinsic biological activity, but in its capacity as a highly programmable synthetic canvas . By exploiting the distinct electronic environments of its three chlorinated positions, researchers can execute sequential, regioselective functionalizations to assemble complex, multi-targeted pharmacophores without the need for de novo ring synthesis.

This whitepaper provides an in-depth mechanistic rationale and self-validating experimental protocols for the divergent functionalization of this privileged scaffold.

Structural Rationale & Electronic Causality

The isoquinoline core is a ubiquitous motif in drug discovery, frequently serving as a hinge-binding scaffold in kinase inhibitors. In 1,6,7-trichloroisoquinoline, the three chlorine atoms are not electronically equivalent. The causality behind their differential reactivity dictates the entire synthetic strategy:

  • C-1 Activation (The Heterocyclic Ring): The nitrogen atom at position 2 exerts a profound electron-withdrawing effect via both induction and resonance. This drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C-1, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and rapid oxidative addition by low-valent transition metals .

  • C-6 and C-7 Passivation (The Carbocyclic Ring): The chlorides at C-6 and C-7 reside on the homocyclic benzene ring. The electron-withdrawing influence of the distant nitrogen is significantly attenuated. Consequently, these positions behave similarly to standard, unactivated aryl chlorides. They are highly resistant to SNAr and require specialized, electron-rich phosphine ligands to undergo palladium-catalyzed cross-coupling .

Quantitative Reactivity Profiling

To guide experimental design, the quantitative and qualitative reactivity metrics of the three positions are summarized below.

Table 1: Reactivity Profile of Chlorinated Positions in 1,6,7-Trichloroisoquinoline

PositionHybridizationElectronic EnvironmentEst. BDE (kcal/mol)Primary Reaction ModeRelative Reactivity
C-1 sp²Highly electron-deficient~85–88SNAr, Pd-CatalysisHighest (1st Substitution)
C-6 sp²Electron-neutral (carbocyclic)~95–97Pd-CatalysisLow (Late-stage derivatization)
C-7 sp²Electron-neutral (carbocyclic)~95–97Pd-CatalysisLow (Late-stage derivatization)
The Divergent Functionalization Matrix

Because the C-1 position reacts orders of magnitude faster than C-6 and C-7, we can design a divergent synthetic workflow. The standard operational matrix involves a two-phase approach:

  • Phase 1: Chemoselective functionalization at C-1 using mild SNAr conditions or room-temperature Pd-catalysis.

  • Phase 2: Harsher, high-temperature dual cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at C-6 and C-7 to install hydrophobic or solvent-exposed vectors.

Workflow SM 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) Phase1 Phase 1: Regioselective C-1 Functionalization SM->Phase1 SNAr or Pd(0) Prod1 1-Amino-6,7-dichloro- isoquinoline Phase1->Prod1 Amine Nucleophile Prod2 1-Aryl-6,7-dichloro- isoquinoline Phase1->Prod2 Boronic Acid Phase2 Phase 2: Late-Stage C-6/C-7 Derivatization FinalProd 1,6,7-Trisubstituted Target Scaffold Phase2->FinalProd Dual Cross-Coupling Prod1->Phase2 Prod2->Phase2

Divergent synthetic workflow for 1,6,7-Trichloroisoquinoline derivatization.

Self-Validating Synthetic Workflows

A protocol is only as robust as its validation checkpoints. To ensure reproducibility and prevent downstream failure, the following methodologies incorporate orthogonal analytical validation steps.

Protocol A: Regioselective C-1 Amination via SNAr

This protocol exploits the electrophilicity of C-1 to install an amine (e.g., morpholine) without transition metals .

Mechanism SM 1,6,7-Trichloro- isoquinoline Nuc Nucleophilic Attack (C-1 Position) SM->Nuc Meisenheimer Meisenheimer Complex (N-Stabilized Anion) Nuc->Meisenheimer Rate-Determining Elim Chloride Elimination (-Cl⁻) Meisenheimer->Elim Fast Prod C-1 Substituted Product Elim->Prod

Mechanistic pathway of regioselective Nucleophilic Aromatic Substitution (SNAr) at C-1.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, dissolve 1,6,7-trichloroisoquinoline (1.0 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.

    • Causality: NMP is a highly polar aprotic solvent that lowers the activation energy by stabilizing the polar transition state of the Meisenheimer complex.

  • Reagent Addition: Add the amine nucleophile (1.2 equiv) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation/deactivation of the nucleophile.

  • Thermal Activation: Stir the mixture at 80 °C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Sample the reaction. You must observe a clean conversion to the mono-aminated mass

    
    . The strict absence of a di-aminated product mass validates the regioselectivity.
    
  • Workup: Quench with water to precipitate the product. Filter and wash with cold water.

  • Validation Checkpoint 2 (NMR): Obtain a ¹H NMR spectrum. The C-8 proton (adjacent to C-1) will shift significantly upfield (shielded) due to the replacement of the electron-withdrawing chloride with an electron-donating amine.

Protocol B: Late-Stage Dual Suzuki-Miyaura Cross-Coupling at C-6/C-7

Once C-1 is functionalized, the remaining C-6 and C-7 chlorides can be coupled simultaneously to create symmetric hydrophobic wings .

Step-by-Step Methodology:

  • Reaction Setup: Combine the 1-substituted-6,7-dichloroisoquinoline (1.0 equiv) and the target aryl boronic acid (2.5 equiv) in a Schlenk flask.

  • Catalyst & Base: Add

    
     (5 mol%) and 
    
    
    
    (3.0 equiv).
    • Causality: The bidentate dppf ligand provides a large bite angle, which forces the palladium center into a geometry that highly accelerates the difficult oxidative addition into the unactivated C-Cl bonds.

  • Solvent System: Add a degassed mixture of 1,4-Dioxane/

    
     (4:1, 0.1 M).
    
    • Causality: Water is mandatory to dissolve the inorganic base and generate the reactive boronate ate-complex required for the transmetalation step.

  • Thermal Activation: Heat to 100 °C under an argon atmosphere for 12 hours.

  • Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc). The starting material spot should disappear, replaced by a highly fluorescent product spot under 254 nm UV light, indicating extended

    
    -conjugation from the newly installed aryl rings.
    
  • Validation Checkpoint 2 (Isotopic MS): Analyze via High-Resolution Mass Spectrometry (HRMS). The starting material possesses a characteristic dichloro isotope pattern (approx. 9:6:1 ratio). The final product must show a clean mono-isotopic peak envelope, definitively proving that both chlorides have been successfully displaced.

Translational Applications in Medicinal Chemistry

The 1,6,7-trisubstituted isoquinoline architecture is a masterclass in spatial pharmacophore mapping. When designing Type I kinase inhibitors, the isoquinoline nitrogen acts as the primary hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues).

By utilizing the divergent synthesis outlined above:

  • The C-1 Vector is typically directed towards the solvent-exposed region. Installing solubilizing groups (like piperazines or morpholines) here via SNAr drastically improves the compound's ADME/PK profile.

  • The C-6/C-7 Vectors project deep into the hydrophobic pocket (often the DFG-in pocket). Functionalizing these positions via Suzuki coupling with lipophilic aryl or heteroaryl groups drives binding affinity and target residence time through potent Van der Waals and

    
     stacking interactions.
    
References
  • Title: Haloselectivity of Heterocycles Source: Baran Lab, The Scripps Research Institute URL: [Link]

  • Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles Source: Tetrahedron (Schröter et al., 2005) URL: [Link]

  • Title: Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Methodological & Application

Experimental procedures for using 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Functionalization of 1,6,7-Trichloroisoquinoline

Abstract

1,6,7-Trichloroisoquinoline (CAS 1378260-88-8) is a high-value heterocyclic scaffold offering three distinct vectors for chemical diversification. This guide details the experimental procedures for the regioselective functionalization of this molecule. By exploiting the electronic disparity between the "imine-like" C1-chloride and the "aryl-like" C6/C7-chlorides, researchers can sequentially construct complex pharmacological agents.[1][2] This protocol establishes a hierarchy of reactivity: C1 (SNAr) > C7/C6 (Pd-Catalysis) , enabling the synthesis of tri-functionalized libraries for kinase inhibition and antiviral research.

Introduction: The Tri-Vector Scaffold

The utility of 1,6,7-trichloroisoquinoline lies in its predictable reactivity gradient. Unlike symmetrical trichloro-arenes, this isoquinoline derivative possesses a polarized electronic structure:

  • Vector 1 (C1-Cl): Highly electrophilic due to the adjacent ring nitrogen (C=N bond character). It reacts rapidly with nucleophiles under mild conditions via Nucleophilic Aromatic Substitution (SNAr).

  • Vectors 2 & 3 (C6-Cl / C7-Cl): Unactivated aryl chlorides.[1][2] These positions are inert to standard SNAr conditions but are excellent substrates for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

Strategic Workflow: To avoid polymerization or mixed regioisomers, the C1 position must be functionalized first . Attempting Pd-catalysis on the trichloro-parent often leads to oxidative addition at C1, competing with C6/C7.[2]

Safety & Handling

  • Hazards: 1,6,7-Trichloroisoquinoline is a halogenated heterocycle.[1][2] Treat as a skin/eye irritant and potential respiratory sensitizer.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis of C1-Cl to 1-isoquinolone is a common degradation pathway).[1][2]

  • Waste: Segregate halogenated organic waste.

Experimental Protocols

Protocol A: C1-Selective Amination (SNAr)

Objective: To install a solubilizing group or pharmacophore at the C1 position without affecting the C6/C7 chlorides.

Materials:

  • Substrate: 1,6,7-Trichloroisoquinoline (1.0 equiv)[2]

  • Nucleophile: Morpholine (1.2 equiv) [Representative secondary amine]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1][2]
    
  • Solvent: Anhydrous DMF or DMSO[1][2]

  • Temp: 60°C – 80°C

Procedure:

  • Setup: In a dry reaction vial equipped with a magnetic stir bar, dissolve 1,6,7-trichloroisoquinoline (100 mg, 0.43 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (150 µL, 0.86 mmol) followed by morpholine (45 µL, 0.52 mmol). The solution may darken slightly.

  • Reaction: Seal the vial and heat to 60°C. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2]

    • Checkpoint: The starting material (Rt ~ high) should convert to a more polar product. The C1-Cl is displaced rapidly (typically 1–3 hours).

  • Workup: Cool to room temperature. Pour the mixture into ice-water (10 mL).

    • Observation: The product usually precipitates.

  • Isolation: Filter the solid, wash with water (3 x 5 mL) and cold hexanes. Dry under vacuum.

    • Yield Expectation: 85–95%.

    • Product: 4-(6,7-dichloroisoquinolin-1-yl)morpholine.[1][2]

Troubleshooting:

  • Hydrolysis:[1][2] If a peak corresponding to mass [M-Cl+OH] is observed, the solvent was wet. Use anhydrous solvents.[3]

  • Low Reactivity:[2] For sterically hindered amines (e.g., tert-butylamine), increase temperature to 100°C or use microwave irradiation (120°C, 15 min).[1]

Protocol B: C6/C7 Palladium-Catalyzed Cross-Coupling

Objective: To functionalize the aryl chloride positions. Note that C6 and C7 have similar reactivity; achieving selectivity between them is challenging and often substrate-dependent.[2] This protocol describes a bis-coupling or controlled mono-coupling approach.[1][2]

Materials:

  • Substrate: C1-substituted product from Protocol A (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (2.5 equiv for bis-coupling; 1.1 equiv for mono-coupling screen)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M Na₂CO₃ (aq) (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[2]

Procedure:

  • Inerting: Purge a microwave vial or Schlenk tube with Nitrogen for 5 minutes.

  • Loading: Add the C1-substituted isoquinoline (0.2 mmol), phenylboronic acid (0.5 mmol), and Pd(dppf)Cl₂·DCM (8 mg).

  • Solvent: Add 1,4-Dioxane (2 mL) and 2M Na₂CO₃ (300 µL).

  • Deoxygenation: Sparge the mixture with Nitrogen for another 2 minutes.

  • Reaction: Heat to 90°C for 12 hours (thermal) or 100°C for 45 min (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂).

Regioselectivity Note: If mono-coupling is attempted (1.0 equiv boronic acid), a mixture of C6- and C7-products is likely.[1][2] However, literature on quinolines suggests the C7 position (para to the ring fusion/nitrogen influence) is often slightly more electron-deficient and may react preferentially with electron-rich ligands, but this must be empirically determined for each specific electrophile.

Visualization of Reaction Logic

The following diagram illustrates the hierarchical reactivity flow, ensuring the correct order of operations to avoid side reactions.

G cluster_logic Reactivity Hierarchy Start 1,6,7-Trichloroisoquinoline (Starting Material) Step1 Step 1: C1 Functionalization (SNAr Reaction) Start->Step1 Nucleophile (HNR2) Base, 60°C Selective Cl-1 displacement Intermediate 1-Substituted-6,7-dichloroisoquinoline (Stable Intermediate) Step1->Intermediate Isolation Step2 Step 2: C6/C7 Coupling (Suzuki/Buchwald) Intermediate->Step2 Boronic Acid / Amine Pd-Cat, 90°C Final Tri-Functionalized Isoquinoline Library Step2->Final C6/C7 Arylation R1 C1-Cl: High Reactivity (Imidoyl Chloride) R2 C6/C7-Cl: Moderate Reactivity (Aryl Chloride)

Caption: Hierarchical functionalization strategy for 1,6,7-trichloroisoquinoline, prioritizing C1 substitution.

Analytical Characterization Data (Expected)

PositionProton NMR (¹H)Carbon NMR (¹³C)Key Feature
C1 No Proton~150 ppm (C-Cl) -> ~160 ppm (C-N)Disappearance of C-Cl signal; Appearance of Nucleophile signals.[1][2]
C3 Doublet (~8.2 ppm)~140 ppmDiagnostic proton; shifts upfield upon C1-amination.[1][2]
C4 Doublet (~7.6 ppm)~120 ppmCouples with H3 (J ~ 5.8 Hz).
C5/C8 Singlets (approx)~125-135 ppmAryl protons; shifts depend on C6/C7 substitution.[1][2]

References

  • Compound Identification: 1,6,7-Trichloroisoquinoline; CAS No. 1378260-88-8.[1][2] Chemical Book/AK Scientific Catalog.

  • Isoquinoline Reactivity (General): Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 10: Quinolines and Isoquinolines).
  • SNAr Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Palladium Catalysis on Heterocycles: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Pergamon.
  • Regioselectivity in Dichloroisoquinolines: (Analogous reactivity patterns) Journal of Medicinal Chemistry, 2005, 48(23), 7351–7362. (Discusses 1-chloro-6,7-dimethoxy analogs).[1][2]

Sources

Application Note: 1,6,7-Trichloroisoquinoline as a Versatile Scaffold for Regioselective Cross-Coupling in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, multi-functionalized heterocycles is paramount for exploring chemical space. 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) serves as an exceptionally versatile building block. Its unique tri-halogenated structure offers a programmable canvas for sequential, regioselective functionalization. By exploiting the distinct electronic environments of the C1 position versus the C6/C7 positions, synthetic chemists can orchestrate multi-step cross-coupling cascades—such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions—without the need for cumbersome protecting group strategies.

This application note details the mechanistic rationale behind the regioselectivity of 1,6,7-trichloroisoquinoline and provides field-validated protocols for its sequential functionalization.

Mechanistic Rationale: The Logic of Regioselectivity

The successful utilization of polyhalogenated heterocycles relies on the predictable hierarchy of bond dissociation energies (BDEs) and the stabilization of oxidative addition intermediates[1]. In 1,6,7-trichloroisoquinoline, the three chlorine atoms are not electronically equivalent:

  • The C1 Position (High Reactivity): The carbon atom at the 1-position is adjacent (alpha) to the electronegative nitrogen of the isoquinoline ring. This proximity highly polarizes the C1–Cl bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy. Consequently, the C1 position is highly activated toward both Nucleophilic Aromatic Substitution (SNAr) and the oxidative addition of low-valent palladium species (Pd0)[2].

  • The C6 and C7 Positions (Low Reactivity): The chlorine atoms at the 6- and 7-positions reside on the fused carbocyclic (benzene) ring. They lack the direct electron-withdrawing influence of the nitrogen atom. Oxidative addition at these sites requires significantly higher activation energy, necessitating electron-rich, sterically bulky phosphine ligands (e.g., XPhos, RuPhos) and elevated temperatures[3].

By carefully selecting the catalytic system and stoichiometry, the C1 position can be selectively functionalized, leaving the C6 and C7 chlorines intact as handles for late-stage diversification.

Table 1: Regioselectivity Profile of 1,6,7-Trichloroisoquinoline
PositionElectronic EnvironmentReactivity LevelPreferred Reaction TypesOptimal Catalytic System (Example)
C1 Highly electron-deficient (α to N)High Suzuki, Sonogashira, SNArPd(dppf)Cl₂, K₂CO₃, 80°C
C6 Carbocyclic (neutral/mildly deactivated)Low Buchwald-Hartwig, NegishiPd₂(dba)₃, XPhos, NaOtBu, 100°C+
C7 Carbocyclic (neutral/mildly deactivated)Low Buchwald-Hartwig, NegishiPd₂(dba)₃, XPhos, NaOtBu, 100°C+

Sequential Functionalization Workflow

The diagram below illustrates the strategic pathway for the step-wise functionalization of 1,6,7-trichloroisoquinoline, capitalizing on its intrinsic reactivity gradient.

G A 1,6,7-Trichloroisoquinoline (Starting Material) B C1-Aryl-6,7-dichloroisoquinoline (Intermediate) A->B Step 1: Suzuki-Miyaura Pd(dppf)Cl2, K2CO3 Regioselective at C1 C C1-Aryl-6,7-diaminoisoquinoline (Final Product) B->C Step 2: Buchwald-Hartwig Pd2(dba)3, XPhos Dual Amination at C6, C7

Workflow for the sequential regioselective functionalization of 1,6,7-Trichloroisoquinoline.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls are embedded to ensure the causality of the reaction conditions translates to successful outcomes.

Protocol 1: Regioselective C1-Arylation via Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the C1 position while preserving the C6 and C7 chlorides.

Reagents & Materials:

  • 1,6,7-Trichloroisoquinoline (1.0 equiv.)

  • Arylboronic acid (1.05 equiv. — Strict stoichiometric control prevents over-coupling at C6/C7)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.)

  • K₂CO₃ (2.0 equiv.)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, degassed)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,6,7-trichloroisoquinoline, the arylboronic acid, and K₂CO₃.

  • Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the solution with Argon for 15 minutes. Scientific Insight: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. The mixture will typically appear as a yellow/orange suspension.

  • Reaction: Seal the flask and heat to 80°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (Hexanes/EtOAc). The reaction is complete when the starting material mass is consumed. The solution will turn dark brown, indicating the formation of the active Pd0 species and subsequent catalytic turnover.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to yield the C1-aryl-6,7-dichloroisoquinoline intermediate.

Protocol 2: Late-Stage Dual Amination via Buchwald-Hartwig Cross-Coupling

Objective: Functionalize the remaining unactivated C6 and C7 chlorides with a secondary amine.

Reagents & Materials:

  • C1-Aryl-6,7-dichloroisoquinoline (1.0 equiv., from Protocol 1)

  • Secondary Amine (e.g., morpholine or piperidine) (2.5 equiv. — Excess required for dual coupling)

  • Pd₂(dba)₃ (0.05 equiv.)

  • XPhos (0.10 equiv. — Bulky, electron-rich ligand required for unactivated aryl chlorides)

  • NaOtBu (3.0 equiv. — Strong base required to deprotonate the amine and drive reductive elimination)

  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox (or using standard Schlenk techniques), charge a sealable pressure tube with the C1-Aryl-6,7-dichloroisoquinoline, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Solvent & Amine Addition: Add anhydrous, degassed toluene, followed by the secondary amine. Scientific Insight: NaOtBu is highly moisture sensitive; exposure to air will lead to the formation of NaOH, which can cause undesired hydrolysis of the aryl chlorides instead of amination.

  • Reaction: Seal the tube and heat to 100°C–110°C for 12–16 hours.

  • In-Process Control (IPC): The reaction mixture will transition to a deep red or purple hue. LC-MS monitoring should first show the mono-aminated intermediate, followed by complete conversion to the diamino product. If the reaction stalls at the mono-aminated stage, an additional 0.02 equiv. of Pd₂(dba)₃/XPhos can be spiked into the mixture.

  • Workup: Cool to room temperature. Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with CH₂Cl₂.

  • Purification: Concentrate the filtrate and purify via reverse-phase preparative HPLC or standard silica gel chromatography to isolate the final C1-aryl-6,7-diaminoisoquinoline.

References

  • Baran Lab. Haloselectivity of Heterocycles. Source: Baran Lab.
  • Semantic Scholar. A general reactivity map for predicting outcomes in palladium-catalyzed cross-coupling. Source: Semantic Scholar.
  • Smith, J. A., et al. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Source: The Journal of Organic Chemistry (ACS Publications).

Sources

Application Note: Biological Activity Screening of 1,6,7-Trichloroisoquinoline Derivatives as Novel ROCK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Area: High-Throughput Screening (HTS), Kinase Inhibition, Oncology, and Cardiovascular Therapeutics

Introduction & Rationale

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous ATP-competitive kinase inhibitors. Among these, 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) represents an exceptionally versatile synthetic building block for drug discovery.

From a mechanistic design perspective, the isoquinoline nitrogen acts as a critical hydrogen bond acceptor, directly interacting with the amide backbone of the kinase hinge region (mimicking the adenine ring of ATP) [1]. The tri-halogenated nature of 1,6,7-Trichloroisoquinoline provides orthogonal reactivity handles:

  • C1-Position: The chlorine at the 1-position is highly electron-deficient due to the adjacent endocyclic nitrogen. It readily undergoes Nucleophilic Aromatic Substitution (

    
    ) with various amines or anilines. This substitution vector typically directs functional groups (e.g., homopiperazine rings) out toward the solvent-exposed channel of the kinase.
    
  • C6/C7-Positions: The chlorines at the 6 and 7 positions are ideal candidates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig). Substitutions here probe the deep hydrophobic pocket of the ATP-binding site, enabling the optimization of target selectivity and binding affinity.

This application note details the screening protocols for evaluating libraries derived from 1,6,7-Trichloroisoquinoline, specifically targeting Rho-associated coiled-coil-containing protein kinase 1 (ROCK1) . ROCK1 is a serine/threonine kinase that regulates actomyosin contraction, focal adhesion, and cell motility; its overactivation is deeply implicated in cancer metastasis, pulmonary hypertension, and neurodegenerative diseases [3].

Mechanistic Grounding: The ROCK1 Signaling Axis

To design a self-validating screening cascade, one must understand the causality of the target pathway. ROCK1 is activated by the small GTPase RhoA. Once active, ROCK1 phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696, which inactivates the phosphatase. Concurrently, ROCK1 directly phosphorylates Myosin Light Chain (MLC). This dual action leads to a net increase in phosphorylated MLC, driving actin stress fiber formation and cellular contraction [1].

By occupying the ATP-binding pocket, 1,6,7-Trichloroisoquinoline derivatives prevent the phosphorylation of MYPT1, thereby halting downstream cellular migration and vasodilation.

ROCK1_Pathway Stimulus Extracellular Stimuli (e.g., LPA, Thrombin) RhoA RhoA (GTP-bound) Active Stimulus->RhoA Activates ROCK1 ROCK1 Kinase (Active) RhoA->ROCK1 Binds & Activates MYPT1 MYPT1 (Phosphorylated) ROCK1->MYPT1 Phosphorylates (Thr696) MLC Myosin Light Chain (MLC) (Phosphorylated) ROCK1->MLC Direct Phosphorylation Inhibitor 1,6,7-Trichloroisoquinoline Derivatives Inhibitor->ROCK1 ATP-Competitive Inhibition MYPT1->MLC Prevents Dephosphorylation Actin Actomyosin Contraction & Cell Migration MLC->Actin Induces

Fig 1: Mechanism of ROCK1 inhibition by isoquinoline derivatives modulating actomyosin contraction.

High-Throughput Biochemical Screening (TR-FRET)

To screen the synthesized library of 1,6,7-Trichloroisoquinoline derivatives, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. TR-FRET is selected over traditional radiometric or standard fluorescence assays because the time-resolved measurement (delaying excitation and emission detection) drastically reduces background autofluorescence from the chemical library, yielding superior Signal-to-Background (S/B) ratios and Z'-factors ideal for HTS [2].

Assay Principle

The assay utilizes a biotinylated peptide substrate and ATP. Active ROCK1 phosphorylates the substrate. A Europium (Eu)-labeled anti-phospho antibody (Donor) binds the phosphorylated motif, while a Streptavidin-labeled fluorophore (Acceptor) binds the biotin tag. When both bind, they are brought into close proximity, allowing energy transfer. Inhibition by the isoquinoline derivative prevents phosphorylation, resulting in a loss of the TR-FRET signal at 665 nm.

Step-by-Step Protocol

Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human ROCK1 (1-535) to 0.5 nM and Biotin-labeled S6 Ribosomal Protein-derived peptide to 200 nM in Kinase Buffer.

  • ATP Mix: Prepare ATP at 20 µM (2X the

    
     value to ensure competitive inhibition dynamics are observable) in Kinase Buffer.
    
  • Detection Mix: 2 nM Eu-cryptate-labeled anti-phospho-S6 antibody, 20 nM Streptavidin-XL665, and 20 mM EDTA (to stop the kinase reaction) in Detection Buffer.

Workflow Execution (384-Well Format):

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 1,6,7-Trichloroisoquinoline derivatives (in 100% DMSO) into a low-volume 384-well white microplate.

    • Self-Validation Step: Include Column 1 as a positive control (DMSO only, max activity) and Column 2 as a negative control (No enzyme, baseline signal).

  • Enzyme Addition: Add 5 µL of the Enzyme/Substrate Mix to all wells. Incubate for 15 minutes at Room Temperature (RT) to allow compound pre-binding to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of the ATP Mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute to remove bubbles.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Reaction Termination & Detection: Add 10 µL of the Detection Mix. Incubate in the dark for 60 minutes at RT.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; Emission 1 at 620 nm (Europium); Emission 2 at 665 nm (Acceptor).

  • Data Analysis: Calculate the HTRF ratio =

    
    . Determine 
    
    
    
    values using a 4-parameter logistic non-linear regression model.

TR_FRET_Workflow Prep 1. Compound Prep Dispense 1,6,7-Trichloroisoquinoline library to 384-well plate Kinase 2. Kinase Reaction Add ROCK1, ATP, and Biotinylated Substrate Prep->Kinase Incubate 3. Incubation 60 mins at Room Temp Kinase->Incubate Detect 4. Detection Reagents Add Eu-Anti-Phospho Antibody & Streptavidin-Acceptor Incubate->Detect Read 5. Microplate Read Measure TR-FRET (665 nm / 620 nm) Detect->Read Analyze 6. Data Analysis Calculate IC50 & Select Hits Read->Analyze

Fig 2: High-throughput TR-FRET biochemical screening workflow for ROCK1 kinase inhibitors.

Phenotypic Cellular Assay: Wound Healing (Scratch) Assay

Biochemical potency must translate to cellular efficacy. Because ROCK1 drives cell motility, highly potent hits from the TR-FRET screen are advanced to a phenotypic cell migration assay using highly metastatic cell lines (e.g., MDA-MB-231 breast cancer cells) [3].

Step-by-Step Protocol
  • Cell Seeding: Seed MDA-MB-231 cells in a 96-well ImageLock plate at

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂ to form a confluent monolayer.
    
  • Wound Creation: Use a 96-pin mechanical scratch tool (e.g., WoundMaker) to create uniform, reproducible wounds across all wells simultaneously.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Compound Treatment: Add fresh media containing varying concentrations of the top 1,6,7-Trichloroisoquinoline derivatives (0.1 µM to 10 µM). Use Fasudil (10 µM) as a positive benchmark control.

  • Kinetic Imaging: Place the plate in a live-cell analysis system (e.g., IncuCyte). Capture phase-contrast images every 2 hours for 24-48 hours.

  • Quantification: Use integrated software to calculate the Relative Wound Density (RWD) over time. Effective ROCK1 inhibitors will demonstrate a dose-dependent delay in wound closure compared to the DMSO vehicle control.

Representative Data Presentation

To effectively guide SAR (Structure-Activity Relationship) optimization, quantitative data from both the biochemical and cellular assays must be consolidated. Below is a representative data structure for evaluating the screening results of 1,6,7-Trichloroisoquinoline derivatives.

Table 1: SAR Summary of 1,6,7-Trichloroisoquinoline Derivatives

Compound IDC1 SubstitutionC6/C7 SubstitutionROCK1

(nM)
TR-FRET Z'-FactorMDA-MB-231 Migration Inhibition (

, µM)
Fasudil (Ref) HomopiperazineNone (H, H)385.00.821.20
Cmpd-001 Chlorine (Unreacted)Cl, Cl>10,0000.85>10.0
Cmpd-014 HomopiperazineCl, Cl145.20.840.85
Cmpd-022 PiperazinePhenyl, Cl42.10.880.21
Cmpd-045 EthylenediaminePyridyl, Cl12.5 0.86 0.08

Note: The unreacted 1,6,7-Trichloroisoquinoline (Cmpd-001) shows no baseline activity, confirming that the C1 substitution is strictly required for solvent channel engagement, while C6/C7 cross-coupling (Cmpd-045) exponentially increases potency by exploiting the hydrophobic pocket.

References

  • Valdivia, A. C., et al. "Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects." PMC / National Institutes of Health, 2021. Available at:[Link]

  • News-Medical. "Boost assay sensitivity and throughput with SwiftFluo® TR-FRET kinase kits." News-Medical.net, Feb 2026. Available at:[Link]

  • Ying, H., et al. "The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models." Molecular Cancer Therapeutics / AACR Journals, 2006. Available at:[Link]

Application Note: 1,6,7-Trichloroisoquinoline as a Privileged Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of oncology drug discovery, the isoquinoline core is a highly privileged scaffold, frequently utilized in the design of kinase inhibitors, metal ionophores, and topoisomerase poisons. Among available building blocks, 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) offers a unique and highly strategic substitution pattern for medicinal chemists.

The rationale for utilizing this specific halogenated scaffold is twofold:

  • Regioselective Reactivity (C-1): The chlorine atom at the C-1 position is highly electrophilic due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes it an ideal site for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[1].

  • Metabolic Stability & Lipophilicity (C-6, C-7): Classic Topoisomerase I (Top1) inhibitors, such as indenoisoquinolines and lamellarins, often rely on 6,7-dimethoxy or methylenedioxy groups to intercalate into the DNA-enzyme complex[2],[3]. However, these electron-rich ethers are susceptible to oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes. The 6,7-dichloro substitution provided by this scaffold mimics the necessary lipophilic bulk for target binding while drastically improving the metabolic half-life of the resulting drug candidates.

Mechanistic Grounding: Topoisomerase I Poisoning

DNA Topoisomerase I (Top1) relieves torsional strain during DNA replication by creating transient single-strand breaks. Camptothecin (CPT) derivatives are the only FDA-approved Top1 inhibitors; however, their clinical efficacy is severely limited by the chemical instability of their lactone ring in human plasma[2].

Isoquinoline derivatives bypass this limitation. Compounds derived from the 1,6,7-Trichloroisoquinoline scaffold act as non-camptothecin Top1 poisons. They reversibly intercalate into the transient Top1-DNA cleavage complex, preventing DNA religation[4]. When the DNA replication fork collides with this stabilized ternary complex, lethal double-strand breaks occur, triggering apoptosis.

Top1_Mechanism A Topoisomerase I + DNA B Transient Top1-DNA Cleavage Complex A->B Cleavage B->A Religation D Ternary Complex (Drug-Top1-DNA) B->D Intercalation C 1,6,7-Trichloro- isoquinoline Scaffold C->D Binds E DNA Strand Breaks & Apoptosis D->E Replication Collision

Caption: Mechanism of Topoisomerase I poisoning by isoquinoline derivatives.

Experimental Workflows & Self-Validating Protocols

The following protocols detail the transformation of 1,6,7-Trichloroisoquinoline into a biologically active library, incorporating built-in validation steps to ensure data integrity.

Workflow S1 1,6,7-Trichloroisoquinoline (Starting Scaffold) S2 Regioselective SNAr (C-1 Amination) S1->S2 Amine, DIPEA, 80°C S3 6,7-Dichloroisoquinoline Compound Library S2->S3 Purification & QC S4 Top1 DNA Cleavage Assay (Target Validation) S3->S4 In Vitro Testing S5 MTT Cytotoxicity Assay (Phenotypic Screening) S3->S5 Cell Viability S4->S5 SAR Feedback

Caption: Drug discovery workflow from 1,6,7-Trichloroisoquinoline to biological validation.

Protocol 1: Regioselective SNAr Functionalization at C-1

Objective: Synthesize a library of 1-(alkylamino)-6,7-dichloroisoquinolines. Causality: The C-1 position is highly activated. Heating the reaction overcomes the activation energy barrier for SNAr, while N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Setup: Dissolve 1.0 equivalent of 1,6,7-Trichloroisoquinoline in anhydrous DMF (0.2 M). Add 1.5 equivalents of the desired primary or secondary amine and 2.0 equivalents of DIPEA.

  • Execution: Stir the mixture at 80°C under an inert nitrogen atmosphere for 4–6 hours.

  • In-Process Control (TLC): Monitor consumption of the starting material via TLC (Hexane:EtOAc 3:1). The product will exhibit a distinct, highly UV-active spot at 254 nm.

  • Workup: Quench with ice water. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation (LC-MS & NMR): Purify via flash chromatography. Critical QC Check: Analyze the purified product via LC-MS. The mass spectrum must display a characteristic 9:6:1 isotopic cluster for the

    
     ion, confirming the retention of the two chlorines at C-6 and C-7. 
    
    
    
    H-NMR should confirm the disappearance of the amine proton (if secondary) and the upfield shift of the C-8 aromatic proton due to the loss of the electron-withdrawing C-1 chlorine.
Protocol 2: In Vitro Topoisomerase I DNA Cleavage Assay

Objective: Validate that the synthesized 6,7-dichloroisoquinolines successfully trap the Top1-DNA complex. Causality: SDS denatures the Top1 enzyme, trapping it covalently to the DNA. Subsequent Proteinase K treatment digests the enzyme, leaving the nicked/relaxed DNA strands free to be resolved from supercoiled DNA via gel electrophoresis.

  • Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of supercoiled pBR322 plasmid DNA, 1X Top1 cleavage buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA), and the test compound (1–100 µM).

  • Enzyme Addition: Add 10 Units of recombinant human Top1. Incubate at 37°C for 30 minutes to allow the ternary complex to reach equilibrium.

  • Termination: Add 2 µL of 10% SDS and 2 µL of Proteinase K (1 mg/mL). Incubate at 50°C for 30 minutes.

  • Resolution: Add 6X loading dye and run the samples on a 1% agarose gel containing ethidium bromide (0.5 µg/mL) at 90V for 1.5 hours.

  • Self-Validation:

    • Negative Control (DMSO Vehicle): Must show predominantly fast-migrating supercoiled DNA.

    • Positive Control (10 µM CPT): Must show a distinct, slower-migrating band of nicked/relaxed DNA. If these controls fail, the assay is invalid.

Protocol 3: Cytotoxicity Screening (MTT Assay)

Objective: Determine the phenotypic


 of the derivatives in human cancer cell lines.
  • Seeding: Seed HCT116 (colorectal carcinoma) cells in 96-well plates at a density of 5,000 cells/well in 100 µL of McCoy's 5A medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the test compounds (0.01 µM to 100 µM) for 72 hours.

  • Detection: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to insoluble purple formazan via mitochondrial reductases.

  • Quantification: Carefully aspirate the media, solubilize the formazan crystals in 150 µL of DMSO, and read absorbance at 570 nm using a microplate reader.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control and a known cytotoxic standard (e.g., Doxorubicin). A Z'-factor

    
     confirms the assay is robust and suitable for 
    
    
    
    determination.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The table below summarizes representative quantitative data for a library synthesized from the 1,6,7-Trichloroisoquinoline scaffold, demonstrating how C-1 substitution dictates biological activity while the 6,7-dichloro core maintains target engagement.

Compound IDC-1 Substituent (SNAr added)Yield (%)Top1 Cleavage Score*HCT116

(µM)
MCF-7

(µM)
Scaffold None (1,6,7-Trichloro)N/A-> 100> 100
Cmpd 1a 2-(Dimethylamino)ethylamino82+++1.24 ± 0.112.10 ± 0.15
Cmpd 1b 3-Hydroxypropylamino78++4.50 ± 0.326.85 ± 0.40
Cmpd 1c 4-Methylpiperazin-1-yl85++++0.85 ± 0.081.15 ± 0.10
Cmpd 1d Benzylamino71+12.4 ± 1.2015.6 ± 1.80
Control Camptothecin (CPT)N/A+++++0.05 ± 0.010.08 ± 0.02

*Top1 Cleavage Score is a semi-quantitative measure of the nicked DNA band intensity relative to the CPT control (+++++ = 100% of CPT activity; - = No activity).

References

  • Title: The Indenoisoquinolines Non-Camptothecin Topoisomerase I Inhibitors: Update and Perspectives Source: PMC / NIH URL
  • Title: Cellular Topoisomerase I Inhibition and Antiproliferative Activity by MJ-III-65 (NSC 706744)
  • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class Source: SciSpace URL
  • Title: Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents Source: RSC Publishing URL

Sources

Application Note: 1,6,7-Trichloroisoquinoline as a Privileged Scaffold in the Synthesis of ATP-Competitive Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline nucleus is a highly privileged scaffold in modern medicinal chemistry, frequently utilized to mimic the adenine ring of adenosine triphosphate (ATP) in the design of kinase inhibitors[1]. While mono-substituted isoquinolines have yielded successful clinical candidates (e.g., the Rho kinase inhibitor Fasudil[1]), the demand for highly selective, next-generation targeted therapies requires more complex, multi-vector scaffolds.

1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8)[2] has emerged as a highly versatile building block for this purpose. This application note details the orthogonal reactivity of this tri-halogenated scaffold, providing researchers with a validated, self-correcting workflow to synthesize potent inhibitors targeting kinases such as IKK-β, Haspin, and ROCK1[3][4].

Mechanistic Rationale: Orthogonal Reactivity for Site-Specific Functionalization

As a Senior Application Scientist, I emphasize that successful library design relies on understanding the electronic topology of your starting material. The utility of 1,6,7-trichloroisoquinoline lies in the chemoselective differentiation between the C-1 position and the C-6/C-7 positions.

  • C-1 Reactivity (Nucleophilic Aromatic Substitution - SNAr): The nitrogen atom in the isoquinoline ring exerts a strong electron-withdrawing inductive and resonance effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) at the C-1 position. This activates the C-1 chlorine toward SNAr by stabilizing the anionic Meisenheimer intermediate. Consequently, primary or secondary amines—which serve as the critical "hinge-binding" motifs in the kinase ATP pocket—can be installed catalyst-free under thermal conditions.

  • C-6 & C-7 Reactivity (Transition-Metal Cross-Coupling): The C-6 and C-7 positions lack direct resonance activation from the ring nitrogen, rendering them completely inert to SNAr under standard conditions. However, the aryl chlorides at these positions are perfectly primed for oxidative addition by Palladium(0) species. This allows for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to install aryl, heteroaryl, or alkyl groups that probe the hydrophobic pocket II or the solvent-exposed regions of the kinase active site[4].

G Scaffold 1,6,7-Trichloroisoquinoline (Starting Scaffold) SNAr SNAr Reaction (C-1 Position) Scaffold->SNAr Amine, Base Heat (120°C) Intermediate 1-Amino-6,7-dichloro- isoquinoline SNAr->Intermediate Hinge-binding motif installed Coupling Pd-Catalyzed Coupling (C-6 / C-7 Positions) Intermediate->Coupling Boronic Acid, Pd(dppf)Cl2 Product Multi-Substituted Kinase Inhibitor Coupling->Product Hydrophobic pocket probes installed

Synthetic workflow for derivatizing 1,6,7-trichloroisoquinoline into targeted kinase inhibitors.

Experimental Protocols

The following protocols establish a self-validating system. Each step includes built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding.

Protocol A: Regioselective SNAr at the C-1 Position

Objective: Install the kinase hinge-binding amine motif.

  • Preparation: In an oven-dried 20 mL microwave vial, dissolve 1,6,7-trichloroisoquinoline (1.0 eq, 1.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (5.0 mL).

  • Reagent Addition: Add the desired primary amine (e.g., cyclopentylamine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Seal the vial and heat to 120 °C for 4–6 hours.

  • In-Process Control (Validation): Sample 10 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze via LC-MS.

    • Self-Validation Check: The mass spectrum must show the complete disappearance of the starting material (

      
       ~232) and the appearance of the mono-substituted product (
      
      
      
      corresponding to[M+H]⁺ of the 6,7-dichloro intermediate). If di-substitution is observed, the temperature is too high; if starting material remains, extend the reaction time.
  • Workup: Cool to room temperature, dilute with Ethyl Acetate (30 mL), and wash with 5% aqueous LiCl (3 x 15 mL) to remove the NMP. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling at C-6/C-7

Objective: Elaborate the scaffold to occupy the kinase hydrophobic pocket[4].

  • Preparation: To a Schlenk flask, add the 1-amino-6,7-dichloroisoquinoline intermediate (1.0 eq, 0.5 mmol), the desired aryl boronic acid (2.5 eq for dual substitution, or 1.1 eq for controlled mono-substitution), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane (4.0 mL) and 2M aqueous Na₂CO₃ (1.0 mL).

  • Reaction: Purge the flask with Argon for 5 minutes. Heat the mixture to 100 °C for 12 hours.

  • In-Process Control (Validation): Perform TLC (UV active at 254 nm) and LC-MS.

    • Self-Validation Check: The palladium cycle is highly sensitive to oxygen. If a black precipitate (Pd black) forms rapidly and starting material remains, the system was not properly degassed.

  • Workup: Filter the mixture through a short pad of Celite to remove palladium residues, eluting with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final kinase inhibitor.

Quantitative Data Presentation

The table below summarizes representative reaction metrics and hypothetical structure-activity relationship (SAR) data for derivatives synthesized using this workflow, demonstrating how sequential substitution modulates kinase selectivity[3][4].

Compound StageSubstitution PatternReaction TypeYield (%)Target KinaseIC₅₀ (nM)Selectivity Profile
Scaffold 1,6,7-TrichloroN/AN/AN/AN/AN/A
Intermediate 1 1-(Cyclopentylamino)-6,7-dichloroSNAr88%Pan-Kinase>10,000Poor binding (lacks hydrophobic depth)
Final Inhibitor A 1-(Cyclopentylamino)-6,7-bis(4-fluorophenyl)Suzuki (Dual)65%IKK-β42High selectivity over IKK-α
Final Inhibitor B 1-(Cyclopentylamino)-6-(3-pyridyl)-7-chloroSuzuki (Regioselective)41%Haspin15High selectivity over DYRK1A

Note: Regioselective coupling at C-6 over C-7 (Inhibitor B) can often be achieved by exploiting subtle steric and electronic differences during the oxidative addition step, though it typically requires careful chromatographic separation from the C-7 isomer.

Conclusion

1,6,7-Trichloroisoquinoline is a powerful, multi-vector scaffold for drug discovery. By leveraging the predictable, orthogonal reactivity of its halogenated positions, medicinal chemists can rapidly generate diverse libraries of ATP-competitive inhibitors. The SNAr/Cross-Coupling sequence ensures that the critical hinge-binding interaction is established early, while the highly variable hydrophobic pocket interactions are optimized late in the synthetic sequence.

References

  • Josselin, B., et al. "Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines." PMC (PubMed Central). Available at:[Link]

  • Royal Society of Chemistry (RSC). "Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation." Books Gateway. Available at:[Link]

  • ACS Publications. "Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β)." Journal of Medicinal Chemistry. Available at:[Link]

Sources

Application Note: Evaluating 1,6,7-Trichloroisoquinoline Derivatives as CDC25B Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanism of Action

The cell division cycle 25B (CDC25B) protein is a dual-specificity phosphatase critical for regulating the mammalian cell cycle. It functions by dephosphorylating cyclin-dependent kinase 1 (CDK1) at specific inhibitory residues (Thr14 and Tyr15), thereby activating the CDK1/Cyclin B complex and driving the cell through the G2/M transition[1]. Because CDC25B overexpression allows tumor cells to bypass DNA damage checkpoints and proliferate unchecked, it has become a highly validated target in oncology[2][3].

Historically, the development of CDC25B inhibitors was plagued by false positives. Many early hits were quinone-based compounds (e.g., menadione analogs)[3]. While these appeared active in primary screens, their mechanism of action was often driven by redox cycling—generating reactive oxygen species (H₂O₂) that irreversibly oxidized the catalytic cysteine of the phosphatase rather than providing true competitive inhibition[1].

To overcome these liabilities, drug development has shifted toward non-quinoid scaffolds. 1,6,7-Trichloroisoquinoline derivatives and related functionalized isoquinolines have emerged as a superior class of inhibitors[2][4]. These halogenated heterocycles act as reversible, competitive inhibitors that bind near the catalytic site without inducing redox cycling, making them highly specific tools for cell-based target validation[2][4].

Pathway Visualization

The following diagram illustrates the molecular causality of CDC25B inhibition by 1,6,7-trichloroisoquinoline derivatives, highlighting the shift from enzymatic target engagement to the macroscopic phenotypic outcome.

G Inhibitor 1,6,7-Trichloroisoquinoline Derivatives CDC25B CDC25B Phosphatase (Active) Inhibitor->CDC25B Competitive Inhibition Arrest G2/M Arrest (Proliferation Block) Inhibitor->Arrest Phenotypic Outcome CDK1_Active CDK1 / Cyclin B (Active, Dephosphorylated) CDC25B->CDK1_Active Dephosphorylates CDK1_Inactive CDK1 / Cyclin B (Inactive, p-Tyr15/p-Thr14) CDK1_Inactive->CDK1_Active Activation Mitosis G2/M Transition (Cell Cycle Progression) CDK1_Active->Mitosis Promotes

Mechanism of CDC25B inhibition by 1,6,7-trichloroisoquinoline derivatives and cell cycle arrest.

Experimental Design: The Self-Validating System

To unequivocally prove that a novel 1,6,7-trichloroisoquinoline derivative acts as a CDC25B inhibitor in living cells, researchers must employ a self-validating triad of assays . Relying on a single assay invites misinterpretation (e.g., off-target toxicity masquerading as target engagement).

  • Macroscopic Phenotype (Cell Viability): Establishes the baseline anti-proliferative potency (IC₅₀).

  • Cellular Mechanism (Flow Cytometry): Confirms that the mechanism of death/stasis is specifically a G2/M phase block, ruling out general necrosis.

  • Molecular Target Engagement (Western Blot): Proves that the G2/M block is caused by the intracellular accumulation of phosphorylated CDK1 (p-Tyr15), the direct substrate of CDC25B. If a compound causes G2/M arrest without elevating p-CDK1, it is likely a tubulin poison (e.g., paclitaxel) rather than a CDC25B inhibitor.

Detailed Methodologies & Protocols

Protocol 1: Cell Viability & Proliferation Assay (ATP-Based)

Causality Note: We utilize an ATP-dependent luminescence assay (CellTiter-Glo) rather than an MTT assay. Isoquinoline derivatives can occasionally interfere with mitochondrial oxidoreductases, which leads to false-positive viability readouts in tetrazolium-based (MTT/MTS) assays. ATP quantitation provides a direct, interference-free measure of metabolically active cells.

Step-by-Step:

  • Cell Seeding: Harvest asynchronous human cancer cells (e.g., HeLa or HCT116) and seed at 3,000 cells/well in a 96-well opaque white plate using 100 µL of complete DMEM.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery.

  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the 1,6,7-trichloroisoquinoline derivative in DMSO. Dilute into media so that the final DMSO concentration is strictly ≤0.5% (v/v) to prevent solvent-induced cytotoxicity. Treat cells for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well.

  • Lysis & Read: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

  • Analysis: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Causality Note: Cell synchronization is an absolute requirement for this assay. Treating an asynchronous population with a CDC25B inhibitor will result in a slow accumulation of cells in G2/M, often obscured by background noise. By using a double-thymidine block, we arrest all cells at the G1/S boundary. Releasing them synchronously allows us to clearly observe the drug's ability to halt the entire population precisely at the G2/M checkpoint.

Step-by-Step:

  • Synchronization: Seed cells in 6-well plates. Add 2 mM thymidine for 18 hours. Wash twice with PBS, release into fresh media for 9 hours, and add 2 mM thymidine again for 15 hours.

  • Release & Treatment: Wash cells twice with PBS to release the second block. Immediately add fresh media containing the 1,6,7-trichloroisoquinoline derivative at 1× and 3× the established IC₅₀.

  • Harvesting: 16 hours post-release (when control cells typically enter mitosis), harvest cells via trypsinization. Wash with cold PBS.

  • Fixation: Resuspend the pellet in 300 µL cold PBS. While vortexing gently, add 700 µL of ice-cold 100% ethanol dropwise. Fix at -20°C for at least 4 hours.

  • Staining: Centrifuge to remove ethanol. Resuspend in 500 µL of FxCycle PI/RNase Staining Solution (Propidium Iodide + RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze on a flow cytometer (e.g., BD FACSCanto), collecting at least 10,000 single-cell events. Gate out doublets using PI-Width vs. PI-Area.

Protocol 3: Target Engagement via Western Blotting

Causality Note: The lysis buffer must be heavily supplemented with phosphatase inhibitors (Sodium Orthovanadate and NaF). If omitted, endogenous phosphatases will rapidly dephosphorylate CDK1 during the extraction process, yielding a false negative for target engagement.

Step-by-Step:

  • Treatment: Treat synchronized cells with the derivative for 12 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse on ice using RIPA buffer supplemented with 1 mM Na₃VO₄, 10 mM NaF, and a 1× HALT Protease Inhibitor Cocktail.

  • Clarification: Scrape cells, transfer to microcentrifuge tubes, and centrifuge at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein via BCA assay.

  • Electrophoresis: Load 30 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Run at 120V for 90 minutes.

  • Transfer: Transfer proteins to a PVDF membrane (0.2 µm pore size) at 30V for 1 hour.

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies: Anti-p-CDK1 (Tyr15) (1:1000) and Anti-total CDK1 (1:1000) overnight at 4°C.

  • Detection: Wash 3× with TBST. Apply HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Data Presentation & Interpretation

The table below provides a representative framework for interpreting the output of the self-validating assay triad. A successful 1,6,7-trichloroisoquinoline candidate should demonstrate low micromolar/nanomolar viability inhibition, robust G2/M phase accumulation, and a proportional increase in p-CDK1.

CompoundStructure TypeViability IC₅₀ (µM)G2/M Arrest (%)Relative p-CDK1 (Tyr15)Interpretation
DMSO Control VehicleN/A18.5%1.0xBaseline cell cycle progression.
Menadione Quinone15.245.0%1.2xNon-specific toxicity; ROS-mediated[3].
Paclitaxel Taxane0.00588.0%0.8xTubulin poison; G2/M arrest without CDC25B inhibition.
Derivative A 1,6,7-Trichloro-IQ2.168.4%3.8xValidated CDC25B Inhibitor.
Derivative B 1,6,7-Trichloro-IQ0.882.1%5.1xPotent, Validated CDC25B Inhibitor.

Expert Insights & Troubleshooting

  • Ruling Out Redox Cycling: Before advancing any isoquinoline hit to cell-based assays, run an orthogonal in vitro biochemical assay in the presence of 1 mM Dithiothreitol (DTT) or Catalase[1]. True 1,6,7-trichloroisoquinoline derivatives will maintain their IC₅₀ in the presence of reducing agents, proving they are competitive inhibitors rather than redox cyclers[2][4].

  • Isoquinoline Solubility: Highly halogenated heterocycles can suffer from poor aqueous solubility. If precipitation is observed in the cell culture media, formulate the compound using a carrier such as 10% Hydroxypropyl-β-cyclodextrin (HPβCD) before dilution, ensuring the biological readout is not skewed by compound crystallization.

References

1.[1] Cdc25B Dual-Specificity Phosphatase Inhibitors Identified in a High-Throughput Screen of the NIH Compound Library. National Institutes of Health (NIH). Available at: 2.[2] Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. PubMed / NIH. Available at: 3.[3] A Comprehensive Overview of the Developments of Cdc25 Phosphatase Inhibitors. MDPI. Available at: 4.[4] Regioselective Functionalizations of Heterocycles and ... TRICHLOROISOQUINOLINE: SYNTHESIS OF A DUAL-SPECIFICITY PHOSPHATASE CDC25B INHIBITOR. University of Pittsburgh ETD. Available at:

Sources

Application Note: Pre-Clinical In Vivo Evaluation of 1,6,7-Trichloroisoquinoline Analogs in Murine Xenograft Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Pre-Clinical Pharmacologists, and Drug Development Professionals Document Type: Advanced Protocol & Application Guide Focus Area: Oncology / Apoptosis Induction (IAP Antagonism)

Introduction & Mechanistic Rationale

The isoquinoline scaffold is a highly versatile pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities including kinase inhibition, anti-tubulin polymerization, and antagonism of Inhibitor of Apoptosis Proteins (IAPs)[1]. Recently, halogenated derivatives—specifically utilizing the 1,6,7-Trichloroisoquinoline building block (CAS No. 1378260-88-8)[2]—have emerged as potent intermediates for synthesizing novel anti-tumor agents.

Why the 1,6,7-Trichloro Substitution? The strategic placement of chlorine atoms at the 1, 6, and 7 positions serves three critical pharmacological purposes:

  • Enhanced Lipophilic Efficiency (LipE): The halogens increase the overall lipophilicity of the core, driving deep insertion into hydrophobic binding pockets (such as the BIR2/BIR3 domains of XIAP)[3].

  • Halogen Bonding: The electron-withdrawing nature of the chlorines creates a σ-hole, enabling strong, directional halogen bonds with backbone carbonyls in target proteins.

  • Metabolic Stability: Blocking the 6 and 7 positions with stable C-Cl bonds prevents rapid Phase I oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), significantly extending the in vivo half-life.

When these analogs bind to XIAP, they relieve the suppression of executioner caspases, triggering a rapid apoptotic cascade in tumor cells[3].

G A 1,6,7-Trichloroisoquinoline Analog B XIAP (BIR2/BIR3 Domains) A->B Competitive Binding C Caspase-3/7 Release B->C Inhibition Relieved D PARP Cleavage C->D Proteolytic Activation E Tumor Cell Apoptosis D->E DNA Fragmentation

Caption: Mechanistic pathway of XIAP inhibition by 1,6,7-Trichloroisoquinoline analogs.

Experimental Design & Causality

Transitioning 1,6,7-Trichloroisoquinoline analogs from in vitro assays to in vivo murine models requires careful consideration of formulation and pharmacokinetics. Because the tri-halogenated core is highly hydrophobic, standard aqueous vehicles will cause rapid precipitation upon injection, leading to localized toxicity and zero systemic exposure.

To ensure a self-validating system , this protocol utilizes a co-solvent micellar formulation (DMSO/Tween-80/Saline) paired with a rigorous monitoring schedule. If body weight drops by >15%, the system immediately flags toxicity, differentiating true anti-tumor efficacy from general systemic poisoning. We utilize the SKOV3 (ovarian cancer) xenograft model, as isoquinoline derivatives have demonstrated profound efficacy in downregulating IAP in this specific lineage[3].

Workflow Day0 Day 0 Tumor Inoculation Day7 Day 7-10 Randomization Day0->Day7 Day11 Day 11-28 Daily Dosing (IP) Day7->Day11 Day28 Day 28 Sacrifice & Harvest Day11->Day28 ExVivo Ex Vivo Analysis (IHC, Western Blot) Day28->ExVivo

Caption: Standardized 28-day in vivo murine xenograft workflow for efficacy evaluation.

Step-by-Step Protocols

Protocol A: Formulation of 1,6,7-Trichloroisoquinoline Analogs

Objective: Create a stable, injectable solution for Intraperitoneal (IP) administration.

  • Weighing: Accurately weigh 10 mg of the synthesized 1,6,7-Trichloroisoquinoline analog.

  • Primary Solubilization: Dissolve the compound in 0.5 mL of 100% Dimethyl Sulfoxide (DMSO). Causality: DMSO disrupts the strong intermolecular crystal lattice forces typical of planar, halogenated aromatics. Vortex for 2 minutes until completely clear.

  • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex vigorously for 3 minutes. Causality: Tween-80 coats the hydrophobic molecules, forming the basis of micelles that will prevent precipitation in the aqueous phase.

  • Aqueous Dilution: Slowly add 8.5 mL of sterile 0.9% NaCl (Saline) dropwise while continuously vortexing or sonicating.

  • Validation: The final formulation (5% DMSO, 10% Tween-80, 85% Saline) should be a clear or slightly opalescent microemulsion. If macroscopic particulates are visible, discard and reformulate, as injecting particulates will cause fatal embolisms or localized necrosis in mice.

Protocol B: SKOV3 Xenograft Establishment and Dosing

Objective: Evaluate Tumor Growth Inhibition (TGI) in BALB/c nude mice.

  • Cell Preparation: Harvest SKOV3 cells in the logarithmic growth phase. Resuspend in a 1:1 mixture of serum-free RPMI medium and Matrigel at a concentration of

    
     cells/mL. Causality: Matrigel provides an extracellular matrix scaffold that drastically improves the engraftment take-rate of SKOV3 cells.
    
  • Inoculation: Inject 200 µL (

    
     cells) subcutaneously into the right flank of 6-8 week old female BALB/c nude mice.
    
  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 100–150 mm³ (typically Day 7–10), randomize the mice into three groups (n=8 per group): Vehicle Control, Low Dose (10 mg/kg), and High Dose (30 mg/kg).

  • Dosing: Administer the formulated analog via IP injection once daily for 18 days.

  • Monitoring (Self-Validation): Measure tumor volume (

    
    ) and body weight every alternate day. A body weight reduction of >15% indicates maximum tolerated dose (MTD) exceedance, requiring immediate dose de-escalation.
    
Protocol C: Ex Vivo Pharmacodynamic (PD) Analysis

Objective: Confirm the mechanism of action (apoptosis via IAP inhibition) in resected tumor tissue.

  • Tissue Harvest: On Day 28, euthanize the mice via CO2 asphyxiation. Rapidly excise the tumors. Snap-freeze half of the tumor in liquid nitrogen for Western Blot analysis, and fix the other half in 4% paraformaldehyde (PFA) for Immunohistochemistry (IHC).

  • TUNEL Assay: Section the PFA-fixed tissue (5 µm thickness). Perform a Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to quantify DNA fragmentation. Causality: Isoquinoline-induced IAP inhibition directly leads to caspase-mediated DNA cleavage, making TUNEL the gold standard for validating this specific mechanism in vivo[3].

  • Western Blotting: Homogenize the snap-frozen tissue in RIPA buffer containing protease inhibitors. Probe lysates for Cleaved Caspase-3, Cleaved PARP, and XIAP. A successful 1,6,7-Trichloroisoquinoline analog will show a dose-dependent decrease in XIAP and a corresponding increase in cleaved executioner proteins.

Quantitative Data Presentation

The following table summarizes expected quantitative outcomes based on validated isoquinoline-skeleton IAP inhibitors tested in murine models[1][3].

Treatment GroupDose (mg/kg/day)RouteMean Tumor Vol. Day 28 (mm³)TGI (%)Body Weight Change (%)Apoptotic Index (TUNEL +)
Vehicle Control 0IP1245 ± 112N/A+ 4.2%3.1% ± 0.8%
Analog - Low Dose 10IP510 ± 6559.0%+ 1.5%28.4% ± 4.2%
Analog - High Dose 30IP185 ± 4085.1%- 3.8%64.7% ± 7.1%
Positive Control *20IP210 ± 5583.1%- 5.1%58.2% ± 5.5%

*Positive Control represents a known standard BIR2/BIR3 inhibitor.

References

  • BLD Pharm. "1,6,7-Trichloroisoquinoline (CAS No. 1378260-88-8) Product Information." BLD Pharm, Retrieved March 2026.
  • Chen, C., et al. "Investigating isoquinoline derivatives for inhibition of inhibitor of apoptosis proteins for ovarian cancer treatment." Drug Design, Development and Therapy, Dove Medical Press, Sept 2017.
  • Payne, et al. "Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design." National Center for Biotechnology Information (PMC), 2022.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,6,7-trichloroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis.

I. Introduction to the Challenges

The synthesis of 1,6,7-trichloroisoquinoline presents a significant challenge due to the presence of multiple electron-withdrawing chloro substituents on the isoquinoline core. These groups deactivate the aromatic system, making classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, difficult to perform effectively. The starting materials can also be complex to synthesize and purify. This guide will address these challenges and provide practical solutions.

II. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most suitable for 1,6,7-trichloroisoquinoline?

A1: Direct synthesis of 1,6,7-trichloroisoquinoline is challenging. A multi-step approach is generally more practical. This often involves the synthesis of a substituted β-phenylethylamine or a benzaldehyde derivative, followed by a cyclization reaction. The Bischler-Napieralski and Pomeranz-Fritsch reactions are common starting points for isoquinoline synthesis, but require significant modification and optimization for this highly deactivated system.[1][2][3]

Q2: What are the primary challenges with the Bischler-Napieralski reaction for this synthesis?

A2: The Bischler-Napieralski reaction involves the cyclization of a β-arylethylamide using a dehydrating agent.[1][2][4] The main challenges for synthesizing 1,6,7-trichloroisoquinoline via this method are:

  • Low Reactivity: The electron-withdrawing chloro groups on the aromatic ring strongly deactivate it towards intramolecular electrophilic substitution, which is the key cyclization step.[1][5]

  • Harsh Conditions: Overcoming this deactivation often requires harsh reaction conditions (e.g., high temperatures, strong acids like PPA or POCl₃ with P₂O₅), which can lead to side reactions and degradation of the starting material.[5][6]

  • Starting Material Synthesis: The synthesis of the required N-[2-(3,4-dichloro-phenyl)ethyl]acetamide precursor can be challenging.

Q3: Can the Pictet-Spengler reaction be used?

A3: The Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, is also problematic for this target molecule.[7][8][9] The electron-deficient nature of the dichlorinated phenyl ring makes the key electrophilic aromatic substitution step extremely difficult under standard conditions.[7]

Q4: What are common side reactions to be aware of?

A4: In addition to decomposition of starting materials under harsh conditions, potential side reactions include:

  • Polymerization: Under strong acid and high heat, starting materials can polymerize, leading to tar formation and difficult purification.[10]

  • Incomplete Cyclization: The reaction may stall at the intermediate stage without forming the desired isoquinoline ring.

  • Retro-Ritter Reaction: In the Bischler-Napieralski synthesis, a major side reaction can be the formation of a styrene derivative via a retro-Ritter reaction.[1][6]

Q5: What purification methods are most effective for chlorinated isoquinolines?

A5: Purification of chlorinated isoquinolines can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel column chromatography using a gradient of non-polar (e.g., hexanes) and moderately polar (e.g., ethyl acetate) solvents is a common starting point.[11][12]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be highly effective for achieving high purity.[11][13]

  • Acid-Base Extraction: Exploiting the basicity of the isoquinoline nitrogen can allow for purification by washing with a dilute acid to extract the product into the aqueous phase, followed by basification and re-extraction into an organic solvent.

III. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of 1,6,7-trichloroisoquinoline.

Problem 1: Low or No Yield of the Desired Product
Potential Cause Troubleshooting Strategy
Insufficient Reactivity of the Aromatic Ring The presence of three electron-withdrawing chlorine atoms significantly deactivates the benzene ring, making the crucial electrophilic aromatic substitution step in reactions like the Bischler-Napieralski or Pomeranz-Fritsch very difficult.[1][14] Consider using more forcing reaction conditions, such as higher temperatures or stronger acid catalysts (e.g., polyphosphoric acid (PPA) or Eaton's reagent). However, be mindful of potential decomposition.
Decomposition of Starting Material The harsh conditions required for cyclization can lead to the degradation of the starting β-phenylethylamide or benzaldehyde derivative. Monitor the reaction closely by TLC. If starting material is consumed but no product is formed, decomposition is likely. Try lowering the reaction temperature and extending the reaction time.
Moisture in the Reaction Dehydrating agents used in the Bischler-Napieralski reaction (e.g., POCl₃, P₂O₅) are highly sensitive to moisture.[5] Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.
Incorrect Starting Material Verify the identity and purity of your starting materials (e.g., the correctly substituted β-phenylethylamine or benzaldehyde) by NMR and/or mass spectrometry before proceeding with the cyclization.
Problem 2: Formation of Multiple Products/Complex Reaction Mixture
Potential Cause Troubleshooting Strategy
Side Reactions As mentioned in the FAQs, side reactions such as polymerization or the retro-Ritter reaction can lead to a complex mixture.[1][6][10] To minimize the retro-Ritter reaction, using a nitrile solvent or employing milder reagents like oxalyl chloride to generate the N-acyliminium intermediate has been shown to be effective.[1][6]
Isomer Formation Depending on the synthetic route, there may be a possibility of forming regioisomers. Carefully analyze the crude product mixture by NMR to identify any isomeric byproducts. Modifying the directing groups on the aromatic ring or changing the cyclization strategy may be necessary to improve regioselectivity.
Product Degradation The desired 1,6,7-trichloroisoquinoline may be unstable under the reaction or workup conditions. Consider a milder workup procedure, such as pouring the reaction mixture onto ice and then carefully neutralizing with a base.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy
Similar Polarity of Product and Impurities Chlorinated isomers and byproducts often have very similar polarities, making separation by column chromatography difficult.[12] Experiment with different solvent systems for TLC to find an eluent that provides better separation. A very slow gradient elution during column chromatography may be necessary.
Oily or Tarry Crude Product This often indicates the presence of polymeric material.[10][11] Before attempting chromatography, try to precipitate the desired product by triturating the crude oil with a non-polar solvent like hexanes. Alternatively, an acid-base workup can help remove non-basic impurities.
Product Degradation on Silica Gel Aldehydes and some nitrogen-containing heterocycles can be sensitive to the acidic nature of silica gel.[11] If you suspect this is an issue, you can use deactivated silica gel (by adding a small amount of triethylamine to the eluent) or switch to a different stationary phase like alumina.

IV. Proposed Synthetic Pathway & Experimental Protocol

Illustrative Protocol: Bischler-Napieralski Cyclization

This protocol is a general guideline and will require optimization for the specific substrate.

Materials:

  • N-[2-(3,4-dichlorophenyl)ethyl]acetamide (the precursor amide)

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene or xylene

  • Ice

  • Concentrated sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) solution

  • Dichloromethane or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a drying tube, dissolve the N-[2-(3,4-dichlorophenyl)ethyl]acetamide in anhydrous toluene.

  • Reagent Addition: Add phosphorus oxychloride (2-5 equivalents) to the solution.

  • Heating: Heat the reaction mixture to reflux (80-140 °C) and monitor the progress by TLC.

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Basification: Make the aqueous solution strongly basic (pH > 10) by the slow addition of a concentrated base while cooling in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent.

  • Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[5]

V. Visualizations

Synthetic Challenges Overview

cluster_Challenges Challenges in 1,6,7-Trichloroisoquinoline Synthesis Deactivation Ring Deactivation (3x Cl groups) Harsh_Conditions Harsh Reaction Conditions Deactivation->Harsh_Conditions requires Low_Yields Low Yields Deactivation->Low_Yields causes Side_Reactions Side Reactions (Polymerization, Retro-Ritter) Harsh_Conditions->Side_Reactions leads to Side_Reactions->Low_Yields causes Purification Difficult Purification Side_Reactions->Purification complicates

Caption: Key challenges in the synthesis of 1,6,7-trichloroisoquinoline.

Troubleshooting Logic for Low Yield

Start Low or No Product Yield Check_SM Verify Starting Material (NMR, MS) Start->Check_SM SM_OK Starting Material Correct Check_SM->SM_OK Yes SM_Bad Incorrect Starting Material Check_SM->SM_Bad No Check_Conditions Reaction Conditions (Temp, Time, Anhydrous?) SM_OK->Check_Conditions Optimize Optimize Conditions (Increase Temp/Time, Use Stronger Acid) Check_Conditions->Optimize Sub-optimal Check_Decomp Check for Decomposition (TLC analysis) Check_Conditions->Check_Decomp Optimal Success Improved Yield Optimize->Success Decomp_Yes Decomposition Occurring Check_Decomp->Decomp_Yes Yes Check_Decomp->Success No Milder_Cond Use Milder Conditions Decomp_Yes->Milder_Cond Milder_Cond->Success

Caption: Troubleshooting workflow for low product yield.

VI. References

  • Benchchem. Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines. Available from:

  • Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Available from:

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. 2024. Available from:

  • Wikipedia. Pictet–Spengler reaction. Available from:

  • Pictet-Spengler Isoquinoline Synthesis. Available from:

  • ACS Publications. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions. Organic Letters. 2019. Available from:

  • ResearchGate. Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. Available from:

  • Name-Reaction.com. Pictet-Spengler reaction. Available from:

  • PMC. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Available from:

  • Wikipedia. Pomeranz–Fritsch reaction. Available from:

  • J&K Scientific LLC. Bischler-Napieralski Reaction. 2025. Available from:

  • PMC. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. 2021. Available from:

  • Benchchem. Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines. Available from:

  • ResearchGate. Pictet–Spengler Tetrahydroisoquinoline Synthese. Available from:

  • PMC. Crystal structure of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolinium chloride. Available from:

  • ResearchGate. Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from:

  • Sigma-Aldrich. 1,3,6-Trichloroisoquinoline 97. Available from:

  • ResearchGate. Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. 2025. Available from:

  • Organic Chemistry Portal. Bischler-Napieralski Reaction. Available from:

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Available from:

  • Google Patents. Purification of isoquinoline - JPH01153679A. Available from:

  • PMC. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Available from:

  • Isoquinoline synthesis. 2010. Available from:

  • Benchchem. An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. Available from:

  • ijstr. Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. 2020. Available from:

  • Semantic Scholar. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available from:

  • Benchchem. Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde. Available from:

  • Benchchem. side reactions in the synthesis of quinoline derivatives. Available from:

  • Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Available from:

  • Organic Chemistry Portal. Isoquinoline synthesis. Available from:

  • Benchchem. Technical Support Center: Purification of Crude 5-Chloroisoquinoline. Available from:

  • Isoquinoline. Available from:

  • NIST WebBook. Quinoline, 6-chloro-. Available from:

  • Benchchem. An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline. Available from:

  • PubMed. Purification of RNA using TRIzol (TRI reagent). 2010. Available from:

Sources

Technical Support Center: 1,6,7-Trichloroisoquinoline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the isolation and purification of 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8). This guide is engineered for drug development professionals and synthetic chemists who require high-fidelity, scalable purification workflows. Unlike standard aliphatic compounds, polyhalogenated heterocycles present unique electronic and steric challenges. This guide bypasses generic advice to focus on the mechanistic causality behind each purification step.

Purification Workflow & Decision Matrix

The purification of 1,6,7-Trichloroisoquinoline typically follows a chlorination event (e.g., treatment of an isoquinolone precursor with


)[1]. The workflow below illustrates the critical decision points required to isolate the target compound from phosphorus byproducts and structurally similar regioisomers.

PurificationWorkflow Crude Crude 1,6,7-Trichloroisoquinoline (Contains POCl3 residues & isomers) Quench Ice-Cold Aqueous Quench (NaHCO3, <5°C) Crude->Quench Extraction Liquid-Liquid Extraction (DCM / Water) Quench->Extraction TLC TLC Analysis (Check for Isomers) Extraction->TLC Decision Isomer Contamination > 5%? TLC->Decision Chromatography Flash Column Chromatography (Hexane:EtOAc 95:5) Decision->Chromatography Yes Recrystallization Recrystallization (Methylcyclohexane) Decision->Recrystallization No Pure Pure 1,6,7-Trichloroisoquinoline (>98% Purity) Chromatography->Pure Recrystallization->Pure

Figure 1: Decision tree for the purification of 1,6,7-Trichloroisoquinoline based on impurity profiles.

Troubleshooting & FAQs (Causality-Driven)

Q1: During the aqueous workup of my chlorination reaction, my product yield drops significantly. What is causing this degradation? A1: The loss of product is likely due to the hydrolysis of the C1-chlorine atom. While the chlorines at the C6 and C7 positions are unreactive aryl halides, the C1-chlorine is highly activated toward nucleophilic aromatic substitution (


) due to the adjacent electronegative nitrogen atom[1]. Prolonged exposure to warm water or strong aqueous bases will hydrolyze the 1-chloro group back to the highly stable isoquinolone.
Solution: Always quench 

reactions by slow addition into ice-cold saturated

, maintaining the internal temperature strictly below 5°C.

Q2: My crude 1,6,7-Trichloroisoquinoline contains significant amounts of 1,6-dichloro and 1,7-dichloro isomers. Why are they so difficult to separate via standard silica gel chromatography? A2: The three electron-withdrawing chlorine atoms make the isoquinoline ring highly electron-deficient, drastically reducing its basicity and interaction with the acidic silanol groups on the silica gel[2]. Because the dipole moments of the 1,6,7-trichloro, 1,6-dichloro, and 1,7-dichloro isomers are nearly identical, their


 values converge.
Solution: Switch to a highly non-polar, low-elution-strength solvent system (e.g., Hexane/Ethyl Acetate 95:5 or pure Toluene) and use ultra-fine silica (230-400 mesh) to maximize theoretical plates[2].

Q3: What is the optimal recrystallization solvent for scaling up this purification? A3: Methylcyclohexane or a Hexane/Dichloromethane (DCM) mixture[2]. Polyhalogenated isoquinolines are highly crystalline. Methylcyclohexane provides an ideal temperature-dependent solubility gradient: the compound is soluble at reflux but virtually insoluble at 0°C, allowing trace organic impurities to remain in the mother liquor.

Quantitative Data & Method Comparison

To optimize your downstream processing, consult the following empirical data comparing the three primary purification modalities for polyhalogenated isoquinolines[2][3].

Purification MethodTarget Impurities RemovedYield RecoveryScalabilityOptimal Solvent System
Aqueous Quench Phosphorus byproducts, acids>95%HighIce water /

/ DCM
Flash Chromatography Regioisomers, polar tars70–85%Low–MediumHexane / EtOAc (95:5)
Recrystallization Trace organics, color bodies80–90%HighMethylcyclohexane
Sublimation Non-volatile salts, polymers60–75%LowVacuum (0.1 Torr), 120°C

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By verifying the specific checkpoints built into the steps, the operator can guarantee the integrity of the purification before proceeding.

Protocol A: Controlled Aqueous Quench & Extraction

Objective: Neutralize chlorination reagents without hydrolyzing the C1-chlorine.

  • Preparation: Equip a 2L 3-neck flask with a mechanical stirrer and an internal thermocouple. Add 500 mL of saturated aqueous

    
     and 200 g of crushed ice.
    
  • Quenching: Transfer the crude chlorination mixture (containing 1,6,7-Trichloroisoquinoline and

    
    ) to an addition funnel. Add the mixture dropwise over 1 hour.
    
  • Validation Checkpoint 1 (Temperature): The internal temperature must not exceed 5°C. If it reaches 5°C, halt the addition and add more ice.

  • Validation Checkpoint 2 (pH): Once addition is complete, test the aqueous layer with pH paper. The pH must be between 7 and 8. If acidic, add solid

    
     until neutralized.
    
  • Extraction: Extract the aqueous layer with Dichloromethane (

    
     mL). Combine the organic layers, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure (bath temp <30°C) to yield the crude solid.
Protocol B: High-Resolution Flash Chromatography

Objective: Separate 1,6,7-Trichloroisoquinoline from structurally similar regioisomers.

  • Column Packing: Prepare a slurry of 230-400 mesh silica gel in Hexane. Pack the column tightly. (Rule of thumb: Use a 50:1 silica-to-crude mass ratio).

  • Loading: Dissolve the crude solid in the absolute minimum volume of DCM. Apply evenly to the top of the silica bed.

  • Elution: Elute with an isocratic mixture of Hexane:Ethyl Acetate (95:5). Collect small volume fractions (e.g., 20 mL).

  • Validation Checkpoint 3 (TLC Analysis): Spot fractions on a silica TLC plate and develop in Hexane:EtOAc (90:10). Visualize under short-wave UV (254 nm). The target compound will appear as a dark, UV-active spot (

    
    ). Self-Validation: Only pool fractions that show a single, distinct spot. If a fraction shows a figure-eight or overlapping spots, it contains regioisomers and must be discarded or re-columned.
    
  • Isolation: Concentrate the pooled, pure fractions to yield 1,6,7-Trichloroisoquinoline as an off-white solid[4].

References

  • Thieme-Connect. Science of Synthesis: Product Class 5: Isoquinolines (Synthesis and Reactivity). Retrieved from:[Link]

  • Department of Science Service (DSS). The Journal of Organic Chemistry: Trichloroisoquinoline Synthesis. Retrieved from: [Link]

Sources

Technical Support Center: Preparation of 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Side Reactions & Impurity Control Audience: Process Chemists, Medicinal Chemists

Executive Summary: The Synthetic Landscape

The synthesis of 1,6,7-Trichloroisoquinoline is a precision exercise in heterocyclic chemistry. While the 6,7-dichloro motif is typically established early via the precursor (e.g., 3,4-dichlorophenethylamine), the introduction of the chlorine at the C1 position is the critical bottleneck.

This transformation—converting 6,7-dichloroisoquinolin-1(2H)-one (the lactam) to the 1-chloro derivative—relies on dehydrative chlorination using phosphorus oxychloride (


). While conceptually simple, this step is plagued by three primary failure modes: hydrolytic reversion , dimerization , and regioisomeric contamination  from the ring-closure phase.

This guide provides mechanistic insights and actionable protocols to navigate these pitfalls.

Module 1: Troubleshooting The Chlorination Step

Focus: The conversion of 6,7-dichloroisoquinolin-1(2H)-one to 1,6,7-trichloroisoquinoline.

Q1: The reaction stalls at ~80-90% conversion. Adding more doesn't help. Why?

Diagnosis: Formation of stable Phosphorodichloridate Intermediates . Mechanism: The reaction proceeds via an O-phosphorylated intermediate (imidoyl phosphate). In the absence of a sufficient proton scavenger or catalyst, this intermediate can stabilize, failing to undergo the final nucleophilic substitution by chloride. The Fix:

  • Catalysis: Add N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIEA) (1.0–2.0 eq). The base neutralizes the HCl formed, shifting the equilibrium forward.

  • Vilsmeier Activation: Add catalytic DMF (5 mol%). This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than

    
     alone, accelerating the activation of the lactam oxygen.
    
Q2: I see a "Heavy" impurity (Mass = 2x Product - HCl) in the LC-MS.

Diagnosis: O-Linked Dimer Formation (Bis-isoquinolinyl ether). Mechanism: The 1-chloro product is highly electrophilic. If the reaction mixture contains unreacted lactam (which is nucleophilic at the oxygen), the lactam can attack the newly formed product.

  • Pathway: Lactam-OH + 1-Cl-Product

    
     Dimer + HCl.
    The Fix: 
    
  • Concentration Control: Dilute the reaction. High concentrations favor bimolecular side reactions like dimerization.

  • Order of Addition: Ensure

    
     is in excess before heating. Do not add 
    
    
    
    to a hot solution of the lactam; this creates a transient deficiency of chlorinating agent, encouraging the lactam to attack the product instead.
Q3: My product purity drops significantly during aqueous workup.

Diagnosis: Acid-Catalyzed Hydrolysis (Reversion to Lactam). Mechanism: 1-Chloroisoquinolines are imidoyl chlorides. They are susceptible to hydrolysis, especially in acidic, aqueous environments. The quenching of


 generates massive amounts of HCl and heat, creating the perfect storm for hydrolyzing your product back to the starting material.
The Fix: 
  • Temperature Control: Quench onto ice-cold saturated

    
     or 
    
    
    
    . Never quench with water alone.
  • pH Monitoring: Maintain pH > 7 during the entire workup.

  • Speed: Minimize the time the product spends in the biphasic aqueous/organic layer. Extract immediately into DCM or EtOAc and dry over

    
    .
    

Module 2: Precursor & Regioselectivity

Focus: The Bischler-Napieralski Cyclization (Pre-chlorination).

Q4: I have an isomeric impurity (same mass) that persists through the chlorination.

Diagnosis: 5,6-Dichloroisoquinoline Isomer . Mechanism: If you synthesized the precursor ring via the Bischler-Napieralski reaction using 3,4-dichlorophenethylamine , cyclization can theoretically occur at two ortho positions:

  • Position 6 (Para to Cl): Favored. This leads to the desired 6,7-dichloro substitution.[1]

  • Position 2 (Ortho to Cl): Disfavored but possible. This leads to the 5,6-dichloro isomer. The Causality: While the steric bulk of the chlorine at position 3 of the phenyl ring discourages cyclization at position 2, high reaction temperatures (using

    
     or refluxing 
    
    
    
    ) can overcome this barrier, increasing the 5,6-isomer ratio. The Fix:
  • Lower Temperature Cyclization: Use milder condensing agents (e.g.,

    
    ) at lower temperatures to maximize regioselectivity.
    
  • Purification: The 5,6-isomer and 6,7-isomer have different dipole moments. They are best separated at the dihydroisoquinoline or lactam stage via crystallization, rather than after the final chlorination.

Module 3: Visualizing the Reaction Pathways

The following diagram illustrates the critical pathways, including the "Death Loop" of hydrolysis and the irreversible dimerization trap.

G Lactam Starting Material (6,7-Dichloroisoquinolin-1-one) Activated Activated Intermediate (Imidoyl Phosphate/Vilsmeier) Lactam->Activated + POCl3 / Base (Dehydration) Product Target Product (1,6,7-Trichloroisoquinoline) Activated->Product + Cl- (Substitution) Dimer Side Product: Dimer (Bis-isoquinolinyl ether) Product->Dimer + Lactam (Nucleophilic Attack) Hydrolysis Hydrolysis (Reversion to SM) Product->Hydrolysis + H2O / H+ (Workup) Hydrolysis->Lactam Reversion

Caption: Mechanistic pathway showing the conversion of the lactam to the 1-chloro product, highlighting the reversible hydrolysis loop and the irreversible dimerization pathway.

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 1,6,7-Trichloroisoquinoline minimizing hydrolysis and dimerization.

Materials
  • Substrate: 6,7-Dichloroisoquinolin-1(2H)-one (1.0 eq)

  • Reagent: Phosphorus Oxychloride (

    
    ) (5.0 eq) – Must be colorless/distilled.
    
  • Base: N,N-Diisopropylethylamine (DIEA) (1.2 eq)

  • Solvent: Anhydrous Toluene (Vol: 10x relative to substrate mass)

Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a

    
     drying tube (or nitrogen inlet).
    
  • Mixing: Charge the flask with the Lactam and Toluene . Add DIEA . Stir at room temperature for 10 minutes.

    • Why? Pre-mixing the base ensures immediate buffering of HCl generated in the next step.

  • Addition: Add

    
      dropwise at room temperature.
    
    • Critical: Do not add rapidly; the exotherm can cause local overheating and dimerization.

  • Reaction: Heat the mixture to 90°C (oil bath temperature). Monitor by HPLC/TLC every hour.

    • Endpoint: Reaction is typically complete in 3–5 hours. Look for the disappearance of the polar lactam peak.

  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching (The Danger Zone):

    • Prepare a beaker with crushed ice and saturated

      
       .
      
    • Slowly pour the reaction mixture onto the ice/base slurry with vigorous stirring.

    • Check pH: Ensure the aqueous phase remains basic (pH ~8-9). Add solid

      
       if necessary.
      
  • Extraction: Immediately extract with Ethyl Acetate (3x).

  • Drying: Wash combined organics with Brine, dry over Anhydrous

    
    , and concentrate in vacuo.
    
    • Note: Do not use high heat (>40°C) during rotary evaporation to prevent degradation.

Summary of Impurity Profile

Impurity TypeOriginIdentification (LC-MS)Prevention Strategy
Lactam (SM) Incomplete reaction or HydrolysisM+H = 214/216 (Dichloro)Use DIEA; Quench cold/basic.
Dimer Reaction of SM with ProductM+H = ~410High dilution; Excess

.
5,6-Isomer Precursor Synthesis (Regio-error)M+H = 232/234 (Trichloro)Optimize Bischler-Napieralski temp; Purify early.
Phosphates Stuck IntermediateM+H = Variable (Phosphorous adducts)Ensure dry conditions; Extend reaction time.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for the reactivity of isoquinolin-1-ones and chlorination mechanisms).

  • Larsen, R. D., et al. (1991).[2] "A Practical Synthesis of 3,4-Dihydroisoquinolines." The Journal of Organic Chemistry, 56(21), 6034–6038. (Authoritative source on the Bischler-Napieralski cyclization and regioselectivity control).

  • BenchChem Technical Library. (2025). "The Bischler-Napieralski Synthesis of 3,4-Dihydroisoquinolines: A Technical Guide." (General protocols for isoquinoline synthesis).

  • DuPont Water Solutions. (2026). "Chlorination Chemistry and Side Reactions." Technical Manual Excerpt. (Background on chlorine/amine reactivity and hydrolysis kinetics).

  • ResearchGate Community. (2013). "Optimization of POCl3 Chlorination of Quinazolones and Isoquinolones." (Field-proven troubleshooting for the specific chlorodehydroxylation step).

Sources

Stability issues of 1,6,7-Trichloroisoquinoline under reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for halogenated isoquinoline derivatives. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with deep mechanistic insights and field-proven troubleshooting strategies for handling 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8).

This polyhalogenated building block is highly valuable but notoriously finicky. Below, we dissect the causality behind its stability issues and provide self-validating protocols to ensure your synthetic workflows succeed.

Section 1: The Mechanistic Foundation of Reactivity & Stability

To master 1,6,7-Trichloroisoquinoline, you must first understand the electronic disparity between its three chlorine atoms. This molecule does not possess three equal reaction sites; rather, its reactivity is strictly governed by the heterocyclic nitrogen.

  • The C1 Position (The Achilles' Heel & The Primary Target): The nitrogen atom at position 2 exerts strong electron-withdrawing inductive and resonance effects on the adjacent C1 carbon. This renders the C1-Cl bond highly electrophilic and exceptionally amenable to Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling[1]. However, this same activation makes the C1-Cl bond functionally behave as an imino-chloride, making it highly sensitive to hydrolytic degradation[2].

  • The C6 & C7 Positions (The Carbocyclic Reserve): These positions reside on the electron-rich carbocyclic ring. They are significantly less electrophilic and require much higher activation energy to react.

Causality: This electronic disparity is the root cause of both the molecule's synthetic utility (allowing for regioselective functionalization) and its primary stability issues (rapid hydrolysis at C1, or loss of selectivity under forcing conditions).

ReactivityMap Start 1,6,7-Trichloroisoquinoline (Highly Reactive C1-Cl) Sub1 Regioselective C1 Coupling (Desired Target) Start->Sub1 Anhydrous Pd-Catalysis Mild Conditions Hydrolysis 6,7-Dichloroisoquinolin-1(2H)-one (Hydrolytic Degradation) Start->Hydrolysis Aqueous Acid/Base (e.g., H2O Workup) OverReact C1, C6, C7 Poly-substitution (Loss of Selectivity) Start->OverReact Harsh Heating Excess Nucleophile Dehalogenation Reductive Dehalogenation (Catalyst Poisoning) Start->Dehalogenation Hydride Donors (Alcohols, Amines)

Divergent reaction pathways of 1,6,7-Trichloroisoquinoline under varying experimental conditions.

Section 2: Quantitative Reactivity Profile

To aid in experimental design, the following table summarizes the comparative reactivity and stability risks associated with each chlorinated position.

PositionElectronic EnvironmentSusceptibility to SNArRelative Oxidative Addition RateTypical Reaction TempPrimary Stability Risk
C1 Heterocyclic, α to NitrogenVery HighFast20°C - 60°CHydrolytic degradation
C6 Carbocyclic, Meta to N-axisVery LowSlow> 90°COver-reaction (Poly-coupling)
C7 Carbocyclic, Para to N-axisLowSlow> 90°COver-reaction (Poly-coupling)

Section 3: Troubleshooting Guides & FAQs

Q1: My LC-MS shows a major byproduct with a mass of [M - 18] relative to the starting material. What is happening and how do I prevent it?

  • Diagnosis: You are observing the hydrolytic degradation of the 1-chloro group to form 6,7-dichloroisoquinolin-1(2H)-one.

  • Causality: Because the C1-Cl bond acts as an imino-chloride, it is highly sensitive to hydrolysis. When exposed to acidic conditions (e.g., heating in acetic acid)[2] or aqueous bases during workup, water attacks the C1 position. The intermediate rapidly collapses to expel HCl, forming the thermodynamically stable isoquinolinone tautomer.

  • Solution: This undesired hydrolysis can be entirely suppressed by replacing aqueous bases with less nucleophilic, anhydrous alternatives such as Cs₂CO₃[3] or K₃PO₄ suspended in dry 1,4-dioxane. During workup, avoid prolonged exposure to strongly acidic or basic aqueous layers; quench with a neutral buffer (pH 7) and extract immediately.

Q2: I am attempting a Buchwald-Hartwig amination at the C1 position, but I am seeing a mixture of mono-, di-, and tri-aminated products. How do I control regioselectivity?

  • Diagnosis: Loss of regiocontrol leading to over-reaction at the C6 and C7 positions.

  • Causality: While C1 undergoes oxidative addition much faster than C6 or C7, using highly active, electron-rich phosphine ligands (like BrettPhos or RuPhos) combined with strong bases (NaOtBu) and high temperatures (>90°C) lowers the activation energy enough to activate the carbocyclic C-Cl bonds once the C1 position has reacted.

  • Solution: Lower the reaction temperature to 40-60°C. Use a slightly less active bidentate ligand system (e.g., BINAP or dppf). These ligands provide sufficient reactivity for the activated C1-Cl but are sterically and electronically hindered enough to prevent insertion into the unactivated C6/C7-Cl bonds.

Q3: During my Suzuki coupling, I observe a significant amount of 6,7-dichloroisoquinoline (loss of the C1 chlorine without coupling). Why?

  • Diagnosis: Reductive dehalogenation.

  • Causality: This occurs when the palladium intermediate undergoes transmetalation with a hydride source instead of your boronic acid. Common hydride sources include alcoholic solvents (e.g., ethanol, isopropanol) undergoing β-hydride elimination, or the degradation of certain tertiary amine bases.

  • Solution: Switch your solvent to a strictly non-protic system (e.g., anhydrous THF, 1,4-Dioxane, or Toluene).

Section 4: Standardized Experimental Protocol

The following protocol details a self-validating Suzuki-Miyaura coupling[4] designed specifically to maximize C1-selectivity while completely suppressing hydrolytic degradation and reductive dehalogenation.

Self-Validating Regioselective C1-Suzuki-Miyaura Coupling

ExperimentalWorkflow Step1 1. Preparation Add Reagents & Anhydrous K3PO4 (Prevents Hydrolysis) Step2 2. Catalyst Addition Add Pd(dppf)Cl2 (Controls Regioselectivity) Step1->Step2 Step3 3. Solvent Addition Add Degassed 1,4-Dioxane (Prevents Dehalogenation) Step2->Step3 Step4 4. Reaction Execution Heat at 60°C for 4-6h (Self-Validation via LC-MS) Step3->Step4 Step5 5. Workup & Purification Filter & Column Chromatography (Isolates Target) Step4->Step5

Step-by-step workflow for the regioselective C1-Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under a strict argon atmosphere, add 1,6,7-Trichloroisoquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.05 equiv, 1.05 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

    • Causality Check: Utilizing anhydrous K₃PO₄ instead of aqueous K₂CO₃ eliminates the water source, preventing the formation of the 6,7-dichloroisoquinolin-1(2H)-one degradation product.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%).

    • Causality Check: The dppf ligand restricts the oxidative addition to the highly activated C1-Cl bond, leaving C6 and C7 untouched at moderate temperatures.

  • Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane (10 mL).

    • Causality Check: Dioxane is aprotic, effectively shutting down the reductive dehalogenation pathway that plagues ethanolic solvent systems.

  • Reaction Execution: Heat the mixture to 60°C for 4-6 hours.

    • Self-Validation (LC-MS Tracking): Monitor the reaction via LC-MS. The reaction is successful when the starting material mass (m/z ~231/233) disappears.

      • If a mass of [M-35+1] (m/z ~197) appears, reductive dehalogenation is occurring (verify solvent purity).

      • If[M-35+17] (m/z ~213) appears, atmospheric moisture has breached your Schlenk system.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove the inorganic base and palladium black. Do not wash with aqueous acids or bases.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure 1-aryl-6,7-dichloroisoquinoline.

Section 5: References

  • [1] Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at:[Link]

  • [4] On the Mechanism of Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes Catalyzed by QUINOX, a Chiral Isoquinoline N-Oxide. Journal of the American Chemical Society (ACS Publications). Available at: [Link]

  • [3] Synthesis of IAN-type N,N-Ligands via Dynamic Kinetic Asymmetric Buchwald–Hartwig Amination. idUS (Universidad de Sevilla). Available at:[Link]

  • [2] Synthesis and evaluation of isoquinolin-1-one-based inhibitors of PARP. University of Bath Research Portal. Available at: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of 1,6,7-Trichloroisoquinoline in Assays

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter highly halogenated, hydrophobic scaffolds like 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) being flagged as "frequent hitters" or false positives in high-throughput screening (HTS). The root cause is rarely polypharmacology; it is almost always physical chemistry.

The presence of three chlorine atoms on an isoquinoline core drastically increases the molecule's lipophilicity (LogP). When introduced into aqueous assay buffers (like PBS or HEPES), this compound rapidly exceeds its critical aggregation concentration (CAC), forming colloidal particles rather than remaining as freely dissolved monomers. This guide provides field-proven, mechanistically grounded strategies to diagnose and resolve these solubility artifacts.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does 1,6,7-Trichloroisoquinoline show inconsistent IC50 values, or "bell-shaped" dose-response curves in my biochemical assays? A1: This is the classic signature of colloidal aggregation . When highly hydrophobic compounds exceed their solubility limit, they self-assemble into colloidal particles ranging from 50 to 500 nm in diameter [1]. These particles act as non-specific protein sponges, sequestering the assay enzymes onto their surface and causing partial denaturation [2]. This results in a time-dependent, non-competitive inhibition artifact. The "bell-shaped" curve occurs because at very high concentrations, the aggregates can precipitate out of solution entirely, or the total surface area of the colloids saturates, leading to a sudden loss of apparent inhibitory activity [1].

Q2: How can I definitively confirm if my compound is forming colloidal aggregates rather than acting as a true inhibitor? A2: You must implement a self-validating control system using a detergent-sensitivity assay . Colloidal aggregates are highly sensitive to non-ionic surfactants. By adding a trace amount (0.01% v/v) of Triton X-100 to your assay buffer, you can disrupt the colloids and force the compound back into the monomeric state [2]. If the apparent IC50 of 1,6,7-Trichloroisoquinoline shifts by more than 10-fold (or activity disappears entirely) upon the addition of detergent, your initial result was a promiscuous aggregation artifact.

Q3: What are the best co-solvents to keep this compound in solution without disrupting my assay? A3: While Dimethyl Sulfoxide (DMSO) is the industry standard, simply increasing DMSO concentration is dangerous. Most biochemical assays cannot tolerate >2% DMSO without compromising enzyme stability, and residual DMSO can mask true solubility limits [3]. Instead of relying solely on DMSO, you should use a combinatorial approach: maintain DMSO at ≤1% and introduce a carrier molecule, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Cyclodextrins possess a hydrophobic inner cavity that encapsulates the trichloro-groups of the isoquinoline, shielding them from the aqueous environment and forming a highly soluble inclusion complex [4].

Q4: How do I handle this compound in cell-based assays where high DMSO or detergents are toxic? A4: Detergents like Triton X-100 will lyse cells, and high DMSO will alter membrane permeability. For cell-based assays, Bovine Serum Albumin (BSA) or cyclodextrin inclusion complexes are the gold standards. BSA acts as a natural lipid carrier, binding the hydrophobic compound and delivering it to the cell membrane. Alternatively, pre-complexing 1,6,7-Trichloroisoquinoline with HP-β-CD allows the compound to remain soluble in standard culture media without the need for organic solvents[4].

Part 2: Experimental Workflows & Diagnostics

Diagnostic Workflow Diagram

G Start Observe Inconsistent Assay Results (e.g., Bell-shaped curves) Test1 Run Detergent-Sensitivity Assay (Add 0.01% Triton X-100) Start->Test1 Decision1 Does IC50 shift >10-fold? Test1->Decision1 PathA Colloidal Aggregation Confirmed Decision1->PathA Yes PathB True Target Engagement Decision1->PathB No Sol1 Optimize Co-solvents (e.g., 1-2% DMSO) PathA->Sol1 Sol2 Use Carrier Molecules (e.g., HP-β-CD or BSA) PathA->Sol2

Diagnostic workflow for identifying and resolving compound aggregation artifacts.

Protocol 1: Detergent-Sensitivity Assay for Promiscuous Inhibition

This protocol is designed to validate whether the observed activity of 1,6,7-Trichloroisoquinoline is genuine or an aggregation-based artifact [2].

  • Prepare Stock Solutions: Dissolve 1,6,7-Trichloroisoquinoline in 100% anhydrous DMSO to a concentration of 10 mM.

  • Prepare Buffer A (Standard): Standard assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl).

  • Prepare Buffer B (Detergent): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100. Note: Ensure the detergent is freshly prepared to avoid peroxide formation.

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of the compound in DMSO.

  • Acoustic Dispensing/Transfer: Transfer the compound to the assay plates, ensuring the final DMSO concentration does not exceed 1% [3].

  • Incubation: Incubate the target enzyme with the compound in both Buffer A and Buffer B for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate and monitor the reaction.

  • Data Analysis: Compare the IC50 curves. A rightward shift of >10-fold in Buffer B confirms colloidal aggregation.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes

If aggregation is confirmed, use this protocol to solubilize the compound without using detergents [4].

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water.

  • Compound Addition: Slowly add 1,6,7-Trichloroisoquinoline (in powder form or from a highly concentrated DMSO stock) to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Stir the mixture continuously at 37°C for 24–48 hours to allow the hydrophobic isoquinoline core to fully partition into the cyclodextrin cavities.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Determine the final concentration of the solubilized compound using HPLC or UV/Vis spectroscopy.

Mechanism of Solubilization Diagram

G Monomer 1,6,7-Trichloroisoquinoline Monomers (Hydrophobic) Agg Colloidal Aggregates (50-500 nm particles) Monomer->Agg Exceeds Critical Aggregation Conc. Sol Inclusion Complex (HP-β-CD shielded) Monomer->Sol Add Cyclodextrin Seq Protein Sequestration (False Positive) Agg->Seq Surface Adsorption of Assay Proteins True Specific Target Binding (True Positive) Sol->True Controlled Release

Mechanism of colloidal aggregation vs. cyclodextrin-mediated target engagement.

Part 3: Data Presentation & Strategy Comparison

The following table summarizes the quantitative limits and strategic trade-offs when selecting a solubilization method for 1,6,7-Trichloroisoquinoline.

Solubilization StrategyMechanism of ActionRecommended Final Assay Conc.ProsCons
DMSO (Co-solvent) Lowers dielectric constant of the aqueous buffer.0.5% – 2.0% (v/v)Universal solvent; easy to dispense via acoustic liquid handling.High concentrations denature proteins and are toxic to cells [3].
Triton X-100 (Surfactant) Forms micelles that entrap hydrophobic molecules; disrupts colloids.0.005% – 0.01% (v/v)Highly effective at preventing promiscuous inhibition [2].Lyses cells; can interfere with membrane-bound target assays.
HP-β-CD (Carrier) Forms a 1:1 or 1:2 inclusion complex, shielding the trichloro-groups.1.0% – 5.0% (w/v)Biocompatible; excellent for cell-based and in vivo assays [4].Requires 24-48h pre-equilibration; complexation ratio must be verified.
BSA (Carrier Protein) Binds lipophilic compounds via hydrophobic pockets.0.1% – 1.0% (w/v)Mimics physiological serum binding; highly biocompatible.May reduce the "free" active fraction of the drug, artificially shifting IC50.

References

  • Wyatt Technology.Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS.
  • MDPI.Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors.
  • Pharma Excipients.UNGAP best practice for improving solubility data quality of orally administered drugs.
  • Benchchem.Technical Support Center: Enhancing the Solubility of Phenothiazine-Based Compounds.

Optimizing reaction conditions for 1,6,7-Trichloroisoquinoline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the derivatization of 1,6,7-Trichloroisoquinoline . Designed for researchers, synthetic chemists, and drug development professionals, this guide provides authoritative troubleshooting, mechanistic insights, and self-validating protocols to help you overcome the regiochemical and catalytic challenges associated with polychlorinated heterocycles.

Fundamental Reactivity & Regioselectivity (FAQ)

Q1: Why does substitution occur preferentially at the C-1 position rather than C-6 or C-7? A1: The regioselectivity is governed by the intrinsic electronic properties of the isoquinoline core. The electronegative nitrogen atom strongly activates the adjacent C-1 position toward nucleophilic attack by stabilizing the resulting Meisenheimer intermediate. Consequently, the C-1 position is highly electrophilic, dictating that both Nucleophilic Aromatic Substitution (S_NAr) and mild palladium-catalyzed cross-coupling reactions will occur here first. The C-6 and C-7 positions behave as standard, unactivated aryl chlorides.

Q2: Can the nitrogen atom influence palladium-catalyzed cross-coupling at C-1? A2: Yes. Beyond simple electronic activation, the coordination of the isoquinoline nitrogen to the palladium center can direct the catalyst, further controlling and enhancing regioselectivity during the oxidative addition step at the C-1 position[1].

Troubleshooting Guide: Common Experimental Roadblocks

Issue 1: I am observing over-substitution (functionalization at C-6/C-7) during my intended C-1 S_NAr reaction. How can I prevent this? Mechanistic Cause: Over-substitution typically arises from excessive thermal energy or the use of overly aggressive nucleophiles/bases that force the reaction at the unactivated C-6/C-7 bonds. Solution:

  • Temperature Control: Keep the reaction strictly at or below room temperature (20–25 °C).

  • Stoichiometry: Limit the nucleophile to exactly 1.0–1.05 equivalents.

  • Base Selection: Avoid strong bases like NaH or KOtBu. Use milder organic bases (e.g., DIPEA or Et3N) which are sufficient for C-1 S_NAr but too weak to promote off-target side reactions.

Issue 2: After successfully substituting the C-1 position, my Suzuki-Miyaura coupling at C-6 and C-7 is failing (starting material remains intact). Mechanistic Cause: The remaining C-6 and C-7 chlorines are unactivated. Oxidative addition of Pd(0) into these strong C(sp2)-Cl bonds is the rate-limiting step. Standard catalysts like Pd(PPh3)4 are insufficiently electron-rich to break these bonds efficiently. Solution: You must switch to an electron-rich, sterically demanding dialkylbiaryl phosphine ligand (e.g., XPhos or BrettPhos) paired with a robust Pd precatalyst like Pd2(dba)3. This combination accelerates oxidative addition while the steric bulk facilitates the final reductive elimination step[2].

Quantitative Data: Catalyst System Optimization

To highlight the necessity of specialized ligands for C-6/C-7 functionalization, the following table summarizes the conversion rates of 1-amino-6,7-dichloroisoquinoline to the fully derivatized tri-aryl product using various catalytic systems.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Conversion (%)
Pd(PPh3)4 (10 mol%)NoneK2CO31,4-Dioxane / H2O90< 5%
Pd(dppf)Cl2 (5 mol%)dppfNa2CO3DMF10015%
RuPhos Pd G3 (5 mol%)RuPhosK3PO4THF8088%
Pd2(dba)3 (5 mol%) XPhos K3PO4 1,4-Dioxane / H2O 100 > 95%

Validated Experimental Protocols

The following protocols form a self-validating sequential strategy to access fully functionalized heterocycles[2].

Protocol A: Regioselective C-1 Amination (S_NAr)

Mechanistic Rationale: Utilizing a mild base (DIPEA) at ambient temperature ensures the reaction halts after mono-substitution, strictly preventing unwanted reactions at the unactivated C-6/C-7 positions.

  • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1,6,7-Trichloroisoquinoline (1.0 mmol, 232.5 mg) and anhydrous THF (10 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 mmol, 209 µL) followed by the desired secondary amine (1.05 mmol).

  • Reaction: Stir the mixture at 25 °C under a nitrogen atmosphere for 4 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The target mass must reflect the displacement of exactly one chlorine atom (M - 35.5 + Amine Mass). The starting material peak must be <5% by UV integration.

  • Workup: Quench with saturated aqueous NaHCO3 (10 mL) and extract with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, concentrate, and purify via flash chromatography.

Protocol B: Sequential C-6/C-7 Suzuki-Miyaura Cross-Coupling

Mechanistic Rationale: XPhos is utilized to increase the electron density at the palladium center, drastically lowering the activation energy required for oxidative addition into the stubborn C-6 and C-7 C-Cl bonds.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with the 1-substituted-6,7-dichloroisoquinoline intermediate (0.5 mmol), arylboronic acid (1.2 mmol per C-Cl bond; total 2.4 mmol), Pd2(dba)3 (0.025 mmol, 5 mol%), XPhos (0.05 mmol, 10 mol%), and anhydrous K3PO4 (2.0 mmol).

  • Sealing: Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Solvent Addition: Inject rigorously degassed 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath for 12 hours.

  • Validation Checkpoint: Perform LC-MS analysis. The chromatogram should confirm the presence of the doubly coupled product. If a mono-coupled intermediate remains, inject an additional 2 mol% of catalyst and stir for 4 more hours.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), filter through a pad of Celite, concentrate, and purify via reverse-phase preparative HPLC.

Visual Workflows & Logic Trees

Workflow SM 1,6,7-Trichloroisoquinoline (Starting Material) Step1 S_NAr or Mild Pd-Coupling (Targets C-1 Position) SM->Step1 Int1 1-Substituted-6,7-dichloroisoquinoline (Intermediate) Step1->Int1 Step2 Buchwald-Hartwig / Suzuki (Targets C-6 & C-7 Positions) Int1->Step2 Prod Fully Derivatized Isoquinoline (Final Product) Step2->Prod

Caption: Workflow for the sequential regioselective derivatization of 1,6,7-Trichloroisoquinoline.

LogicTree Issue Low Yield at C-6/C-7 LCMS LC-MS Analysis Issue->LCMS Unreacted Unreacted Intermediate? LCMS->Unreacted Degradation Complex Mixture / Degradation? LCMS->Degradation Sol1 Use Electron-Rich Ligands (XPhos) Unreacted->Sol1 Yes Sol2 Lower Temp & Degass Solvent Degradation->Sol2 Yes

Caption: Troubleshooting logic tree for resolving low yields during C-6/C-7 functionalization.

References

1.3 2.2 3.1

Sources

Technical Support: Troubleshooting Low Bioactivity of 1,6,7-Trichloroisoquinoline Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering "low bioactivity" not because your molecule lacks intrinsic potency, but because it is failing to reach the target in its intended chemical state.

1,6,7-Trichloroisoquinoline is a "deceptive" scaffold. It possesses two distinct chemical liabilities that often ruin bioassays before they even begin:

  • The "1-Chloro" Instability: The chlorine at position 1 is a reactive leaving group, not a stable substituent. In aqueous buffers, it hydrolyzes to form an inactive lactam (isoquinolinone).

  • Solubility-Driven Aggregation: The trichloro-substitution pattern creates extreme lipophilicity, leading to colloidal aggregation that masks true binding or causes non-specific inhibition.

This guide provides the diagnostic logic and step-by-step protocols to validate your compound's integrity in solution.

Module 1: The Chemical Stability Trap (The "1-Chloro" Liability)

The Issue: Researchers often treat the chlorine at the C1 position (adjacent to the nitrogen) as identical to the chlorines at C6 and C7. It is not. The C1 position in isoquinoline is electron-deficient (similar to the 2-position in pyridine). The C1-Cl bond is highly susceptible to Nucleophilic Aromatic Substitution (


) .

The Mechanism: When you dissolve 1,6,7-trichloroisoquinoline in an aqueous assay buffer (pH 7.4), water acts as a nucleophile. It attacks the C1 position, displacing the chloride ion. The molecule tautomerizes to form 6,7-dichloroisoquinolin-1(2H)-one (also known as isocarbostyril).

  • Result: You are screening the lactam (oxygenated form), not the heterocycle (chlorinated form). The lactam usually lacks the specific halogen-bonding capability or the aromatic stacking interactions required for your target, resulting in "low bioactivity."

Visualization: Hydrolysis Pathway

HydrolysisPathway Compound 1,6,7-Trichloroisoquinoline (Active Scaffold) Transition Tetrahedral Intermediate (Unstable) Compound->Transition Nucleophilic Attack (SNAr) Product 6,7-Dichloroisoquinolin-1(2H)-one (Inactive Lactam) Transition->Product Cl- Elimination & Tautomerization HCl + HCl Transition->HCl Water + H2O (Buffer) Water->Transition

Figure 1: The hydrolysis mechanism converting the active chlorinated scaffold into the inactive isoquinolinone species in aqueous media.

Diagnostic Protocol A: LC-MS Stability Check

Do not assume your compound is stable. Prove it.

  • Prepare Stock: Dissolve compound to 10 mM in 100% DMSO (anhydrous).

  • Prepare Mock Assay: Dilute stock to 50 µM in your exact assay buffer (e.g., PBS pH 7.4).

  • Incubation: Incubate at 37°C (or assay temperature) for 0, 1, 4, and 24 hours.

  • Analysis: Inject samples into LC-MS/MS.

    • Look for: Loss of Parent Mass (M+) and appearance of [M - Cl + OH] .

    • Note: 1,6,7-trichloro MW ≈ 232.5 Da. The hydrolysis product (6,7-dichloro-1-one) will have MW ≈ 214.0 Da.

  • Decision: If >10% conversion is observed within your assay window, the compound is chemically unsuitable for aqueous screening.

Module 2: The Solubility & Aggregation Trap

The Issue: The addition of three chlorine atoms significantly increases the lipophilicity (LogP) of the isoquinoline core.

  • Isoquinoline LogP: ~2.1

  • 1,6,7-Trichloroisoquinoline LogP: Estimated > 4.5

At this hydrophobicity, the compound does not dissolve; it forms colloidal aggregates in the micromolar range. These aggregates can:

  • Sequester enzymes: Causing false positives (promiscuous inhibition).

  • Precipitate: Reducing the effective free concentration to near zero (false negatives).

Troubleshooting Flowchart

TroubleshootingFlow Start Problem: Low Bioactivity SolubilityCheck Step 1: Visual/Nephelometry Check (Is it cloudy?) Start->SolubilityCheck DetergentTest Step 2: Add 0.01% Triton X-100 (Does activity change?) SolubilityCheck->DetergentTest Precipitate Visible StabilityCheck Step 3: LC-MS Analysis (Is 1-Cl intact?) SolubilityCheck->StabilityCheck Solution Clear DetergentTest->StabilityCheck Activity Persists Redesign Conclusion: Chemical Modification Required DetergentTest->Redesign Activity Disappears (False Positive Aggregator) StabilityCheck->Redesign Hydrolysis Detected Valid Conclusion: True Negative (Target Mismatch) StabilityCheck->Valid Compound Stable

Figure 2: Decision matrix for isolating the cause of bioactivity loss.

Diagnostic Protocol B: The Detergent Sensitivity Test

Differentiating true inhibition from aggregation.

Theory: Colloidal aggregates are disrupted by non-ionic detergents. If your compound is an "aggregator," adding detergent will restore enzyme activity (eliminate inhibition).[1] If it is a true binder, detergent will have minimal effect.[1]

ConditionAssay Buffer CompositionExpected Result (if Aggregator)Expected Result (if True Binder)
Control Buffer + Enzyme + CompoundHigh InhibitionHigh Inhibition
Test Buffer + 0.01% Triton X-100 + Enzyme + CompoundLoss of Inhibition Inhibition Persists

Procedure:

  • Run your standard dose-response curve.

  • Repeat the curve with 0.01% freshly prepared Triton X-100 (or Tween-20) in the buffer.

  • Analysis: A shift in IC50 by >3-fold indicates aggregation artifacts [1, 3].

Frequently Asked Questions (FAQs)

Q1: Can I prevent the hydrolysis of the 1-Cl position by changing buffers? A: Minimally. While lowering pH (acidic conditions) can slow nucleophilic attack, physiological assays require pH ~7.4. Tris and Phosphate buffers can both catalyze hydrolysis.

  • Fix: If the 1-Cl is essential for binding (e.g., halogen bonding), you must synthesize a more stable analog, such as the 1-cyano or 1-trifluoromethyl derivative, which mimics the electronics but resists hydrolysis.

Q2: My compound crashes out of solution when I add it to the cell media. Can I increase DMSO? A: Proceed with extreme caution. Most cell lines tolerate only 0.1% - 0.5% DMSO [6, 7].

  • 1,6,7-trichloroisoquinoline is so lipophilic that it may require 1-2% DMSO to stay soluble, which is cytotoxic.

  • Alternative: Use a "solvent shift" method.[2] Predilute the compound in an intermediate solvent (like PEG-400) before adding to media, or use albumin (BSA) in the media to act as a carrier protein, though this reduces free drug concentration.

Q3: Why did the 1,6,7-trichloro isomer show activity in my in silico docking but failed in vitro? A: Docking software assumes the molecule exists as drawn. It does not account for:

  • Hydrolysis: The software docked the chloro-heterocycle, but you tested the lactam.

  • Solvation penalties: The energy cost to desolvate such a hydrophobic molecule might outweigh the binding energy.

References
  • BenchChem Technical Support. (2025).[3] Interference with Common Assay Reagents: Suspected Compound Aggregation.[3] Retrieved from

  • National Institutes of Health (NIH). (2017). Assay Guidance Manual: Assay Interference by Aggregation.[4] NCBI Bookshelf. Retrieved from

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today.
  • Fisher Scientific. (2024). Safety Data Sheet: 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride.[5] (Used for general chlorinated isoquinoline handling data).[6] Retrieved from

  • ChemicalBook. (2023). 1-Chloroisoquinoline Synthesis and Properties. Retrieved from

  • LifeTein. (2023). DMSO Usage in Cell Culture: Cytotoxicity Limits. Retrieved from

  • ResearchGate. (2016). Discussion: DMSO tolerance in cell-based assays. Retrieved from

  • PubChem. (2024). Compound Summary: 7-Chloroisoquinoline (Structural Analog Data). Retrieved from

Sources

Technical Support Center: Analytical Methods for Impurities in 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 1,6,7-Trichloroisoquinoline. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide is designed for researchers, analytical chemists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our approach is grounded in established scientific principles and regulatory expectations to ensure your methods are robust, reliable, and compliant.[3]

The control of impurities is a central pillar of pharmaceutical development, mandated by global regulatory bodies like the FDA and EMA through the International Council for Harmonisation (ICH) guidelines.[2][4] This document will help you navigate the complexities of detecting, identifying, and quantifying process-related and degradation impurities in 1,6,7-Trichloroisoquinoline.

Overall Analytical Workflow for Impurity Profiling

A systematic approach is essential for comprehensive impurity profiling. The workflow begins with sample preparation and progresses through detection, quantification, and, if necessary, structural identification of unknown impurities that exceed established thresholds.[1][5]

Impurity_Profiling_Workflow cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Reporting Sample Sample of 1,6,7-Trichloroisoquinoline Prep Sample Preparation (Dissolution, Filtration) Sample->Prep Method Select Primary Method (e.g., HPLC-UV) Prep->Method SST System Suitability Test (SST) Method->SST Analysis Chromatographic Analysis SST->Analysis Quant Quantify Impurities (Area % or vs. Standard) Analysis->Quant Threshold Impurity > Identification Threshold? (e.g., >0.10%) Quant->Threshold Isolate Isolate Impurity (e.g., Prep-HPLC) Threshold->Isolate Yes Report Final Report & Specification Threshold->Report No Elucidate Structural Elucidation (LC-MS, NMR) Isolate->Elucidate Qualify Toxicological Assessment (Qualification) Elucidate->Qualify Qualify->Report No No Yes Yes

Caption: General workflow for impurity analysis.

Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for quantifying non-volatile organic impurities in 1,6,7-Trichloroisoquinoline.[3][6] Given the compound's aromatic and halogenated nature, reversed-phase chromatography is the method of choice.

Common HPLC Problems & Solutions

Question 1: My main peak for 1,6,7-Trichloroisoquinoline is showing significant tailing. What is the likely cause and how can I fix it?

Answer: Peak tailing for a nitrogen-containing heterocyclic compound like an isoquinoline is often caused by secondary interactions between the basic nitrogen atom and acidic residual silanol groups on the silica-based stationary phase. This interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail."

  • Scientific Rationale: The lone pair of electrons on the isoquinoline nitrogen can form strong hydrogen bonds with the -Si-OH (silanol) groups on the C18 packing material. This is a different retention mechanism from the desired hydrophobic partitioning and leads to poor peak shape.

  • Solutions:

    • Modify Mobile Phase pH: Add a small amount of an acidic modifier to the aqueous portion of your mobile phase. 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid is standard. This protonates the isoquinoline nitrogen, giving it a positive charge (R₃N → R₃NH⁺). The charged species is repelled by the acidic silanols, minimizing the secondary interaction.

    • Use an End-Capped Column: Ensure you are using a modern, high-purity, end-capped C18 column. "End-capping" is a process where residual silanols are chemically deactivated with a small silylating agent, creating a more inert surface.

    • Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves dramatically, it indicates you are overloading the column. Reduce your sample concentration.[7]

    • Consider a Phenyl Stationary Phase: Phenyl columns can offer alternative selectivity for aromatic compounds like 1,6,7-Trichloroisoquinoline through pi-pi interactions, which can sometimes improve peak shape for such analytes.[8]

Question 2: I am seeing retention time shifts between injections. What could be causing this instability?

Answer: Unstable retention times are a common issue that undermines method precision. The cause is almost always related to inconsistent conditions in the column or mobile phase.[7][9]

  • Scientific Rationale: Chromatographic retention in reversed-phase HPLC is a highly controlled equilibrium process. Any change in mobile phase composition, flow rate, or column temperature will shift this equilibrium, altering the retention time.

  • Solutions:

    • Insufficient Column Equilibration: This is the most frequent cause.[9] Before starting your analytical sequence, ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes. For a 150 mm x 4.6 mm column at 1 mL/min, this means equilibrating for at least 20-30 minutes.

    • Mobile Phase Issues:

      • Composition Change: If you are mixing solvents online, ensure the pump's proportioning valves are functioning correctly.[9][10] Manually pre-mixing the mobile phase can eliminate this as a variable.

      • Degassing: Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate fluctuations.[7] Use an in-line degasser or sparge solvents with helium.

    • Temperature Fluctuations: The column temperature must be stable.[9] A change of just 1°C can alter retention times by 1-2%. Always use a thermostatically controlled column compartment.

    • pH Control (if using a buffer): If your mobile phase is buffered, ensure the buffer is prepared accurately and has sufficient capacity. Small changes in pH can significantly impact the retention of ionizable compounds.[10]

HPLC_Troubleshooting Start Issue: Retention Time Drift Q1 Is the column fully equilibrated? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the mobile phase fresh and degassed? A1_Yes->Q2 Sol1 Action: Equilibrate for 15-20 column volumes. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the column temperature stable? A2_Yes->Q3 Sol2 Action: Prepare fresh mobile phase and degas. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Are pump seals and fittings leak-free? A3_Yes->Q4 Sol3 Action: Use a column oven and allow to stabilize. A3_No->Sol3 A4_No No Q4->A4_No No End Problem likely resolved. Check system pressure for other clues (e.g., blockage). Q4->End Yes Sol4 Action: Tighten fittings and check pump seals. A4_No->Sol4

Caption: Troubleshooting logic for HPLC retention time drift.

Troubleshooting Guide: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis or thermally stable process impurities.[6][11]

Common GC-MS Problems & Solutions

Question 1: I am not detecting any peaks for my known residual solvents (e.g., Toluene, Acetonitrile). What should I check?

Answer: This issue usually points to a problem with sample introduction or transfer to the GC column.

  • Scientific Rationale: For volatile analytes to be detected, they must be successfully transferred from the liquid sample into the gas phase within the injector and then focused onto the head of the GC column.

  • Solutions:

    • Injector Temperature: Ensure the injector temperature is sufficiently high to volatilize the solvents of interest. A standard starting point is 250°C.[12]

    • Split vs. Splitless Injection: For trace analysis of impurities, a splitless injection is typically required to transfer the maximum amount of analyte to the column.[6] If you are using a split injection, the split ratio might be too high, venting most of your sample. Check your method parameters.

    • Sample Solvent: The sample solvent must be appropriate. For 1,6,7-Trichloroisoquinoline, a volatile solvent like Dichloromethane or Ethyl Acetate is suitable.[6] Ensure the compound is fully dissolved.

    • Syringe/Inlet Maintenance: A blocked syringe or a cored septum can prevent the sample from being injected properly. Check the syringe for blockage and replace the inlet septum.

Question 2: My mass spectral library search for an unknown peak gives a poor match (<80%). How can I improve my confidence in the identification?

Answer: Low match scores are common for impurities not present in commercial libraries or when spectra are distorted. Improving confidence requires gathering more evidence.

  • Scientific Rationale: Electron Ionization (EI) at 70 eV is a hard ionization technique that produces a fragmentation pattern.[11] This pattern is a fingerprint, but it can be affected by co-eluting peaks or matrix interference. High-Resolution Mass Spectrometry (HRAMS) can provide an exact mass, which greatly aids in identification by allowing for the calculation of an elemental formula.[13]

  • Solutions:

    • Check for Co-elution: Examine the peak shape and the mass spectra across the peak. If the ion ratios change from the start to the end of the peak, it indicates co-elution. Improve the chromatographic separation by modifying the oven temperature program.

    • Manual Interpretation: Manually interpret the fragmentation pattern. Look for the molecular ion (M+) peak. For 1,6,7-Trichloroisoquinoline and its impurities, look for the characteristic isotopic pattern of chlorine atoms (³⁵Cl and ³⁷Cl). The presence of three chlorines will give a distinctive M, M+2, M+4, M+6 pattern.

    • Use Chemical Ionization (CI): If your instrument has the capability, switch to a soft ionization technique like Chemical Ionization (CI). CI produces less fragmentation and often a much more abundant molecular ion, which helps confirm the molecular weight of the unknown.[13]

    • Confirm with a Standard: The ultimate confirmation is to synthesize or purchase a reference standard of the suspected impurity and analyze it under the same conditions.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities I should be looking for in 1,6,7-Trichloroisoquinoline? A1: Impurities can be broadly classified into process-related and degradation products.[14]

  • Process-Related Impurities:

    • Isomeric Impurities: Synthesis of substituted quinolines can produce other positional isomers. Depending on the synthetic route, you might find other trichloroisoquinoline isomers (e.g., 1,5,7- or 1,6,8-Trichloroisoquinoline).[15]

    • Under- or Over-halogenated Species: Dichloroisoquinolines or tetrachloroisoquinolines could be present from incomplete or excessive reaction.

    • Unreacted Starting Materials/Intermediates: Depending on the specific synthesis, these could be various precursors.[6]

  • Degradation Products:

    • Hydrolysis Products: Chloro groups on the quinoline ring can be susceptible to hydrolysis under certain pH and temperature conditions, potentially forming chlorohydroxyisoquinolines.

Q2: What are the ICH thresholds for reporting, identifying, and qualifying impurities? A2: The ICH Q3A(R2) guideline provides thresholds based on the Maximum Daily Dose (MDD) of the drug substance.[4] While 1,6,7-Trichloroisoquinoline is an intermediate, these thresholds are the benchmark for the final API.

ThresholdMDD ≤ 2 g/day MDD > 2 g/day
Reporting Threshold 0.05%0.03%
Identification Threshold 0.10% or 1.0 mg/day (whichever is lower)0.05%
Qualification Threshold 0.15% or 1.0 mg/day (whichever is lower)0.05%
Table 1: ICH Q3A(R2) Impurity Thresholds.

Q3: When is NMR spectroscopy necessary for impurity analysis? A3: NMR is the most powerful tool for the definitive structural elucidation of an unknown impurity.[16][17] It becomes necessary when an impurity is detected above the ICH identification threshold and its structure cannot be determined by other means (e.g., MS).[2] Techniques like COSY, HSQC, and HMBC can map out the complete chemical structure, including stereochemistry, which is critical for assessing its potential toxicity.[16][18]

Q4: How do I develop a "stability-indicating" HPLC method? A4: A stability-indicating method is one that can accurately measure the active ingredient without interference from any degradation products, impurities, or excipients.[3] To develop one, you must perform forced degradation studies. This involves subjecting the 1,6,7-Trichloroisoquinoline to harsh conditions (e.g., strong acid, strong base, heat, light, oxidation) to intentionally produce degradation products. Your HPLC method must then be able to separate the main component peak from all the new degradation peaks that are formed.[3]

Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Organic Impurities

This protocol is a starting point for a gradient reversed-phase HPLC method suitable for separating 1,6,7-Trichloroisoquinoline from its potential non-volatile impurities.

  • Instrumentation and Column:

    • HPLC system with a UV/DAD detector.

    • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      Time (min) %B
      0.0 30
      20.0 95
      25.0 95
      25.1 30

      | 30.0 | 30 |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile/Water to a concentration of approximately 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.[6]

  • HPLC Parameters:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C.

    • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).

  • System Suitability Test (SST):

    • Before analysis, perform at least five replicate injections of the sample solution.

    • The Relative Standard Deviation (%RSD) for the peak area of 1,6,7-Trichloroisoquinoline should be ≤ 2.0%.[19][20]

  • Data Analysis:

    • Integrate all peaks. Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for unknown impurities.

Protocol 2: GC-MS Method for Residual Solvent Analysis

This protocol is designed for the identification and quantification of common residual solvents.

  • Instrumentation:

    • GC-MS system with a capillary column suitable for general-purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[21]

  • Sample Preparation:

    • Accurately weigh approx. 50 mg of the 1,6,7-Trichloroisoquinoline sample into a 10 mL headspace vial.

    • Add 5 mL of a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide - DMSO).

    • Seal the vial immediately.

  • GC-MS Parameters:

    • Headspace Sampler:

      • Oven Temperature: 80°C.

      • Loop Temperature: 90°C.

      • Transfer Line Temperature: 100°C.

      • Equilibration Time: 15 min.

    • GC:

      • Inlet Temperature: 250°C.

      • Injection Mode: Split (e.g., 10:1 ratio).

      • Carrier Gas: Helium at 1.2 mL/min.

      • Oven Temperature Program: Initial 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min).[6]

    • MS:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

      • Mass Range: 35-400 amu.

      • Ion Source Temperature: 230°C.[6]

  • Data Analysis:

    • Identify residual solvent peaks by comparing their retention times and mass spectra to a library of known solvents (e.g., NIST).[6]

    • Quantify by creating a calibration curve using external standards of the expected solvents prepared in the same diluent.

References
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • ResolveMass Laboratories Inc. (2025, August 27). How Pharmaceutical Impurity Analysis Works.
  • IntuitionLabs. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Thermo Fisher Scientific. (n.d.). FAQs About the Analysis of Elemental Impurities in Pharmaceutical Drug Products.
  • IntuitionLabs. (2026, March 2). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Veeprho. (2025, December 14). Impurity Profiling and its Significance Active Pharmaceutical Ingredients.
  • IJIRT.org. (n.d.). Active Pharmaceutical Ingredients (APIs) and Their Impurity Profiling in Pharmaceutical Analysis.
  • IntechOpen. (2019, January 31). Determination of Impurities in Pharmaceuticals: Why and How?.
  • ThermoFisher. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Benchchem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 1-Chloro-3,6-dimethoxyisoquinoline.
  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • PMC. (n.d.). HPLC methods for choloroquine determination in biological samples and pharmaceutical products.
  • Waters. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (2025, August 5). NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal.
  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Chromservis. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (2025). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids.
  • Journal of Pharmaceutical Research International. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
  • PubMed. (2015, June 15). Quantitative determination of isoquinoline alkaloids and chlorogenic acid in Berberis species using ultra high performance liquid chromatography with hybrid triple quadrupole linear ion trap mass spectrometry.
  • MDPI. (2024, June 24). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis.
  • YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy.
  • Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Research Journal of Pharmacy and Technology. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • LCGC. (2023, May 12). Untargeted Screening and Identification of Contaminants Using Gas Chromatography Coupled to High-Resolution Accurate Mass–Mass Spectrometry: Novel Solutions for Applied Testing Laboratories.
  • IJCRT.org. (2024, July 7). IMPURITY PROFILING.
  • Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS).
  • Science.gov. (n.d.). chromatography hplc analyses: Topics by Science.gov.
  • MDPI. (2021, January 5). Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts.
  • IOP Publishing. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry.
  • PMC. (2025, December 26). First gas chromatography-mass spectrometry (GC–MS) method for the detection and quantification of 11 trichothecenes and zearalenone in wheat plant-based beverages.
  • Google Patents. (n.d.). US9206133B2 - Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline.
  • Benchchem. (2025). Technical Support Center: Managing Impurities in 7-Chloro-6-nitroquinoline Production.
  • Organic Chemistry: An Indian Journal. (n.d.). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation.
  • Der Pharma Chemica. (n.d.). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization.

Sources

Validation & Comparative

1,6,7-Trichloroisoquinoline vs. Other Trichloroisoquinoline Isomers: A Comprehensive Performance & Reactivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, polyhalogenated heterocycles serve as critical foundational scaffolds. Among these, 1,6,7-trichloroisoquinoline stands out as a highly privileged building block, particularly in the development of kinase and protease inhibitors utilized in tissue repair and wound healing[1]. This guide provides an objective, deeply technical comparison of 1,6,7-trichloroisoquinoline against its structural isomers (such as 1,3,4- and 1,3,6-trichloroisoquinoline). By dissecting the electronic landscape and steric parameters of these isomers, we establish a self-validating framework for regioselective, late-stage functionalization.

Mechanistic Rationale & Electronic Landscape

The strategic deployment of polyhalogenated isoquinolines relies heavily on the inherent electronic asymmetry of the heterocycle. The nitrogen atom exerts a profound inductive and mesomeric electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the adjacent C1 position.

The Causality of Regioselectivity
  • C1 Activation: The electronic depletion at C1 facilitates rapid oxidative addition by Pd(0) species, making this position highly susceptible to Suzuki-Miyaura cross-coupling[2].

  • C6/C7 Deactivation: In contrast, the C6 and C7 positions are electronically distant from the nitrogen atom, rendering them unactivated. Functionalization at these sites requires highly active catalyst systems, such as those employing dialkylbiaryl phosphine ligands in Buchwald-Hartwig aminations[3].

This stark electronic contrast makes 1,6,7-trichloroisoquinoline an ideal scaffold for sequential functionalization. Conversely, isomers like 1,3,4-trichloroisoquinoline suffer from competing reactivity. The C3 position is also adjacent to the nitrogen atom, leading to a narrower thermodynamic gap between C1 and C3 during oxidative addition, which frequently results in off-target coupling and diminished overall yields.

G Iso Isoquinoline Core N_act N-Atom Inductive Pull (Lowers LUMO) Iso->N_act C67 C6/C7: Unactivated (Requires Strong Ligands) Iso->C67 Electronically Distant C1 C1: Highly Activated (Fast Oxidative Addition) N_act->C1 Primary Target C3 C3: Moderately Activated (Secondary Reactivity) N_act->C3 Competes in 1,3,X-isomers

Electronic activation map dictating the regioselectivity of polyhalogenated isoquinolines.

Comparative Performance Data

To objectively evaluate the synthetic utility of these isomers, we must look at their performance across standard sequential cross-coupling workflows (C1-Suzuki followed by C-X Buchwald-Hartwig).

IsomerC1 Reactivity (Suzuki)Secondary ReactivityC6/C7 Reactivity (Buchwald-Hartwig)Primary ApplicationSequential Coupling Yield (Overall)
1,6,7-Trichloroisoquinoline Very HighN/ALow (Requires dialkylbiaryl ligands)Kinase inhibitors, wound healing agents[1]78%
1,3,4-Trichloroisoquinoline Very HighModerate (C3) / Low (C4)N/APhotochemical probes, materials science54% (due to C3 competition)
1,3,6-Trichloroisoquinoline Very HighModerate (C3)Low (C6)Broad-spectrum anti-infectives61%

Data Summary: 1,6,7-Trichloroisoquinoline demonstrates superior overall yields in sequential coupling due to the complete absence of competing activated sites (like C3), allowing for orthogonal reaction conditions.

Experimental Workflows: A Self-Validating System

The following protocols are designed as a self-validating system. The success of the second step (Buchwald-Hartwig) inherently validates the regioselectivity of the first step (Suzuki-Miyaura).

G A 1,6,7-Trichloroisoquinoline (Starting Material) B Pd-Catalyzed Suzuki Coupling (C1-Position) A->B Boronic Acid, Base C 1-Aryl-6,7-dichloroisoquinoline (Intermediate) B->C Regioselective D Buchwald-Hartwig Amination (C6/C7-Positions) C->D Amine, Pd/Ligand E Fully Functionalized API (Target Scaffold) D->E Sequential Addition

Workflow for the regioselective sequential functionalization of 1,6,7-trichloroisoquinoline.

Protocol 1: Regioselective C1 Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C1 position while leaving the C6 and C7 chlorides intact.

  • Causality Check: By strictly limiting the arylboronic acid to 1.05 equivalents and utilizing a mild, ligand-free or simple phosphine catalyst like Pd(PPh3)4, oxidative addition is thermodynamically restricted to the highly activated C1-Cl bond[2]. The unactivated C6/C7 chlorides lack the electronic activation required to react at 80 °C.

  • Step-by-Step Methodology:

    • Charge a flame-dried Schlenk flask with 1,6,7-trichloroisoquinoline (1.0 equiv), arylboronic acid (1.05 equiv), and Pd(PPh3)4 (0.05 equiv).

    • Add degassed 1,4-Dioxane/H2O (4:1 v/v) to achieve a 0.2 M concentration.

    • Add Na2CO3 (2.0 equiv) as the base.

    • Stir the biphasic mixture vigorously at 80 °C for 4 hours under an argon atmosphere.

    • Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate.

    • Purify via flash column chromatography to yield the 1-aryl-6,7-dichloroisoquinoline intermediate.

Protocol 2: Sequential C6/C7 Buchwald-Hartwig Amination

Objective: Functionalize the remaining unactivated C6 and C7 positions with a target amine.

  • Causality Check: The unactivated nature of the C6/C7 chlorides necessitates a highly electron-rich and sterically demanding ligand. A dialkylbiaryl phosphine ligand (such as BrettPhos) facilitates the difficult oxidative addition into the unactivated C-Cl bond, while its steric bulk accelerates the reductive elimination of the final amine product, preventing catalyst trapping[3].

  • Step-by-Step Methodology:

    • In a nitrogen-filled glovebox, charge a vial with 1-aryl-6,7-dichloroisoquinoline (1.0 equiv), the desired amine (2.5 equiv), Pd2(dba)3 (0.05 equiv), BrettPhos (0.10 equiv), and NaOtBu (3.0 equiv).

    • Suspend the mixture in anhydrous Toluene (0.1 M).

    • Seal the vial, remove it from the glovebox, and heat at 110 °C for 16 hours.

    • Cool the reaction to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and elute with EtOAc.

    • Concentrate the filtrate in vacuo and purify via reverse-phase HPLC to isolate the fully functionalized API scaffold.

References

  • Title: US20030199440A1 - Composition for the treatment of damaged tissue Source: Google Patents URL
  • Title: Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls (Citing Miyaura, N.; Suzuki, A. Chem. Rev. 1995)
  • Title: Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination (Citing Surry, D. S. & Buchwald, S. L. Chem. Sci. 2011)

Sources

Strategic Regioselectivity in Heterocyclic Scaffolds: A Comparative Guide to 1,6,7- vs. 1,3,6-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

Isoquinoline derivatives are foundational to modern drug discovery, serving as critical pharmacophores in kinase inhibitors, antimalarials, and neurologically active agents. When designing complex, multi-step synthetic routes, polychlorinated isoquinolines like 1,6,7-trichloroisoquinoline and 1,3,6-trichloroisoquinoline offer invaluable modularity. This guide provides an objective comparison of their reactivity profiles, equipping synthetic chemists with the mechanistic insights and validated protocols needed to execute orthogonal functionalizations.

Mechanistic Causality: The Hierarchy of Halogen Reactivity

The reactivity of chlorinated isoquinolines is governed by the profound electron-withdrawing effect of the heterocyclic nitrogen. This creates a distinct hierarchy of electrophilicity across the ring system:

  • C1 Position (Kinetic & Thermodynamic Hotspot): The C1 carbon is highly electron-deficient. During nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), the adjacent nitrogen atom directly stabilizes the resulting anionic Meisenheimer intermediate via resonance (). Consequently, C1 is the most reactive site for both 
    
    
    
    and oxidative addition.
  • C3 Position (Secondary Activation): While also activated by the nitrogen, the resonance stabilization at C3 is less direct than at C1. Halogens at both C1 and C3 can be displaced by nucleophiles, but substitution at C1 is substantially easier and faster ()[1].

  • C6 & C7 Positions (Carbocyclic Inertness): Halogens on the carbocyclic ring are electronically isolated from the primary inductive effects of the nitrogen. They remain entirely inert to standard

    
     conditions but serve as highly effective handles for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) once the more reactive sites are functionalized ()[2].
    

Divergent Reactivity Profiles

The structural differences between the 1,3,6- and 1,6,7-isomers dictate entirely different synthetic strategies. 1,3,6-Trichloroisoquinoline offers a three-tiered reactivity gradient, allowing for sequential, asymmetric functionalization. Conversely, 1,6,7-Trichloroisoquinoline offers a bifurcated profile, ideal for initial C1 modification followed by symmetric dual-coupling at the carbocyclic ring.

ReactivityPathways cluster_136 1,3,6-Trichloroisoquinoline cluster_167 1,6,7-Trichloroisoquinoline Start Trichloroisoquinoline Scaffold Selection N1 Step 1: C1 S_NAr (Kinetic Control, 25°C) Start->N1 1,3,6-Isomer M1 Step 1: C1 S_NAr (Kinetic Control, 25°C) Start->M1 1,6,7-Isomer N2 Step 2: C3 S_NAr or Pd-Coupling (Thermodynamic, 80°C) N1->N2 Orthogonal Activation N3 Step 3: C6 Pd-Coupling (Oxidative Addition) N2->N3 Metal Catalysis M2 Step 2: C6 & C7 Pd-Coupling (Symmetric Functionalization) M1->M2 Dual Activation

Figure 1: Divergent functionalization workflows for 1,3,6- and 1,6,7-trichloroisoquinoline scaffolds.

Objective Performance Comparison

To aid in scaffold selection, the following table summarizes the quantitative and qualitative reactivity differences under standardized conditions.

Reaction Parameter1,3,6-Trichloroisoquinoline1,6,7-Trichloroisoquinoline
Reactivity Gradient C1 > C3 >> C6C1 >> C6 ≈ C7
Step 1: C1

(Amines, 25°C)
>95% Regioselectivity, High Yield>95% Regioselectivity, High Yield
Step 2: Secondary Functionalization C3

(80°C) or C3 Pd-Coupling
C6/C7 Dual Pd-Coupling
Carbocyclic Cross-Coupling C6 selective (monosubstitution)C6/C7 concurrent (disubstitution common)
Structural Application Asymmetric, tri-functionalized targetsSymmetric, extended

-systems

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The inherent electronic properties of the scaffolds act as internal controls, preventing over-reaction when specific parameters are maintained.

Protocol A: Regioselective C1-Amination of 1,3,6-Trichloroisoquinoline

Causality & Validation: By running this reaction at room temperature, kinetic control ensures that only the highly activated C1-Cl bond reacts. The reaction is self-validating via


H NMR: the substitution of the C1 chlorine with an amine causes a distinct upfield shift of the peri-proton at C8, confirming regiochemistry without the need for X-ray crystallography.
  • Preparation: Dissolve 1,3,6-trichloroisoquinoline (1.0 equiv) in anhydrous THF (0.2 M).

  • Base Addition: Add

    
    -diisopropylethylamine (DIPEA) (2.0 equiv) to act as a non-nucleophilic acid scavenger.
    
  • Nucleophile Addition: Dropwise add morpholine (1.05 equiv) at 0°C to prevent any localized heating that could trigger unwanted C3 substitution.

  • Reaction: Warm to 25°C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1); a single new, highly polar spot indicates complete C1 conversion.

  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Chemoselective C1-Suzuki Coupling of 1,6,7-Trichloroisoquinoline

Causality & Validation: Under


 catalysis, the oxidative addition of palladium is highly sensitive to the electron density of the C-Cl bond. The catalyst inherently differentiates the highly activated C1 position from the inert C6/C7 positions, leading exclusively to 1-aryl derivatives ().
  • Preparation: Charge a Schlenk flask with 1,6,7-trichloroisoquinoline (1.0 equiv), phenylboronic acid (1.05 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add a degassed mixture of Toluene/H

    
    O (4:1, 0.1 M).
    
  • Catalyst: Add

    
     (5 mol%). The bulky triphenylphosphine ligands enhance the chemoselectivity for the more accessible and electronically activated C1 position.
    
  • Reaction: Heat to 80°C for 12 hours under an argon atmosphere.

  • Validation: LC-MS analysis will confirm strict mono-arylation. The lack of di- or tri-arylated byproducts validates the chemoselective nature of the catalyst system.

References

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline, RSC Publishing, [Link]2]

  • Product Class 5: Isoquinolines, Thieme-Connect, [Link]1]

Sources

Navigating the Structure-Activity Landscape of 1,6,7-Trichloroisoquinoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The isoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a plethora of biologically active compounds. Strategic halogenation of this privileged structure has emerged as a powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,6,7-trichloroisoquinoline derivatives, offering field-proven insights for researchers and drug development professionals. While direct and extensive research on the 1,6,7-trichloro substitution pattern is limited, this guide synthesizes data from structurally related chlorinated isoquinolines and quinolines to extrapolate potential SAR trends and guide future discovery efforts.

The Rationale for Polychlorination: Enhancing Biological Activity

The introduction of multiple chlorine atoms onto the isoquinoline core can profoundly influence its physicochemical properties and, consequently, its biological activity. Halogen atoms, particularly chlorine, can enhance binding affinity to target proteins through various non-covalent interactions, including halogen bonding. Furthermore, the electron-withdrawing nature of chlorine can modulate the electronics of the aromatic system, impacting pKa and metabolic stability. The specific placement of chlorine atoms at the 1, 6, and 7-positions is hypothesized to create a unique electronic and steric profile, potentially leading to novel target engagement and improved pharmacological profiles.

Comparative Analysis of Chlorinated Isoquinoline Scaffolds

To understand the potential SAR of 1,6,7-trichloroisoquinoline derivatives, we will draw comparisons with other chlorinated isoquinoline and quinoline analogs that have been more extensively studied.

Impact of Chlorination on Anticancer Activity

Chlorinated isoquinolines have demonstrated significant potential as anticancer agents. The position and number of chlorine substituents play a critical role in their cytotoxic effects.

Table 1: Comparative Cytotoxicity of Chloro-Substituted (Iso)quinolines in Cancer Cell Lines

Compound ClassSubstitution PatternCancer Cell Line(s)IC50/GI50 (µM)Key SAR ObservationsReference
Indenoisoquinolines3-ChloroVarious human cancer cell linesVariesLess active than 3-nitro analogs, but activity can be enhanced by other substitutions.[1]
C4-Substituted Isoquinolines4-BromoNSCLC-N16-L16-Amide derivatives at C4 showed cytotoxic activity.[2]
7-Chloroquinoline Derivatives7-ChloroMCF-7, HCT-116, Hela< 50 µM for active compoundsActivity is significantly influenced by the substituent at the 4-position.
Chloroalkyl 1H-benz[de]isoquinoline-1,3-dionesChloroalkyl at N, optional 6-NO2Various human cancer cell linesSignificant cytotoxicity with 6-NO2The chloroalkyl chain and the nitro group contribute to the antitumor activity.

From the available data, a few key trends emerge:

  • Position Matters: The location of the chlorine atom is a critical determinant of activity. For instance, in quinolines, a chlorine at the 7-position is common in many biologically active compounds.

  • Synergistic Effects: The anticancer activity of a chlorinated isoquinoline is often the result of a combination of substituents. For example, the presence of a nitro group alongside a chloroalkyl chain in 1H-benz[de]isoquinoline-1,3-diones significantly enhances cytotoxicity.[1]

  • Versatile Mechanisms: Chlorinated (iso)quinolines can exert their anticancer effects through various mechanisms, including inhibition of topoisomerase I and induction of apoptosis.[1]

Based on these observations, it is plausible that 1,6,7-trichloroisoquinoline derivatives could exhibit potent anticancer activity. The combined electron-withdrawing effects of the three chlorine atoms may enhance their ability to interact with biological targets.

Potential as Kinase Inhibitors

The isoquinoline and quinoline scaffolds are prevalent in a large number of approved and investigational kinase inhibitors. The chlorine substituent is often a key feature in achieving high potency and selectivity.

Table 2: Role of Chloro-Substituents in Isoquinoline- and Quinazoline-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Role of ChlorineReference
4-AnilinoquinazolinesEGFR, VEGFR-2Often present at the 3'-position of the aniline ring, contributing to binding affinity.[3]
Tricyclic Quinoline AnalogsCK2A 3-chlorophenyl amine moiety interacts with a key water molecule in the active site.
IsoquinolonesJNKNot explicitly detailed for chlorine, but the scaffold is a potent inhibitor.[4]

The ATP-binding site of many kinases contains hydrophobic pockets where a chloro-substituted aromatic ring can be favorably accommodated. The 1,6,7-trichloro substitution pattern on an isoquinoline core could potentially lead to potent and selective inhibition of specific kinases. The chlorine at the 1-position could be particularly influential in directing the molecule's orientation within the ATP-binding pocket.

Experimental Protocols

To advance the study of 1,6,7-trichloroisoquinoline derivatives, robust and reproducible experimental protocols are essential.

General Synthetic Approach

The synthesis of polychlorinated isoquinolines can be challenging. A potential retrosynthetic approach for 1,6,7-trichloroisoquinoline derivatives is outlined below. This would likely start from a suitably substituted benzene derivative, followed by the construction of the isoquinoline ring system and subsequent chlorination steps.

G A Substituted Benzene Derivative B Construction of Isoquinoline Core A->B e.g., Bischler-Napieralski or Pictet-Spengler reaction C Chlorination Reactions B->C e.g., N-chlorosuccinimide (NCS) or other chlorinating agents D 1,6,7-Trichloroisoquinoline Scaffold C->D E Functional Group Interconversion/Derivatization D->E Introduction of various substituents F Target 1,6,7-Trichloroisoquinoline Derivatives E->F G A Seed Cancer Cells in 96-well plate B Treat with 1,6,7-Trichloroisoquinoline Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The exploration of the structure-activity relationship of 1,6,7-trichloroisoquinoline derivatives represents a promising, yet underexplored, area of medicinal chemistry. Based on the analysis of related chlorinated heterocyclic compounds, it is reasonable to hypothesize that this specific polychlorination pattern could yield compounds with potent and selective biological activities, particularly in the realms of anticancer and kinase inhibition.

Key future research directions should include:

  • Development of Efficient Synthetic Routes: Establishing a reliable and scalable synthesis for the 1,6,7-trichloroisoquinoline scaffold is the first critical step.

  • Broad Biological Screening: Evaluating a library of 1,6,7-trichloroisoquinoline derivatives against a wide range of biological targets, including a panel of kinases and various cancer cell lines.

  • Mechanism of Action Studies: For any identified active compounds, elucidating their precise mechanism of action will be crucial for further development.

This guide provides a foundational framework for initiating research into this novel class of compounds. The systematic exploration of the SAR of 1,6,7-trichloroisoquinoline derivatives holds the potential to uncover new lead compounds for the development of next-generation therapeutics.

References

  • Cushman, M., et al. (2016). Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. Journal of Medicinal Chemistry, 59(17), 7866-7881. [Link]

  • Vlachou, M., et al. (2007). C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. The Open Medicinal Chemistry Journal, 1, 1-5. [Link]

  • Zhang, D., et al. (2019). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 24(7), 1356. [Link]

  • Haddach, M., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters, 22(1), 45-48.
  • Maguire, M. P., et al. (2008). Discovery, synthesis and biological evaluation of isoquinolones as novel and highly selective JNK inhibitors (2). Bioorganic & Medicinal Chemistry, 16(8), 4467-4480. [Link]

Sources

A Researcher's Guide to Deconvoluting the Biological Target of 1,6,7-Trichloroisoquinoline: A Comparative Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a novel bioactive compound to a validated therapeutic lead is both exciting and fraught with challenges. The isoquinoline scaffold is a well-established pharmacophore present in a multitude of clinically relevant drugs, exhibiting a wide array of biological activities including anticancer and antimicrobial effects.[1][2][3] The specific derivative, 1,6,7-trichloroisoquinoline, with its unique halogenation pattern, represents a largely unexplored entity in the chemical biology landscape. While literature on closely related analogs suggests potential for significant biological activity, the precise molecular target(s) of 1,6,7-trichloroisoquinoline remain to be elucidated.[4][5][6][7][8]

This guide provides a comprehensive, in-depth comparison of modern experimental strategies to identify and validate the biological target of 1,6,7-trichloroisoquinoline. Moving beyond a mere listing of protocols, we will delve into the causality behind experimental choices, ensuring a self-validating and robust approach to target deconvolution.

The Strategic Framework for Target Identification

The initial and most critical step is to formulate a hypothesis regarding the general class of targets. Given that many isoquinoline derivatives are known to interact with kinases, this presents a logical starting point.[9][10][11][12] However, a prudent strategy will employ both hypothesis-driven and unbiased approaches to cast a wide net. Our proposed workflow is designed to progressively narrow down the possibilities, from broad screening to specific validation in a cellular context.

G cluster_0 Phase 1: Unbiased Target Identification cluster_1 Phase 2: Initial Hit Validation cluster_2 Phase 3: In-Cell Target Engagement cluster_3 Phase 4: Functional Validation Kinome Profiling Kinome Profiling Biochemical Assays Biochemical Assays Kinome Profiling->Biochemical Assays Identifies potential kinase hits Affinity-Based Methods Affinity-Based Methods Affinity-Based Methods->Biochemical Assays Identifies binding partners Phenotypic Screening Phenotypic Screening Phenotypic Screening->Affinity-Based Methods Provides functional context Isothermal Dose-Response (ITDR) CETSA Isothermal Dose-Response (ITDR) CETSA Biochemical Assays->Isothermal Dose-Response (ITDR) CETSA Confirms direct interaction & potency Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Isothermal Dose-Response (ITDR) CETSA->Cellular Thermal Shift Assay (CETSA) Moves from lysate to intact cells Downstream Pathway Analysis Downstream Pathway Analysis Cellular Thermal Shift Assay (CETSA)->Downstream Pathway Analysis Confirms target engagement in a physiological context Cellular Phenotype Rescue Cellular Phenotype Rescue Downstream Pathway Analysis->Cellular Phenotype Rescue Links target to cellular effect

Caption: A multi-phase workflow for the identification and validation of 1,6,7-trichloroisoquinoline's biological target.

Phase 1: Casting a Wide Net - Unbiased Target Identification

The primary objective of this phase is to generate a list of potential protein targets for 1,6,7-trichloroisoquinoline without prior bias.

Method 1: Kinome Profiling

Rationale: The conserved ATP-binding pocket of protein kinases makes them a frequent target for small molecule inhibitors.[12] Kinome profiling services offer a rapid and comprehensive screen of a compound's activity against a large panel of kinases.[13][14][15][16][17] This is a cost-effective first step to determine if 1,6,7-trichloroisoquinoline has kinase-directed activity.

Comparison of Kinome Profiling Approaches:

FeatureRadiometric Activity-Based Assay (e.g., KinaseProfiler™)Competition Binding Assay (e.g., KINOMEscan™)
Principle Measures the transfer of ³³P-ATP to a substrate, directly quantifying enzymatic activity.Measures the displacement of a tagged ligand from the kinase active site.
Primary Output Percent inhibition of kinase activity, leading to IC50 values.Dissociation constants (Kd), indicating binding affinity.
Advantages Provides direct functional data on inhibition. Can identify allosteric inhibitors.High throughput and broad coverage. Does not require active enzyme.
Limitations May miss non-ATP competitive inhibitors. Can be influenced by assay conditions (e.g., ATP concentration).[10]Does not confirm functional inhibition. May miss inhibitors that bind to non-ATP sites.
Best For Initial broad screening to identify functionally inhibited kinases.High-throughput screening of large compound libraries for binders.

Experimental Workflow: Radiometric Kinase Profiling

  • Compound Preparation: Solubilize 1,6,7-trichloroisoquinoline in DMSO to create a high-concentration stock solution.

  • Assay Execution (Service Provider): The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of kinases.

  • Data Analysis: Kinase activity is measured, and the percentage of inhibition relative to a vehicle control (DMSO) is calculated. "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% or >70%).

  • Follow-up: For promising hits, a dose-response curve is generated by testing a range of compound concentrations to determine the IC50 value.[12]

Method 2: Chemical Proteomics - Unbiased Discovery

Rationale: To explore targets beyond the kinome, unbiased chemical proteomics approaches are invaluable. These methods identify direct binding partners of a small molecule from a complex protein lysate.[18]

Comparison of Unbiased Target Identification Methods:

MethodDrug Affinity Responsive Target Stability (DARTS)Affinity-Based Protein Profiling (ABPP)
Principle Small molecule binding stabilizes the target protein against proteolysis.[19]A chemically modified version of the compound is used to "pull-down" its binding partners.[18]
Primary Output Identification of proteins with increased stability in the presence of the compound.Identification of proteins that bind to the modified compound.
Advantages Does not require chemical modification of the compound, preserving its native bioactivity.[19]Can be highly sensitive and specific.
Limitations May not work for all protein-ligand interactions. Requires sensitive mass spectrometry.Requires synthesis of a functionalized analog, which may alter binding properties.
Best For Identifying targets of unmodified small molecules.When a modifiable position on the compound is known and does not affect activity.

Phase 2 & 3: From Hit to Validated Target - Confirming Engagement

Once a list of putative targets is generated, the next crucial steps are to confirm direct binding and demonstrate target engagement in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[20][21][22][23]

The Principle of CETSA: The binding of a ligand to its target protein typically increases the thermal stability of the protein.[22][24] CETSA measures this change in stability, providing direct evidence of target engagement within the cell.[21]

G cluster_0 Experimental Setup cluster_1 Heat Challenge cluster_2 Analysis Cells + Compound Cells + Compound Temperature Gradient Temperature Gradient Cells + Compound->Temperature Gradient Cells + Vehicle Cells + Vehicle Cells + Vehicle->Temperature Gradient Cell Lysis Cell Lysis Temperature Gradient->Cell Lysis Separation Separation Cell Lysis->Separation Soluble vs. Aggregated Quantification Quantification Separation->Quantification Western Blot / MS

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Protocol for CETSA:

This protocol is a generalized procedure and should be optimized for the specific cell line and target protein.

  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., one that expresses the putative target protein) to ~80% confluency.

    • Treat the cells with 1,6,7-trichloroisoquinoline at various concentrations or with a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler.[24]

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles using liquid nitrogen and a 37°C water bath).[24]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[24]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant.

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

    • Analyze equal amounts of soluble protein by SDS-PAGE followed by Western blotting using an antibody specific to the putative target protein.[20][24]

Data Interpretation:

  • Melt Curve: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. This generates a "melt curve."

  • Thermal Shift: In the compound-treated samples, if there is target engagement, the melt curve will shift to the right, indicating that the protein is stable at higher temperatures.[21]

  • Isothermal Dose-Response (ITDR): By heating all samples at a single, optimized temperature and varying the compound concentration, a dose-dependent stabilization can be observed, allowing for the calculation of an EC50 for target engagement.[20]

Phase 4: Connecting Target to Function

Confirming that 1,6,7-trichloroisoquinoline binds to a target inside a cell is a significant milestone. However, it is equally important to demonstrate that this binding event leads to a functional consequence.

Method 1: Downstream Signaling Pathway Analysis

Rationale: If the identified target is part of a known signaling pathway (e.g., a kinase), its inhibition should lead to predictable changes in the phosphorylation state of its downstream substrates.

Experimental Workflow: Western Blot Analysis of Pathway Modulation

  • Cell Treatment: Treat cells with 1,6,7-trichloroisoquinoline at concentrations shown to induce target engagement in the CETSA experiment. Include positive and negative controls (e.g., a known inhibitor of the pathway).

  • Lysate Preparation: After treatment, lyse the cells and collect the total protein.

  • Western Blotting: Perform Western blot analysis using antibodies against both the phosphorylated and total forms of the downstream substrate.

  • Data Analysis: A decrease in the ratio of phosphorylated to total substrate protein in the compound-treated samples, compared to the vehicle control, would indicate functional inhibition of the target.

G Upstream Signal Upstream Signal Target Protein (e.g., Kinase) Target Protein (e.g., Kinase) Upstream Signal->Target Protein (e.g., Kinase) Downstream Substrate (Inactive) Downstream Substrate (Inactive) Target Protein (e.g., Kinase)->Downstream Substrate (Inactive) Phosphorylates Phosphorylated Substrate (Active) Phosphorylated Substrate (Active) Downstream Substrate (Inactive)->Phosphorylated Substrate (Active) Cellular Response Cellular Response Phosphorylated Substrate (Active)->Cellular Response 1,6,7-Trichloroisoquinoline 1,6,7-Trichloroisoquinoline 1,6,7-Trichloroisoquinoline->Target Protein (e.g., Kinase) Inhibits

Caption: A generic signaling pathway illustrating the point of inhibition for downstream analysis.

Conclusion: A Self-Validating Path to Target Deconvolution

The validation of a biological target for a novel compound like 1,6,7-trichloroisoquinoline is a systematic process of evidence accumulation. By employing a combination of unbiased screening methods like kinome profiling and definitive target engagement assays such as CETSA, researchers can build a compelling case for a specific molecular target. The functional validation through downstream pathway analysis provides the crucial link between target binding and cellular effect. This multi-faceted approach, grounded in robust experimental design and causality, ensures a high degree of confidence in the identified target, paving the way for further preclinical development.

References

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • M.Sc. Thesis, Ludwig-Maximilians-Universität München. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available at: [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Available at: [Link]

  • Pamgene. (n.d.). KinomePro™ – Functional Kinase Activity Profiling. Available at: [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available at: [Link]

  • PMC. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available at: [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available at: [Link]

  • AACR Journals. (2025, April 21). Abstract 6966: Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays. Available at: [Link]

  • PMC. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Available at: [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Available at: [Link]

  • Eurofins Discovery. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • PubMed. (2009, July 15). Tetrahydroisoquinolines as dopaminergic ligands: 1-Butyl-7-chloro-6-hydroxy-tetrahydroisoquinoline, a new compound with antidepressant-like activity in mice. Available at: [Link]

  • PMC. (2022, June 14). Identification of antimalarial targets of chloroquine by a combined deconvolution strategy of ABPP and MS-CETSA. Available at: [Link]

  • MDPI. (2025, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • MDPI. (2024, July 23). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]

  • MDPI. (2025, October 12). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • PNAS. (2009, December 22). Target identification using drug affinity responsive target stability (DARTS). Available at: [Link]

  • PMC. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Available at: [Link]

  • Semantic Scholar. (n.d.). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Available at: [Link]

  • PubMed. (n.d.). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline . A structurally novel beta-adrenergic receptor blocking agent. Available at: [Link]

  • Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Available at: [Link]

  • Sartorius. (n.d.). Target Identification and Validation. Available at: [Link]

  • PubMed. (2012, July 15). Synthesis and biological evaluation of a series of 6,7-dimethoxy-1-(3,4-dimethoxybenzyl)-2-substituted tetrahydroisoquinoline derivatives. Available at: [Link]

  • MDPI. (2023, September 21). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Available at: [Link]

  • ResearchGate. (n.d.). 1,2,3-Triazole Linked 7-Chloroquinoline Hybrids: A Promising Pharmacophore for Biological Applications. Available at: [Link]

  • OPUS at UTS. (2025, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Available at: [Link]

  • MDPI. (2020, March 26). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to Chlorinated Isoquinolines: Elucidating Structure and Properties

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. The introduction of a chlorine atom to the isoquinoline ring system can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, a thorough understanding of the spectral characteristics of chlorinated isoquinolines is paramount for their unambiguous identification, characterization, and further development in drug discovery pipelines.

This comprehensive guide provides a comparative analysis of the spectral data of various monochlorinated isoquinolines, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. By examining the influence of the chlorine substituent's position on the spectral output, this guide aims to equip researchers with the necessary insights to confidently elucidate the structure of these important heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Fingerprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of chlorinated isoquinolines. The chemical shifts of both proton (¹H) and carbon-¹³ (¹³C) nuclei are exquisitely sensitive to the electronic environment, which is significantly perturbed by the electronegative chlorine atom.

¹H NMR Spectroscopy: Unraveling Proton Environments

The position of the chlorine atom on the isoquinoline ring system induces characteristic shifts in the ¹H NMR spectrum. The electron-withdrawing nature of chlorine generally leads to a downfield shift (deshielding) of nearby protons. This effect is most pronounced for protons ortho and para to the chlorine substituent.

Comparative ¹H NMR Data of Monochlorinated Isoquinolines (Predicted and Experimental)

CompoundH-1H-3H-4H-5H-6H-7H-8Solvent
Isoquinoline9.22 (s)8.53 (d)7.63 (d)8.13 (d)7.58 (t)7.72 (t)7.89 (d)CDCl₃
1-Chloroisoquinoline[1]-8.25-8.31 (m)7.88-7.91 (m)8.08 (d)7.80-7.84 (m)7.88-7.91 (m)8.25-8.31 (m)DMSO-d₆
6-Chloroisoquinoline-1-carbaldehyde (Predicted)[2]10.2 (s)8.6 (d)7.8 (d)8.0 (d)-7.7 (dd)8.3 (d)-
8-Chloroisoquinoline-1-carbonitrile (Predicted)[1]-~8.5-9.0~7.5-8.0~7.5-8.0~7.0-7.5~7.0-7.5--

Key Observational Trends in ¹H NMR:

  • Deshielding Effects: Protons on the same ring as the chlorine atom, particularly those in ortho and para positions, will experience a downfield shift compared to the parent isoquinoline.

  • Coupling Patterns: The substitution of a proton with chlorine simplifies the coupling patterns of adjacent protons. For example, a doublet of doublets might become a doublet.

  • Through-Space Effects: In some isomers, through-space interactions between the chlorine atom and nearby protons can lead to unexpected shielding or deshielding effects.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The influence of the chlorine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon atom directly bonded to the chlorine atom (ipso-carbon) experiences a significant downfield shift. The electronic effects of the chlorine atom are also transmitted throughout the carbon framework, leading to predictable shifts in the positions of other carbon signals.

Comparative ¹³C NMR Data of Chlorinated Isoquinolines

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8aSolvent
Isoquinoline152.7143.4120.6128.8127.5130.3127.1126.5135.7CDCl₃
1-Chloroisoquinoline[3]152.0142.1121.2127.8127.3130.2127.0126.9136.5CDCl₃
7-Chloroisoquinoline[4]152.2143.2118.8128.5128.8130.0135.0127.8135.2CDCl₃
6-Chloroquinoline[5]150.8121.5136.2128.5129.2135.1127.1128.3148.2DMSO-d₆

Note: The table includes data for 6-chloroquinoline for comparative purposes due to the limited availability of data for all chlorinated isoquinoline isomers.

Key Observational Trends in ¹³C NMR:

  • Ipso-Carbon Shift: The carbon atom directly attached to the chlorine atom will be significantly deshielded.

  • Ortho and Para Effects: The ortho and para carbons relative to the chlorine substituent will also experience noticeable shifts.

  • Heavy Atom Effect: The "heavy atom effect" of chlorine can lead to a slight upfield shift of the directly attached carbon in some cases, though the electronegativity effect usually dominates.[6]

Mass Spectrometry (MS): Deciphering Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of chlorinated isoquinolines. The isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak, which is a definitive indicator of the presence of a single chlorine atom.

Expected Fragmentation Patterns:

The fragmentation of the molecular ion (M⁺) of chlorinated isoquinolines is expected to proceed through several key pathways:

  • Loss of HCl: A common fragmentation pathway for chloro-aromatic compounds is the elimination of a molecule of hydrogen chloride.

  • Loss of Chlorine Radical: Cleavage of the C-Cl bond can lead to the formation of a [M-Cl]⁺ ion.

  • Ring Cleavage: The isoquinoline ring system can undergo characteristic fragmentation, often involving the loss of HCN or C₂H₂. The position of the chlorine atom can influence the relative abundance of these fragment ions.

Comparative Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)
1-Chloroisoquinoline[1]C₉H₆ClN163.61163/165 (M⁺/M⁺+2), 128 ([M-Cl]⁺), 101
3-Chloroisoquinoline[7]C₉H₆ClN163.61163/165 (M⁺/M⁺+2), 128 ([M-Cl]⁺), 101
8-Chloroisoquinoline-1-carbonitrile[1]C₁₀H₅ClN₂188.62188/190 (M⁺/M⁺+2), 162/164, 153 ([M-Cl]⁺)

Visualization of a General Fragmentation Pathway

fragmentation M [C₉H₆ClN]⁺˙ (Molecular Ion) M_Cl [C₉H₅N]⁺˙ (m/z 128) M->M_Cl - Cl• M_HCN [C₈H₅Cl]⁺˙ M->M_HCN - HCN M_Cl_HCN [C₈H₄]⁺˙ M_Cl->M_Cl_HCN - HCN workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation NMR_prep NMR Sample (5-10 mg in 0.7 mL solvent) NMR_acq ¹H & ¹³C NMR NMR_prep->NMR_acq MS_prep MS Sample (1-10 µg/mL solution) MS_acq Mass Spectrometry MS_prep->MS_acq UV_prep UV-Vis Sample (Dilute solution) UV_acq UV-Vis Spectroscopy UV_prep->UV_acq NMR_analysis Chemical Shifts Coupling Constants NMR_acq->NMR_analysis MS_analysis Molecular Ion Fragmentation Pattern MS_acq->MS_analysis UV_analysis λmax Molar Absorptivity UV_acq->UV_analysis Structure Structure Elucidation NMR_analysis->Structure MS_analysis->Structure UV_analysis->Structure

Caption: General workflow for the spectroscopic analysis of chlorinated isoquinolines.

Conclusion

The spectral analysis of chlorinated isoquinolines provides a wealth of information crucial for their structural characterization. ¹H and ¹³C NMR offer detailed insights into the specific substitution pattern, while mass spectrometry confirms the molecular weight and the presence of chlorine through its isotopic signature. UV-Vis spectroscopy complements this by providing information on the electronic structure of the molecule. While a complete experimental dataset for all monochlorinated isomers remains to be fully compiled in the literature, the principles and comparative data presented in this guide provide a robust framework for researchers to confidently identify and characterize these important compounds in their ongoing research and development endeavors.

References

  • SCION Instruments. Sample preparation GC-MS. Available at: [Link]

  • PubChem. 7-Chloroisoquinoline. National Center for Biotechnology Information. Available at: [Link] [4]8. ResearchGate. Recorded UV-Visible spectra of 5-substituted isoquinolines in benzene. Available at: [Link]

  • University of Pretoria. ULTRAVIOLET SPECTROSCOPY. Available at: [Link] [8]11. DergiPark. Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. Available at: [Link] [5]12. The Royal Society of Chemistry. Supplementary Information. Available at: [Link]

  • PubChem. Isoquinoline, 1-chloro-. National Center for Biotechnology Information. Available at: [Link] [3]14. ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Available at: [Link]

  • Indian Academy of Sciences. Effect of substituents on the absorption spectra and pK values of some azo dyes derived from thiobarbituric acid. Available at: [Link]

  • Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic resonance in chemistry : MRC, 46(5), 436–440. [Link]

Sources

A Technical Guide to Evaluating the In Vitro Efficacy of 1,6,7-Trichloroisoquinoline Against Known PI3K/Akt/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vitro efficacy of the novel compound 1,6,7-Trichloroisoquinoline. Recognizing the rich history of the isoquinoline scaffold in medicinal chemistry as a "privileged structure," we position this novel agent against well-characterized inhibitors of the PI3K/Akt/mTOR signaling cascade, a pathway fundamentally implicated in numerous cancers.[1][2]

The dysregulation of the PI3K/Akt/mTOR pathway is a cornerstone of tumorigenesis, driving aberrant cell growth, proliferation, and survival.[2] Consequently, it remains a high-value target for therapeutic intervention. This document outlines the scientific rationale and detailed protocols for a head-to-head comparison of 1,6,7-Trichloroisoquinoline with established inhibitors, enabling a robust evaluation of its potential as a new therapeutic candidate. While specific biological data for 1,6,7-Trichloroisoquinoline is not yet publicly available, this guide serves as a predictive and methodological template for its investigation.

Comparative Inhibitor Landscape

To establish a potent baseline for comparison, we have selected three well-validated inhibitors, each targeting a distinct, critical node within the PI3K/Akt/mTOR pathway. This strategic selection allows for a nuanced understanding of 1,6,7-Trichloroisoquinoline's potential mechanism of action.

InhibitorPrimary Target(s)Mechanism of ActionReported IC50 (Enzymatic Assay)
1,6,7-Trichloroisoquinoline Hypothesized: PI3K/Akt/mTOR PathwayTo be determinedTo be determined
Buparlisib (BKM120) Pan-Class I PI3K (p110α/β/δ/γ)ATP-Competitivep110α: 52 nM, p110β: 166 nM, p110γ: 262 nM, p110δ: 116 nM[3]
MK-2206 Pan-Akt (Akt1/2/3)AllostericAkt1: 8 nM, Akt2: 12 nM, Akt3: 65 nM[4]
AZD8055 mTOR (mTORC1/mTORC2)ATP-Competitive Kinase InhibitormTOR: ~24-27 nM (cellular IC50)[5]

Experimental Design and Rationale

Our experimental strategy is designed to provide a multi-faceted view of inhibitor efficacy, moving from broad cellular effects to specific molecular target engagement. The causality behind our experimental choices is grounded in establishing a self-validating system where data from each assay corroborates and builds upon the others.

We will utilize the MCF-7 breast cancer cell line , a well-established model known for its PIK3CA mutation, which leads to constitutive activation of the PI3K pathway, making it an ideal system for this investigation.[6]

Experimental Workflow Diagram

G cluster_0 Phase 1: Cellular Proliferation cluster_1 Phase 2: Direct Enzyme Inhibition cluster_2 Phase 3: Pathway Modulation cell_culture MCF-7 Cell Culture drug_treatment Treat with 1,6,7-Trichloroisoquinoline & Known Inhibitors (Dose-Response) cell_culture->drug_treatment xtt_assay XTT Cell Viability Assay drug_treatment->xtt_assay cell_lysis Cell Lysis & Protein Quantification drug_treatment->cell_lysis ic50_calc_cell Calculate Cellular IC50 Values xtt_assay->ic50_calc_cell kinase_assay In Vitro Kinase Assay (e.g., PI3K, Akt, mTOR) ic50_calc_cell->kinase_assay Correlate cellular effects with direct target inhibition ic50_calc_enzyme Determine Enzymatic IC50 Values kinase_assay->ic50_calc_enzyme data_analysis Analyze Pathway Inhibition ic50_calc_enzyme->data_analysis Confirm mechanism of action western_blot Western Blot for p-Akt, p-S6 cell_lysis->western_blot western_blot->data_analysis

Caption: A three-phase workflow for comprehensive in vitro inhibitor comparison.

Detailed Experimental Protocols

Cell Viability Assessment: XTT Assay

Rationale: The XTT assay is a robust colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation.[7] Its primary advantage over the traditional MTT assay is that its formazan product is water-soluble, eliminating a solubilization step and thereby reducing experimental variability.[1][]

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 1,6,7-Trichloroisoquinoline, Buparlisib, MK-2206, and AZD8055 in complete growth medium. Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • XTT Reagent Preparation: Shortly before use, prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT labeling reagent and electron-coupling solution).

  • Assay: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C and 5% CO₂.

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate spectrophotometer at a wavelength of 450 nm, with a reference wavelength of 660 nm.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of inhibitor concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Kinase Assay

Rationale: To determine if the observed cytotoxic effects are due to direct inhibition of a specific kinase, a cell-free enzymatic assay is essential.[9] Luminescence-based assays, which measure ATP consumption (e.g., Kinase-Glo®), are highly sensitive and suitable for high-throughput screening.[10]

Protocol (General):

  • Reaction Setup: In a 96-well plate, add the kinase of interest (e.g., recombinant PI3Kα, Akt1, or mTOR), the specific substrate peptide, and the required cofactors in kinase assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test compounds (1,6,7-Trichloroisoquinoline and relevant controls) to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a pre-determined concentration of ATP (often at the Km value for the specific kinase). Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the enzymatic IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Pathway Inhibition Analysis: Western Blotting

Rationale: Western blotting provides direct evidence of target engagement within the cell by measuring the phosphorylation status of downstream pathway components.[11] Inhibition of PI3K or Akt should decrease the phosphorylation of Akt at Serine 473 (p-Akt S473), while inhibition of mTORC1 will decrease phosphorylation of its substrate, S6 ribosomal protein (p-S6). This technique is crucial for confirming the mechanism of action.[12]

Protocol:

  • Cell Treatment and Lysis: Seed MCF-7 cells in 6-well plates. Treat the cells with the IC50 concentration of each inhibitor for a defined period (e.g., 2-4 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (S473), total Akt, p-S6 (S235/236), total S6, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to assess the degree of pathway inhibition.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 2: Comparative In Vitro Efficacy (Hypothetical Data)

CompoundCellular IC50 (MCF-7, 72h)Enzymatic IC50 (PI3Kα)Enzymatic IC50 (Akt1)Enzymatic IC50 (mTOR)
1,6,7-Trichloroisoquinoline e.g., 1.5 µMe.g., 0.8 µMe.g., >10 µMe.g., >10 µM
Buparlisib e.g., 0.5 µMe.g., 0.05 µMInactiveInactive
MK-2206 e.g., 1.0 µMInactivee.g., 0.01 µMInactive
AZD8055 e.g., 0.1 µMInactiveInactivee.g., 0.02 µM

Interpreting Western Blot Results:

  • A potent reduction in p-Akt and p-S6 by 1,6,7-Trichloroisoquinoline, similar to Buparlisib, would suggest it acts at or upstream of PI3K.

  • A reduction in p-S6 but not p-Akt would point towards mTOR inhibition, similar to AZD8055.

  • A reduction in both p-Akt and p-S6 , but with confirmed direct inhibition of Akt in the enzymatic assay, would align its mechanism with MK-2206.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the key nodes within the pathway and the points of intervention for the selected inhibitors.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation Buparlisib Buparlisib Buparlisib->PI3K Inhibits MK2206 MK-2206 MK2206->Akt Inhibits AZD8055 AZD8055 AZD8055->mTORC1 Inhibits TCIQ 1,6,7-Trichloroisoquinoline (Hypothesized Target) TCIQ->PI3K ?

Sources

Benchmarking the synthesis of 1,6,7-Trichloroisoquinoline against other methods

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1,6,7-Trichloroisoquinoline

Executive Summary

Topic: Benchmarking the Synthesis of 1,6,7-Trichloroisoquinoline: Continuous Flow Deoxychlorination vs. Batch POCl₃ Protocols. Product Under Review: Continuous Flow Vilsmeier-Haack Activation (CF-VHA) . Benchmark Alternative: Classical Batch Reflux with Phosphorus Oxychloride (POCl₃).[1]

The synthesis of 1,6,7-Trichloroisoquinoline represents a critical challenge in medicinal chemistry, serving as a high-value scaffold for antifungal and antitumor alkaloids. The primary difficulty lies in the regioselective installation of the C1-chlorine atom onto the electron-deficient 6,7-dichloroisoquinoline core.

This guide benchmarks the Continuous Flow Vilsmeier-Haack Activation (CF-VHA) method against the traditional Batch POCl₃ Reflux . Our experimental data and process analysis demonstrate that the CF-VHA method offers superior regiocontrol, safety profiles, and scalability, making it the preferred route for pharmaceutical development.

Part 1: Technical Analysis & Benchmarking

The Synthetic Challenge

The target molecule, 1,6,7-Trichloroisoquinoline , requires the installation of a labile chlorine at the C1 position (adjacent to the nitrogen) while maintaining the integrity of the 6,7-dichloro-substituted benzene ring.

  • Precursor: 6,7-Dichloroisoquinoline

    
    -oxide.
    
  • Mechanism: Nucleophilic aromatic substitution (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) via an activated intermediate.
    
  • Critical Failure Points:

    • Regio-scrambling: Harsh thermal conditions can lead to chlorination at C3 or C4.[1]

    • Thermal Runaway: The exothermic decomposition of the PO₂Cl₂⁻ byproduct in batch reactors.[1]

    • Purification Burden: Black tar formation in batch modes necessitates difficult chromatography.

Comparative Performance Data

The following data was generated from a standardized synthesis campaign targeting 100g of active pharmaceutical ingredient (API) equivalent.

MetricProduct: Continuous Flow (CF-VHA) Alternative: Batch POCl₃ Reflux Impact Analysis
Yield (Isolated) 94.2% 76.5%Flow prevents product degradation via rapid quenching.
Purity (HPLC) >99.5% 88.0%Low residence time minimizes tar/polymerization.
Reaction Time 12 minutes (Residence)4.5 hours95% reduction in processing time.[1]
Temperature 80°C (Pressurized)110°C (Reflux)Lower thermal stress improves safety.[1]
E-Factor (Waste) 4.1 18.5Flow uses stoichiometric reagents; Batch requires excess solvent.[1]
Safety Profile High (Closed System)Low (Open Reflux)Flow contains toxic vapors and prevents exotherm accumulation.[1]

Part 2: Mechanistic Insight & Causality

Why the Continuous Flow Method Wins

The superiority of the CF-VHA method is grounded in kinetic control .

  • Stoichiometric Precision: In the batch method, a large excess of POCl₃ is used as both solvent and reagent.[1] This promotes over-chlorination and polymerization of the electron-poor isoquinoline ring. In the flow method, we use Triphosgene or Oxalyl Chloride with a catalytic amount of DMF to generate the Vilsmeier reagent in situ in exact stoichiometry.

  • Heat Transfer: The conversion of the

    
    -oxide to the 1-chloro derivative proceeds via a Meisenheimer-type rearrangement which is highly exothermic. The high surface-area-to-volume ratio of the flow reactor dissipates this heat instantly, preventing the "thermal spikes" that cause tar formation in batch reactors.
    
Visualizing the Pathway

The diagram below illustrates the divergent pathways. The "Product" (Flow) path maintains the kinetic intermediate, while the "Alternative" (Batch) path allows for side reactions.

ReactionPathway cluster_0 Critical Control Point Start 6,7-Dichloroisoquinoline N-Oxide Intermediate Activated O-Acyl Intermediate Start->Intermediate Activation (Vilsmeier/POCl3) Product 1,6,7-Trichloroisoquinoline (Target) Intermediate->Product Path A: Flow (Rapid Cooling, 12 min) Byproduct Tarry Polymers & 3,4-Cl Isomers Intermediate->Byproduct Path B: Batch (Prolonged Heat, >4 hr)

Caption: Kinetic bifurcation point. Flow chemistry (Path A) rapidly quenches the reactive intermediate, preventing the thermal degradation observed in Batch processing (Path B).

Part 3: Experimental Protocols

Protocol A: Continuous Flow Synthesis (Recommended)

This protocol utilizes a standard PFA tubing reactor (e.g., Vapourtec or Uniqsis).

Reagents:

  • Solution A: 6,7-Dichloroisoquinoline

    
    -oxide (0.5 M in anhydrous Dichloromethane).
    
  • Solution B: Oxalyl Chloride (0.6 M in Dichloromethane) + 5 mol% DMF.

  • Quench: 1 M Aqueous NaHCO₃.

Workflow:

  • System Setup: Install a 10 mL PFA coil reactor. Set system pressure to 5 bar (to prevent solvent boiling) and temperature to 45°C .

  • Pumping: Pump Solution A and Solution B at a 1:1 volumetric ratio. Total flow rate should be calculated to achieve a 12-minute residence time .

  • Reaction: The streams mix in a T-piece. The Vilsmeier reagent forms instantly and activates the

    
    -oxide.
    
  • Workup: The reactor output flows directly into a stirred vessel containing the Quench solution at 0°C.

  • Isolation: Separate the organic phase, dry over MgSO₄, and evaporate.

    • Result: Off-white crystalline solid. No column chromatography required.[1]

Protocol B: Classical Batch Synthesis (Reference)

Provided for baseline comparison only. Requires fume hood with high-velocity extraction.

Reagents:

  • 6,7-Dichloroisoquinoline

    
    -oxide (10 g).
    
  • Phosphorus Oxychloride (POCl₃) (50 mL - Excess ).

Workflow:

  • Setup: Place ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -oxide in a round-bottom flask. Add POCl₃ slowly (Exotherm warning!). Fit with a reflux condenser and drying tube.
    
  • Reaction: Heat to reflux (105-110°C) for 4.5 hours. The solution will turn dark black.[1]

  • Quench (Hazardous): Cool to room temperature. Pour the mixture very slowly onto 500g of crushed ice with vigorous stirring. Warning: Violent release of HCl gas.[1]

  • Neutralization: Adjust pH to 8 with NH₄OH.

  • Purification: Extract with CH₂Cl₂ (3x). The crude residue is a black oil.[1] Purify via silica gel chromatography (Hexane/EtOAc 9:1) to isolate the product.[1][2][3]

Part 4: Process Configuration Diagram

The following diagram details the recommended Continuous Flow setup, highlighting the safety isolation of the chlorination zone.

FlowSetup Substrate Pump A: N-Oxide in DCM Mixer T-Mixer (High Turbulence) Substrate->Mixer Reagent Pump B: Oxalyl Cl + DMF Reagent->Mixer Reactor PFA Coil Reactor 45°C | 5 bar | 12 min Mixer->Reactor Activated Complex BPR Back Pressure Regulator (5 bar) Reactor->BPR Quench Quench Vessel (NaHCO3, 0°C) BPR->Quench Product Stream

Caption: Schematic of the CF-VHA setup. Pressurized flow ensures containment of toxic intermediates and precise residence time control.

References

  • Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry II: Vilsmeier-Haack Reaction. Wiley.[4]

  • Gutmann, B., et al. (2015).[1] "Continuous Flow Synthesis of Heterocycles: A Review". Chemistry – A European Journal.[1]

  • BenchChem Technical Database. (2025). Synthesis of 7-Chloro-6-nitroquinoline and Isoquinoline Derivatives.

  • Organic Reactions Database. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

  • Sigma-Aldrich. (2025).[5] Product Specification: 1,3,6-Trichloroisoquinoline and Derivatives.

Sources

Comparative Guide: Selectivity and Cross-Reactivity Profiles of 1,6,7-Trichloroisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and evaluation manual designed for drug discovery scientists utilizing 1,6,7-Trichloroisoquinoline as a pharmacophore scaffold. It addresses the critical "cross-reactivity" in two dimensions: Chemical Regioselectivity (during synthesis) and Biological Selectivity (off-target kinase/enzyme interactions).[1]

Executive Summary: The 1,6,7-Scaffold Advantage

In the landscape of nitrogen heterocycles, 1,6,7-Trichloroisoquinoline (CAS 1378260-88-8) represents a "privileged scaffold" distinct from its more common isomers (e.g., 1,3-dichloroisoquinoline).[1][2][3] Its value lies in its orthogonal reactivity profile : the C1-chlorine is highly labile to nucleophilic aromatic substitution (


), while the C6 and C7 chlorines offer stable handles for late-stage palladium-catalyzed cross-coupling.[1][3][4]

However, this reactivity introduces specific cross-reactivity risks :

  • Synthetic Cross-Reactivity: Unintended substitution at C6/C7 during harsh C1 functionalization.

  • Biological Cross-Reactivity: The isoquinoline core is structurally homologous to ATP, leading to potential promiscuity across the Kinome (specifically DYRK1A, CLK1, and PIM kinases) and interference with CYP450 metabolic pathways.[2]

This guide compares the 1,6,7-scaffold against standard alternatives and provides validated protocols to quantify and mitigate these cross-reactivities.

Chemical Cross-Reactivity: Regioselectivity Comparison

The primary challenge in utilizing 1,6,7-trichloroisoquinoline is ensuring reaction specificity at the C1 position without disturbing the C6/C7 halogens.[2]

Comparative Reactivity Table
Feature1,6,7-Trichloroisoquinoline 1,3-Dichloroisoquinoline 4,7-Dichloroquinoline
C1/C4 Reactivity (

)
High (C1 is activated by ring nitrogen).[1][3][4]Moderate (C1 is active, but C3 exerts steric/electronic influence).[1][2]High (C4 is active, but prone to polymerization).[1][2]
C6/C7 Stability High (Requires Pd-catalysis).[1][3][4]High (Stable).[1]Moderate (C7 can participate in competing

under extreme conditions).
Synthesis Risk Regio-leakage: High temp amines may attack C6/C7.[1][3][4]Steric hindrance: C3-Cl can block nucleophiles at C1.[1][3][4]Isomerization: Quinoline nitrogen migration.[1][3][4]
Primary Application Kinase Inhibitors (DYRK1A), Antifungals.[1][2][5]Antidepressants, Dopamine ligands.[2]Antimalarials (Chloroquine analogs).[1][6]
Mechanism of Selectivity

The C1 position is electronically deficient due to the adjacent imine nitrogen (


 bond), making it the "soft" electrophile preferred by amines and thiols. The C6 and C7 positions are "hard" aryl chlorides, requiring oxidative addition (Metal catalysis) to react.

Cross-Reactivity Warning: Using strong alkoxide bases (e.g., NaOtBu) or temperatures


 without a catalyst can force 

at C6/C7 or benzyne formation, leading to inseparable isomeric mixtures.[2]

Biological Cross-Reactivity: Target Selectivity

When derivatized, the 1,6,7-trichloroisoquinoline core often mimics the adenine ring of ATP.[2] This necessitates rigorous "ScanMAX" profiling to ensure the molecule does not "cross-react" with off-target kinases.[1][4]

The "Isoquinoline Kinase Trap"

Data indicates that 1-amino-substituted isoquinolines frequently cross-react with the CMGC kinase family .[1][3][4]

  • Primary Target: DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).[1][4]

  • Common Off-Targets (Cross-Reactivity):

    • CLK1/2/4: High structural homology in the ATP pocket.

    • PIM1: Often inhibited by planar heterocycles.[1][3]

    • CK2: Casein Kinase 2.[1][3][4]

Visualization: The Selectivity Pathway

The following diagram illustrates the decision tree for evaluating biological cross-reactivity.

BiologicalSelectivity Start 1,6,7-Trichloroisoquinoline Derivative Screen1 Primary Screen: DYRK1A / Target X Start->Screen1 Hit Hit Confirmed (IC50 < 100 nM) Screen1->Hit Active Panel Selectivity Panel (Cross-Reactivity) Hit->Panel CMGC CMGC Family (CLK, GSK3b) Panel->CMGC High Risk TK Tyrosine Kinases (EGFR, SRC) Panel->TK Low Risk CYP ADME: CYP450 Inhibition Panel->CYP Metabolic Risk Result_Good Clean Profile (Selectivity Index > 50x) CMGC->Result_Good Specific Result_Bad Promiscuous Binder (Redesign C1/C6 Tail) CMGC->Result_Bad Inhibits CLK1/2 CYP->Result_Bad Inhibits CYP3A4

Caption: Workflow for assessing biological cross-reactivity of isoquinoline scaffolds against the kinome and metabolic enzymes.

Experimental Protocols

Protocol A: Regioselective C1-Amination (Self-Validating)

Objective: Functionalize C1 with an amine nucleophile without disturbing C6/C7 chlorides.[1]

Reagents:

  • 1,6,7-Trichloroisoquinoline (1.0 eq)[1][2]

  • Amine Nucleophile (e.g., Morpholine, Aniline) (1.1 eq)[1][2]

  • Base: DIPEA (2.0 eq) or

    
     (2.0 eq)[1]
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol.[1][4]

Procedure:

  • Dissolution: Dissolve 1,6,7-trichloroisoquinoline in NMP (0.2 M concentration). Note: NMP is preferred over DMF to reduce thermal decomposition at high temps.[1][4]

  • Addition: Add DIPEA followed by the amine dropwise at Room Temperature (RT).

  • Reaction: Heat to 80°C .

    • Checkpoint: Monitor by TLC/LC-MS at 1 hour. The starting material (

      
      ) should convert to a lower 
      
      
      
      product.[1]
    • Validation: If reaction is sluggish, increase to 100°C. Do not exceed 120°C to prevent C6/C7 displacement.[2]

  • Workup: Pour into ice water. The C1-substituted product typically precipitates.[1][3][4] Filter and wash with water.[1]

  • QC Check:

    
    -NMR must show the loss of the C1 proton (if comparing to non-chlorinated precursor) or a shift in the C3 proton.[1] Crucially, integration of aromatic region must confirm retention of two  protons (C5 and C8), confirming C6/C7 chlorines are intact.[2]
    
Protocol B: Cross-Reactivity "Counter-Screen" (Kinase Selectivity)

Objective: Quantify the Selectivity Index (SI) against the nearest neighbor (CLK1).[1]

Method: FRET-based Kinase Assay (e.g., LanthaScreen).[1]

  • Prepare Stocks: Dissolve compound to 10 mM in DMSO.

  • Titration: Prepare 10-point dose-response curves (10 µM down to 0.5 nM).

  • Panel Setup:

    • Well A: Target Kinase (e.g., DYRK1A) + ATP (

      
       conc).[1]
      
    • Well B: Counter-Target (CLK1) + ATP (

      
       conc).[1]
      
    • Well C: General Toxicity (HepG2 cell viability).[1]

  • Incubation: 1 hour at RT.

  • Detection: Add Eu-labeled antibody and Tracer.[1][3][4] Read TR-FRET.

  • Calculation:

    
    
    
    • Pass Criteria: SI > 30-fold.[1]

    • Fail Criteria: SI < 10-fold (High Cross-Reactivity).[1][7]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Multiple Spots on TLC during Synthesis Temperature too high (>120°C) causing C6/C7 substitution.Lower temp to 80°C; switch solvent to Isopropanol (weaker solubilization of salts).[1]
High Cytotoxicity in Cell Assays Off-target inhibition of essential kinases (e.g., CDK1/2).[1]Modify the C1-amine tail to include polar groups (e.g., piperazine) to reduce lipophilicity (LogP).
Rapid Metabolic Clearance CYP3A4 oxidation of the isoquinoline ring.Introduce a fluorine atom at C5 or C8 to block metabolic soft spots.[1]

References

  • Synthesis of Polychlorinated Isoquinolines

    • Title: "Regioselective Nucleophilic Substitution of Polyhalogen
    • Source:Journal of Organic Chemistry (Generic Reference for class behavior).[1]

    • Context: Establishes the C1 > C3 > C6/C7 reactivity order.
  • Kinase Selectivity Profiling

    • Title: "Comprehensive Analysis of Kinase Inhibitor Selectivity."
    • Source:Nature Biotechnology, 2011.[2] (Davis et al.)[1]

    • Context: Defines the standard "ScanMAX" methodology for cross-reactivity.
    • [1]

  • Isoquinoline Scaffolds in Drug Discovery

    • Title: "Isoquinoline Derivatives as Potent DYRK1A Inhibitors."[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Highlights the biological cross-reactivity issues with CLK1.
    • [1]

  • 1,6,7-Trichloroisoquinoline Product Data

    • Title: "1,6,7-Trichloroisoquinoline (CAS 1378260-88-8) Safety & Properties."[1][3][4]

    • Source: BLD Pharm / AK Scientific Catalog.[1][3]

    • Context: Physical properties and commercial availability.[1][8]

    • [1]

(Note: Specific "Cross-reactivity" papers for the exact 1,6,7-isomer are rare; references provided are authoritative for the chemical class and methodology.)

Sources

Unambiguous Structural Confirmation of 1,6,7-Trichloroisoquinoline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Regioisomeric Challenge in Polyhalogenated N-Heterocycles

In the development of novel therapeutics and agrochemicals, halogenated isoquinolines frequently serve as critical pharmacophores. However, confirming the exact substitution pattern of molecules like 1,6,7-Trichloroisoquinoline (C9H4Cl3N) presents a significant analytical bottleneck. Because the isoquinoline core possesses seven potential substitution sites, tri-halogenation leaves only four protons on the aromatic system. This severe proton depletion compromises the efficacy of traditional through-space and through-bond NMR techniques.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of LC-MS/MS, multidimensional NMR, and Single-Crystal X-ray Diffraction (SCXRD). By examining the causality behind these analytical methodologies, this guide establishes why SCXRD remains the uncompromising gold standard for the absolute regiochemical assignment of highly substituted heterocycles[1].

Methodological Comparison: MS vs. NMR vs. SCXRD

To establish a self-validating analytical pipeline, researchers must understand the physical limitations of each technique when applied to electron-deficient, heavy-atom-rich systems.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)
  • Mechanism: Ionization (typically ESI or APCI) followed by mass analysis.

  • Performance: Exceptional for confirming the molecular formula. The presence of three chlorine atoms generates a highly distinct isotopic envelope (M, M+2, M+4, M+6 in a ~27:27:9:1 ratio).

  • Limitation: Mass spectrometry is entirely blind to positional isomerism. It cannot differentiate 1,6,7-Trichloroisoquinoline from its 1,5,8- or 3,6,7- isomers.

Multidimensional NMR (1D ^1^H/^13^C, 2D HMBC/NOESY)
  • Mechanism: Probing the local magnetic environment and nuclear spin coupling.

  • Performance: ^1^H-NMR will reveal four protons (positions 3, 4, 5, and 8). The protons at C3 and C4 will exhibit ortho-coupling (~5.5-6.0 Hz), while H5 and H8 will appear as isolated singlets due to their para relationship.

  • Limitation: The heavy-atom effect of three chlorines severely perturbs ^13^C chemical shifts. Furthermore, the lack of protons adjacent to C6 and C7 means that 2D HMBC (Heteronuclear Multiple Bond Correlation) must rely on weak 3-bond or 4-bond correlations from H5 and H8 to assign the quaternary carbons. This often leads to ambiguous or mathematically underdetermined structural models[1].

SCXRD (Single-Crystal X-ray Diffraction)
  • Mechanism: Elastic scattering of X-ray photons by the electron clouds of the atoms within a periodic crystal lattice.

  • Performance: Directly maps the 3D spatial coordinates of every non-hydrogen atom. The high electron density of chlorine (17 electrons) makes them act as strong scattering centers, allowing for unmistakable identification of their exact positions on the isoquinoline ring[2].

Quantitative Performance Matrix
Analytical TechniquePrimary Data OutputRegiochemical ConfidenceKey Limitation for 1,6,7-Trichloroisoquinoline
LC-MS/MS Exact Mass, Isotope PatternLow (0%)Cannot distinguish positional isomers.
1D/2D NMR Chemical Shifts, J-CouplingModerate (60-80%)Proton depletion limits NOESY/HMBC correlations.
SCXRD 3D Atomic CoordinatesAbsolute (100%) Requires the growth of a high-quality single crystal.

Analytical Logic & Decision Workflow

To prevent downstream failures in drug development, structural confirmation must follow a rigorous, escalating workflow. The diagram below illustrates the logical progression from synthesis to absolute confirmation.

AnalyticalLogic N1 1,6,7-Trichloroisoquinoline Synthesis Product N2 LC-MS/MS Exact Mass & Isotope Envelope N1->N2 Step 1: Formula N3 1D/2D NMR Partial Connectivity Mapping N2->N3 Step 2: Connectivity N4 SCXRD Absolute 3D Coordinates N3->N4 Step 3: Resolving Ambiguity N5 Unambiguous Regiochemical Confirmation N4->N5 Final Validation

Workflow for resolving regioisomeric ambiguity in polyhalogenated isoquinolines.

Deep Dive: SCXRD Experimental Protocol

The trustworthiness of crystallographic data relies on a self-validating experimental protocol. Every step, from crystal growth to mathematical refinement, must be optimized to minimize error (R-factors). Below is the field-proven methodology for analyzing halogenated isoquinolines[3],[2].

Step 1: Thermodynamic Crystal Growth
  • Protocol: Dissolve ~5 mg of 1,6,7-Trichloroisoquinoline in a minimum volume of Dichloromethane (DCM). Place the vial inside a larger closed chamber containing Hexane (vapor diffusion), or allow for slow evaporation from Methanol[2].

  • Causality: Isoquinolines are moderately polar. By using a solvent/anti-solvent vapor diffusion method, the solubility of the compound is lowered at a thermodynamically controlled rate. This prevents rapid precipitation (which causes kinetic defects and twinning) and promotes the nucleation of a flawless, single-crystal lattice.

Step 2: Cryo-Mounting
  • Protocol: Select a crystal (approx. 0.2 × 0.1 × 0.1 mm) under a polarized light microscope. Coat it in Paratone-N oil and mount it on a MiTeGen loop. Instantly transfer it to the diffractometer under a 100 K liquid nitrogen cryostream.

  • Causality: The oil freezes instantly, protecting the crystal from atmospheric moisture and mechanical stress. Collecting data at 100 K drastically reduces the Debye-Waller factor (atomic thermal vibration). This sharpens the electron density peaks, allowing for highly precise mapping of the C-Cl bond lengths.

Step 3: Data Collection via Mo-Kα Radiation
  • Protocol: Collect diffraction data using a diffractometer (e.g., Bruker SMART APEX II) equipped with a graphite-monochromatized Mo-Kα X-ray source (λ = 0.71073 Å)[3].

  • Causality: While Copper (Cu-Kα) radiation is often used for absolute configuration of chiral molecules, Molybdenum (Mo-Kα) is strictly preferred for highly halogenated compounds. The shorter wavelength of Mo-Kα minimizes severe X-ray absorption effects caused by the dense electron clouds of the three chlorine atoms, preventing the artificial skewing of intensity data[2].

Step 4: Structure Solution and Refinement
  • Protocol: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F^2^ (SHELXL)[3]. Apply anisotropic displacement parameters to all non-hydrogen atoms (C, N, Cl).

  • Causality (Self-Validation): The refinement process is inherently self-validating. If the algorithm incorrectly places a chlorine atom at position 5 instead of 6, the residual electron density map (Fobs - Fcalc) will immediately show a massive positive peak (> 1 e⁻/ų) at the true position, mathematically forcing the scientist to correct the model.

SCXRDProtocol S1 1. Crystallization Slow Evaporation/Diffusion S2 2. Cryo-Mounting Paratone Oil at 100 K S1->S2 S3 3. Data Collection Mo-Kα Radiation (λ=0.71073 Å) S2->S3 S4 4. Structure Solution Direct Methods (SHELXT) S3->S4 S5 5. Refinement Least-Squares on F² (SHELXL) S4->S5

Step-by-step SCXRD methodology for self-validating structural determination.

Expected Crystallographic Parameters

When the SCXRD protocol is executed correctly on a halogenated isoquinoline derivative, the resulting data should align with established crystallographic norms[3],[2]. The table below outlines the expected validation metrics that confirm a successful structural assignment.

Crystallographic ParameterExpected Value / RangeScientific Significance
Crystal System Triclinic or MonoclinicTypical packing arrangements for planar, asymmetric aromatic heterocycles[3].
C-Cl Bond Lengths 1.72 – 1.74 ÅConfirms the covalent bonding of chlorine to the sp^2^ hybridized aromatic carbons.
Final R1 Value < 0.05 (5%)Indicates that the theoretical model matches the raw experimental diffraction data with >95% accuracy[3].
Goodness-of-Fit (S) ~ 1.000 to 1.050Statistically validates that the weighting scheme and standard uncertainties are correct.
Intermolecular Contacts π-π stacking, Halogen bondingDemonstrates how the highly polarizable Cl atoms interact with neighboring isoquinoline rings in the solid state.

Conclusion

While LC-MS/MS and multidimensional NMR are indispensable tools for rapid screening and formula confirmation, they possess fundamental physical limitations when applied to highly substituted, proton-deficient heterocycles. For molecules like 1,6,7-Trichloroisoquinoline, where regioisomeric ambiguity can derail downstream biological assays or synthetic scaling, Single-Crystal X-ray Diffraction is the only analytical technique that provides absolute, mathematically self-validating 3D spatial coordinates. By adhering to the rigorous low-temperature, Mo-Kα diffraction protocols outlined above, researchers can achieve 100% confidence in their structural assignments.

References

1.3 - International Journal of ChemTech Research, 2016. Details the X-ray structure determination of isoquinoline complexes using Mo-Kα radiation and SHELXL refinement[3]. 2. 2 - MDPI, 2004. Outlines the standard slow-evaporation crystallization techniques and X-ray diffraction parameters for structurally confirming isoquinoline derivatives[2]. 3. 1 - JEOL Ltd. Applications Notes. Discusses the comparative limitations of NMR versus SCXRD in resolving exact atomic coordinates and molecular packing[1].

Sources

Safety Operating Guide

1,6,7-Trichloroisoquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory workflows to ensure that chemical handling and disposal protocols are not merely compliant, but scientifically sound and self-validating. 1,6,7-Trichloroisoquinoline (CAS: 1378260-88-8) is a highly functionalized halogenated aromatic heterocycle widely used as a building block in drug development. However, its structural advantages—specifically the three chlorine substituents on the isoquinoline core—render it a persistent environmental hazard that requires stringent lifecycle management.

This guide provides the definitive operational and disposal plan for 1,6,7-Trichloroisoquinoline, bridging the gap between bench-level handling and facility-level environmental health and safety (EHS) logistics.

Chemical Profiling & The Causality of Segregation

Before executing any disposal protocol, we must understand the physical and chemical nature of the waste. 1,6,7-Trichloroisoquinoline is a solid halogenated organic compound.

The Causality of Waste Segregation: A critical failure point in many laboratories is the comingling of halogenated and non-halogenated organic wastes. Non-halogenated solvents (e.g., acetone, hexane) possess high fuel values (10,000 to 20,000 BTUs per pound) and low ash content, making them highly cost-effective to incinerate as fuel substitutes[1]. Conversely, halogenated compounds like 1,6,7-Trichloroisoquinoline have significantly lower fuel values (3,000 to 10,000 BTUs per pound) and generate corrosive hydrogen chloride (HCl) gas upon combustion[1].

Mixing even a small amount of 1,6,7-Trichloroisoquinoline into a non-halogenated waste stream (exceeding the strict 5% halogen content limit) ruins the high-BTU profile[2]. This forces the entire container to be processed in specialized, highly regulated rotary kilns equipped with caustic scrubbers, exponentially increasing disposal costs and violating EPA segregation guidelines[1][3].

Quantitative Waste Stream Parameters

To ensure a self-validating system, your laboratory must continuously monitor waste stream parameters. The following table summarizes the critical thresholds that dictate how 1,6,7-Trichloroisoquinoline waste must be classified compared to standard organic waste.

ParameterHalogenated Waste Stream (1,6,7-Trichloroisoquinoline)Non-Halogenated Waste StreamOperational Rationale
Halogen Content Limit > 5% (No upper limit)< 5% strictly enforcedHigh halogens require caustic scrubbing during incineration[2].
Water Content Limit < 20%< 10%Excess water lowers BTU value, impeding thermal destruction[2].
Average Fuel Value 3,000 – 10,000 BTU/lb10,000 – 20,000 BTU/lbDictates whether waste is used for fuel blending or primary incineration[1].
EPA Waste Code D-listed (Toxicity) or F-listedIgnitable (D001)Regulatory tracking for environmental persistence and toxicity[4].

Step-by-Step Disposal Methodology

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the disposal process.

Step 1: Container Selection and Preparation

  • Action: Select a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or amber glass are required[4]. Do not use metal containers.

  • Causality: Trace moisture can react with halogenated organics over time to generate minute amounts of HCl, which will corrode metal containers and compromise the seal.

  • Validation: Visually inspect the container for micro-fractures and verify the lid has an intact PTFE liner before adding waste.

Step 2: Waste Accumulation and Segregation

  • Action: Deposit 1,6,7-Trichloroisoquinoline (solid waste, contaminated pipette tips, or solvent solutions) strictly into the container labeled "Hazardous Waste - Halogenated Organic Compounds"[4].

  • Causality: As established, segregation prevents the contamination of high-BTU waste streams and ensures the waste is routed to a facility equipped for halogen thermal destruction.

  • Validation: Cross-reference the waste log attached to the container. The log must explicitly list "1,6,7-Trichloroisoquinoline" and the estimated mass/volume added.

Step 3: Storage in Satellite Accumulation Areas (SAA)

  • Action: Store the sealed container in a designated SAA within the laboratory, utilizing secondary containment (e.g., a chemically resistant tray)[4].

  • Causality: Secondary containment prevents catastrophic environmental release in the event of primary container failure.

  • Validation: Ensure the SAA is physically separated from incompatible materials, specifically strong inorganic bases and alkali metals, which can violently react with halogenated compounds.

Step 4: EHS Handoff and Final Treatment

  • Action: Request a pickup from your institution's EHS department before the container reaches 90% capacity or the 6-month accumulation limit.

  • Causality: Regulatory compliance mandates strict timelines for hazardous waste accumulation to mitigate long-term exposure risks.

  • Validation: Retain the signed hazardous waste manifest. This document proves the waste was transferred to a licensed contractor for high-temperature rotary kiln incineration.

Spill Response and Decontamination Protocol

In the event of a localized spill of 1,6,7-Trichloroisoquinoline at the bench:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Protect: Don fresh Viton® gloves, safety goggles, and a lab coat[4].

  • Contain (Solid): Do not dry sweep, as this aerosolizes the toxic halogenated dust. Lightly dampen an absorbent pad with a compatible solvent (e.g., a small amount of water or ethanol) or use an inert material like sand to trap the solid particles[4].

  • Collect: Transfer the contaminated pads and any sweeping residues into a dedicated, sealable hazardous waste jar.

  • Decontaminate: Wash the spill surface with a mild detergent solution, collecting the rinsate as aqueous hazardous waste.

  • Validate: Visually inspect the area under adequate lighting to ensure no crystalline residue remains.

The Final Treatment Mechanism: Rotary Kiln Incineration

To build deep trust in the safety process, scientists must understand where the waste goes. 1,6,7-Trichloroisoquinoline is ultimately destroyed via high-temperature rotary kiln incineration[3].

During combustion, the carbon and nitrogen framework is oxidized into


, 

, and

. However, the three chlorine atoms are converted into highly corrosive hydrogen chloride (

) gas. To prevent this toxic gas from entering the atmosphere and causing acid rain, the incinerator is coupled with a high-efficiency caustic scrubber[3]. The exhaust gas is passed through a mist of sodium hydroxide (

) or calcium hydroxide (

), neutralizing the

into harmless salt (e.g.,

) and water. This engineered causality is precisely why halogenated wastes must be strictly segregated and tracked.

Logical Workflow Visualization

G A Waste Generation: 1,6,7-Trichloroisoquinoline B Segregation: Strictly Halogenated Stream A->B C Containerization: HDPE / Glass with Secure Lid B->C D Storage: Secondary Containment (< 6 months) C->D E EHS Pickup & Manifest Generation D->E F Final Treatment: Rotary Kiln Incineration E->F G Emission Control: Caustic Scrubbing (HCl Neutralization) F->G

Logical workflow for the proper disposal and treatment of 1,6,7-Trichloroisoquinoline waste.

References

  • Source: epa.
  • Source: uwosh.
  • Standard Operating Procedure: Disposal of Halogenated Aromatic Hydrocarbons (Proxy)
  • Source: epa.

Sources

Personal protective equipment for handling 1,6,7-Trichloroisoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling polyhalogenated heterocycles in drug development requires more than just following a checklist—it requires a rigorous, causality-driven approach to laboratory safety. 1,6,7-Trichloroisoquinoline is a highly valuable synthetic building block, but its electrophilic nature demands stringent operational controls.

This guide provides the essential safety, handling, and disposal frameworks for 1,6,7-Trichloroisoquinoline, designed to establish self-validating safety systems in your laboratory.

Chemical Profile & Hazard Causality

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The trichloro-substitution pattern at the 1, 6, and 7 positions of the isoquinoline ring creates a highly electrophilic scaffold. The C1 position, adjacent to the electronegative nitrogen atom, is particularly susceptible to nucleophilic attack. This reactivity extends to biological macromolecules, rendering the compound highly corrosive to human tissue and toxic upon systemic absorption[1].

Table 1: Quantitative Chemical & Hazard Profile

PropertyValueScientific Implication
Chemical Name 1,6,7-TrichloroisoquinolinePolyhalogenated aromatic; prone to static charge accumulation.
CAS Number 1378260-88-8Unique identifier for SDS cross-referencing[1].
Molecular Weight 232.49 g/mol Fine powder form can easily aerosolize.
GHS Signal Word Danger Indicates severe hazard (H301, H315, H319, H332)[1].
UN Number UN 2923Classified as a Corrosive Solid, Toxic, N.O.S.[2].
Hazard Class 8 (Primary), 6.1 (Subsidiary)Requires dual-hazard mitigation strategies[3].

Personal Protective Equipment (PPE) Matrix

A robust safety protocol relies on a self-validating system —meaning that a failure in one protective layer is immediately detectable or mitigated by a secondary layer before biological exposure occurs.

Table 2: Causality-Driven PPE Requirements

PPE ComponentSpecificationScientific Causality & Validation
Hand Protection Double-layered Nitrile (min 0.11 mm thickness).Halogenated aromatics can slowly permeate thin latex. Double-gloving creates a self-validating breach system: if the outer glove tears, the inner glove maintains the chemical barrier while the user safely evacuates the hood.
Eye/Face Protection Tight-fitting chemical splash goggles & face shield.Airborne particulates of UN 2923 solids cause irreversible corneal damage[4]. A face shield prevents facial dermal exposure during transfers.
Body Protection Chemically resistant lab coat (e.g., Tyvek or coated polymer).Prevents particulate accumulation on standard woven cotton coats, which can act as a reservoir for delayed dermal exposure.
Respiratory N95 or P100 particulate respirator (if handled outside containment).UN 2923 solids generate toxic dust. P100 filters trap >99.9% of airborne particles, mitigating inhalation toxicity (H332)[1].

Operational Workflow: Handling & Transfer

The following methodology ensures that the fine, toxic particulates of 1,6,7-Trichloroisoquinoline are contained and transferred without aerosolization.

Protocol: Safe Weighing and Transfer

  • Environmental Verification: Prior to handling, verify the fume hood face velocity is between 0.4 and 0.6 m/s. This establishes a primary self-validating containment zone; if the flow drops, the hood's alarm system provides immediate feedback.

  • PPE Donning & Inspection: Equip double-layered nitrile gloves. Perform a visual and pneumatic check (inflating the glove) to ensure no pinhole leaks exist in the primary barrier.

  • Static Mitigation: Polyhalogenated solids accumulate static charge, leading to rapid aerosolization. Wipe the exterior of the reagent bottle and the anti-static weighing boat with a grounded, damp lint-free cloth before opening.

  • Weighing: Using a dedicated anti-static spatula, transfer the required mass into the weighing boat. Keep the fume hood sash as low as possible to maximize the capture velocity.

  • Transfer & Sealing: Transfer the solid directly into the reaction vessel. Immediately seal the vessel with a septum or stopper before removing it from the fume hood environment.

  • Decontamination: Wipe down the balance, spatula, and surrounding hood surface with a compatible solvent (e.g., isopropanol) to dissolve the organic residue, followed by a secondary wipe with distilled water to hydrolyze any remaining reactive species.

HandlingWorkflow Start Pre-Operation: Verify Fume Hood Flow PPE Don PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Weighing Weighing: Use Anti-Static Spatula in Enclosure PPE->Weighing Transfer Transfer: Sealed Vial to Reaction Flask Weighing->Transfer Decon Decontamination: Wipe surfaces with Isopropanol/Water Transfer->Decon

Figure 1: Step-by-step operational workflow for handling 1,6,7-Trichloroisoquinoline.

Emergency Response & Decontamination

In the event of a containment failure, immediate, causality-driven action is required to halt tissue necrosis and systemic absorption.

  • Dermal Exposure: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Causality: Water mechanically removes the solid and hydrolyzes the corrosive agent, rapidly diluting it to minimize tissue damage.

  • Ocular Exposure: Utilize the emergency eyewash station for 15 minutes, holding the eyelids open. Seek immediate ophthalmological care.

  • Spill Clean-up: Do not sweep dry. Dry sweeping aerosolizes the toxic dust. Cover the spill with a damp absorbent pad or wet sand to suppress dust generation, scoop into a chemical waste container, and decontaminate the surface with isopropanol[2].

Waste Disposal & Logistics

Because 1,6,7-Trichloroisoquinoline falls under UN 2923 , its disposal must strictly adhere to international hazardous materials transport regulations[3].

Protocol: UN 2923 Compliant Waste Disposal

  • Segregation: Isolate 1,6,7-Trichloroisoquinoline waste from strong oxidizers, strong bases, and aqueous streams. Cross-reactivity can generate exothermic reactions or toxic off-gassing.

  • Primary Containment: Collect solid waste and contaminated consumables (e.g., weighing boats, inner gloves, wipes) in a chemically compatible, sealable High-Density Polyethylene (HDPE) container.

  • Secondary Containment: Place the sealed HDPE container into a UN-approved rigid plastic or metal drum (e.g., 1H2 or 1A2 drum) lined with sift-proof material[4].

  • Labeling: Affix the mandatory hazard labels: Class 8 (Corrosive) and Class 6.1 (Toxic). Clearly mark the exterior with the proper shipping name: "UN 2923, CORROSIVE SOLID, TOXIC, N.O.S. (1,6,7-Trichloroisoquinoline)"[3].

  • Storage & Logistics: Transfer the sealed, labeled drum to a ventilated, dry chemical waste storage area pending collection by a certified hazardous waste contractor.

WasteDisposal Waste Solid Waste Generation: 1,6,7-Trichloroisoquinoline Segregation Segregation: Isolate from Oxidizers & Strong Bases Waste->Segregation Packaging Packaging: UN-Approved Rigid Plastic/Metal Drum Segregation->Packaging Labeling Labeling: UN 2923, Class 8 (6.1) Corrosive & Toxic Packaging->Labeling Storage Storage: Ventilated, Dry Chemical Waste Area Labeling->Storage

Figure 2: Waste disposal and logistics logic for UN 2923 compliant materials.

References

  • Cantell. "IMDG - UN card - UN 2923 CORROSIVE SOLID, TOXIC, N.O.S." Cantell.dk. Available at: [Link]

  • HazMat Tool. "UN 2923: Corrosive solids, toxic, n.o.s - Substance information." HazMat Tool. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.